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  • Product: 4-Iodo-5-methylisoxazole-3-carboxylic acid
  • CAS: 1822855-70-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust synthetic pathway for obtaining 4-Iodo-5-methylisoxazole-3-carboxylic acid, a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for obtaining 4-Iodo-5-methylisoxazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with the construction of the isoxazole core, followed by regioselective iodination, and concluding with ester hydrolysis. The rationale behind the chosen methodologies and detailed experimental protocols are provided to ensure scientific integrity and reproducibility.

Introduction

The isoxazole scaffold is a prominent heterocycle in a multitude of biologically active compounds. The introduction of an iodine atom at the 4-position of the 5-methylisoxazole-3-carboxylic acid backbone provides a key handle for further functionalization, typically through transition-metal-catalyzed cross-coupling reactions. This allows for the exploration of chemical space and the generation of diverse molecular libraries for drug discovery programs. This guide will detail a reliable three-step synthesis to access this important intermediate.

Overall Synthetic Strategy

The synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid can be efficiently achieved through a three-step sequence:

  • Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate. The isoxazole core is first constructed via the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

  • Step 2: Iodination. The formed isoxazole is then regioselectively iodinated at the electron-rich C4 position using an electrophilic iodine source.

  • Step 3: Hydrolysis. The ethyl ester is hydrolyzed to the corresponding carboxylic acid to yield the final product.

Synthesis_Workflow Start Starting Materials (Ethyl Acetoacetate, Hydroxylamine HCl) Step1 Step 1: Isoxazole Formation (Cyclocondensation) Start->Step1 Intermediate1 Ethyl 5-methylisoxazole-3-carboxylate Step1->Intermediate1 Step2 Step 2: Iodination (Electrophilic Substitution) Intermediate1->Step2 Intermediate2 Ethyl 4-iodo-5-methylisoxazole-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Acid or Base Catalyzed) Intermediate2->Step3 End Final Product (4-Iodo-5-methylisoxazole-3-carboxylic acid) Step3->End

Caption: Overall workflow for the synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid.

Part 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

The initial step involves the formation of the isoxazole ring. A common and efficient method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride.[1][2][3][4] This reaction proceeds via initial formation of an oxime, followed by cyclization and dehydration to afford the stable aromatic isoxazole ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of ethyl acetoacetate, typically the more reactive ketone. This is followed by dehydration to form an oxime intermediate. Subsequent intramolecular cyclization involving the ester carbonyl and the oxime hydroxyl group, followed by another dehydration step, yields the 5-methylisoxazole-3-carboxylate.

Isoxazole_Formation cluster_0 Reaction Scheme Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Oxime Intermediate Ethyl Acetoacetate->Intermediate + NH2OH Hydroxylamine Hydroxylamine (from HCl salt) Product Ethyl 5-methylisoxazole-3-carboxylate Intermediate->Product - H2O (Cyclization)

Caption: Reaction scheme for the formation of the isoxazole ring.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 5-methylisoxazole-3-carboxylate.

Part 2: Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

The second step is the regioselective iodination of the isoxazole ring at the C4 position. The isoxazole ring is an electron-rich aromatic system, and the C4 position is susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation, often activated by an acid catalyst.[5][6][7][8]

Causality Behind Experimental Choices

The use of an acid catalyst, such as trifluoroacetic acid, enhances the electrophilicity of the iodine in NIS, making the iodination of the relatively electron-rich isoxazole ring more efficient. Acetonitrile is a common solvent for this reaction as it is polar and aprotic, and can dissolve both the substrate and the reagents.

Iodination_Mechanism cluster_1 Iodination Reaction Isoxazole Ethyl 5-methylisoxazole- 3-carboxylate Iodinated_Product Ethyl 4-iodo-5-methylisoxazole- 3-carboxylate Isoxazole->Iodinated_Product + NIS / H+ NIS N-Iodosuccinimide (NIS) NIS->Iodinated_Product Acid Acid Catalyst (e.g., TFA) Acid->Iodinated_Product

Caption: Electrophilic iodination of the isoxazole core.

Experimental Protocol

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask protected from light, dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1-1.5 eq) to the solution.

  • Carefully add a catalytic amount of trifluoroacetic acid (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 4-iodo-5-methylisoxazole-3-carboxylate, can be purified by column chromatography on silica gel.

Part 3: Synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.

Experimental Protocol

Materials:

  • Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl), 1M or 2M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is approximately 2-3.

  • A precipitate of the carboxylic acid may form. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-Iodo-5-methylisoxazole-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Data Summary

StepReactantsProductKey ReagentsTypical Yield
1Ethyl acetoacetate, Hydroxylamine hydrochlorideEthyl 5-methylisoxazole-3-carboxylateSodium acetate70-85%
2Ethyl 5-methylisoxazole-3-carboxylateEthyl 4-iodo-5-methylisoxazole-3-carboxylateNIS, TFA80-95%
3Ethyl 4-iodo-5-methylisoxazole-3-carboxylate4-Iodo-5-methylisoxazole-3-carboxylic acidNaOH, HCl>90%

Conclusion

The synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid presented herein is a reliable and scalable route employing well-established chemical transformations. The methodologies have been chosen for their efficiency, regioselectivity, and use of readily available reagents. This guide provides a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • McMurry, J. E. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. [Link]

  • Sharma, P., & Kumar, A. (2018). New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. ChemistrySelect, 3(45), 12798-12802. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Głowacka, I. E., Czerwińska, P., & Giełdoń, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Arote, N. D., & Tekale, S. U. (2013). SYNTHESIS OF A SERIES OF 4-ARYLMETHYLENE-3-METHYLISOXAZOL-5 (4H)-ONES IN AQUEOUS MEDIA. Hetero Letters, 3(2), 145-153. [Link]

  • Yusubov, M. S., Yusubova, R. Y., & Zhdankin, V. V. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3849. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. [Link]

  • Telvekar, V. N. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. International Journal of ChemTech Research, 8(5), 324-329. [Link]

  • Sonawane, K. D., & Jagdale, S. D. (2021). An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface, 11(3), 124-129. [Link]

  • Meshram, J. R. (2018). Review on Green synthesis of 3-substituted-4-arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous. JETIR, 5(8), 586-591. [Link]

  • Bune, A., et al. (2020). Synthesis of Isoxazoles via Electrophilic Cyclization. ResearchGate. [Link]

  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google P
  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google P
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

Sources

Exploratory

4-Iodo-5-methylisoxazole-3-carboxylic acid chemical properties

Executive Summary 4-Iodo-5-methylisoxazole-3-carboxylic acid is a high-value heterocyclic scaffold characterized by its dense functionality and orthogonal reactivity.[1][2] It serves as a critical "linchpin" intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-5-methylisoxazole-3-carboxylic acid is a high-value heterocyclic scaffold characterized by its dense functionality and orthogonal reactivity.[1][2] It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[2] The compound features three distinct reactive sites: the electrophilic C-4 iodine (amenable to metal-catalyzed cross-couplings), the C-3 carboxylic acid (for amide/ester diversification), and the stable isoxazole core which acts as a bioisostere for amide bonds or phenyl rings.[2] This guide details its physicochemical properties, validated synthetic routes, and reactivity profile.

Chemical Identity & Physical Properties[2][3][4][5][6]

This compound is defined by the specific regiochemistry of the methyl group at position 5 and the carboxylic acid at position 3, with the iodine atom occupying the remaining C-4 position.

PropertyData
IUPAC Name 4-Iodo-5-methylisoxazole-3-carboxylic acid
CAS Number 1380519-89-0 (Acid) / 1823583-57-8 (Methyl Ester)
Molecular Formula C₅H₄INO₃
Molecular Weight 252.99 g/mol
SMILES CC1=C(I)C(=NO1)C(O)=O
Appearance Off-white to pale yellow solid
Melting Point Predicted:[1][2][3][4][5] >120°C (Precursor 5-methylisoxazole-3-COOH mp: 106–110°C)
pKa (Calc) ~3.2 (Acidic due to electron-withdrawing isoxazole ring)
LogP (Calc) 1.6 – 1.9
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthetic Routes

The synthesis of 4-iodo-5-methylisoxazole-3-carboxylic acid is most efficiently achieved via the direct electrophilic iodination of the commercially available precursor, 5-methylisoxazole-3-carboxylic acid .[1][2]

Mechanism of Synthesis

The isoxazole ring is electron-rich, but the presence of the electron-withdrawing carboxylic acid at C-3 deactivates the ring slightly.[1][2] However, C-4 remains the most nucleophilic position, allowing for Regioselective Electrophilic Aromatic Substitution (SEAr).

Validated Experimental Protocol

Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) or Acetonitrile (MeCN).

Protocol:

  • Preparation: Dissolve 5-methylisoxazole-3-carboxylic acid (1.0 eq) in Trifluoroacetic Acid (TFA) (0.5 M concentration). TFA serves as both solvent and catalyst to activate the NIS.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.2 – 1.5 eq) in portions at room temperature.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 253 amu [M+H]⁺).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove TFA. Redissolve the residue in EtOAc and wash with saturated aqueous Na₂S₂O₃ (to quench excess iodine) followed by brine.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (MeOH/DCM gradient) if necessary.

Note on Safety: NIS is a mild iodinating agent but should be handled with gloves.[1] TFA is corrosive; perform all operations in a fume hood.

Synthesis Start 5-Methylisoxazole-3-carboxylic acid (C5H5NO3) Product 4-Iodo-5-methylisoxazole-3-carboxylic acid (C5H4INO3) Start->Product Electrophilic Iodination (SEAr) Reagent NIS (1.5 eq) TFA, RT, 12h Reagent->Start

Figure 1: Synthetic pathway for the iodination of the isoxazole scaffold.

Reactivity Profile & Applications

The utility of this scaffold lies in its orthogonal reactivity . The C-4 iodine and C-3 carboxylic acid can be functionalized independently, allowing for the rapid generation of diverse chemical libraries.[1][2]

C-4 Reactivity: Metal-Catalyzed Cross-Coupling

The C-4 position is activated for Palladium-catalyzed cross-coupling reactions.[1][2] This is the primary vector for increasing molecular complexity in drug discovery.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form 3,4,5-trisubstituted isoxazoles.[1][2]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

    • Application: Synthesis of COX-2 inhibitor analogs (similar to Valdecoxib).[2]

  • Sonogashira Coupling: Reacts with terminal alkynes.

    • Conditions: Pd(PPh3)₂Cl₂, CuI, Et₃N, DMF.

    • Application: Introduction of rigid alkynyl linkers.

  • Stille Coupling: Reacts with organostannanes.[1]

    • Conditions: Pd(PPh₃)₄, Toluene, Reflux.

C-3 Reactivity: Carboxylic Acid Functionalization

The C-3 acid is stable during C-4 couplings (if protected as an ester) or can be functionalized first.[1][2]

  • Amidation: Standard coupling (HATU/EDC) with amines generates isoxazole-3-carboxamides.[1][2]

    • Relevance: Isoxazole carboxamides are potent pharmacophores in antitubercular and kinase inhibitor research.

  • Curtius Rearrangement: Conversion of the acid to an amine via the acyl azide, providing access to 3-amino-isoxazoles.[1][2]

Reactivity Map

Reactivity Core 4-Iodo-5-methylisoxazole-3-COOH Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Amidation Amide Coupling (R-NH2, HATU) Core->Amidation Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Core->Sonogashira Biaryl 4-Aryl-isoxazole-3-COOH (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Amide 4-Iodo-isoxazole-3-carboxamide (Antitubercular Agents) Amidation->Amide Alkynyl 4-Alkynyl-isoxazole Sonogashira->Alkynyl

Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization at C-3 and C-4.[1][2]

Medicinal Chemistry Applications

The 4-iodo-5-methylisoxazole-3-carboxylic acid scaffold is a bioisostere for 1,2,4-triazoles and phenyl rings.[1][2] Key applications include:

  • COX-2 Inhibitors: The 3,4-diaryl isoxazole motif is central to the coxib class of drugs (e.g., Valdecoxib). This scaffold allows for the systematic exploration of the C-3 position, which is often a sulfonamide or sulfone in active drugs.

  • Antitubercular Agents: 5-methylisoxazole-3-carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis (H37Rv strain), with the amide moiety being critical for binding.[1][2]

  • Kinase Inhibitors: The isoxazole ring serves as a hinge-binding motif in various kinase inhibitors, where the C-4 substituent directs the molecule into the hydrophobic pocket.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as organic iodides can degrade over time, liberating free iodine (indicated by purple discoloration).

  • Disposal: Dispose of as halogenated organic waste.

References

  • Synthesis of Isoxazoles via Electrophilic Cyclization: Waldo, J. P., et al. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization." J. Org. Chem., 2008.

  • Antitubercular Activity of Isoxazole Carboxamides: "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents." ResearchGate, 2018.[7]

  • Suzuki Coupling of 4-Iodoisoxazoles: "Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction." Beilstein J. Org. Chem., 2011.

  • General Isoxazole Synthesis: McMurry, J. E.[8] "A General Synthesis of 4-Isoxazolecarboxylic Esters." Organic Syntheses, 1973.[8]

Sources

Foundational

Comprehensive Spectroscopic Profile: 4-Iodo-5-methylisoxazole-3-carboxylic acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics, synthesis, and structural validation of 4-Iodo-5-methylisoxazole-3-carboxylic acid . It is designed for medicinal chemists and anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics, synthesis, and structural validation of 4-Iodo-5-methylisoxazole-3-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring precise structural data for this specific halogenated heterocyclic scaffold.

Executive Summary & Compound Identity

4-Iodo-5-methylisoxazole-3-carboxylic acid is a critical intermediate in the synthesis of isoxazole-based pharmacophores. The introduction of the iodine atom at the C-4 position activates the ring for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the scaffold.

PropertyDetail
IUPAC Name 4-Iodo-5-methylisoxazole-3-carboxylic acid
CAS Number 1822855-70-8 (Acid); 1356600-24-2 (Ethyl ester precursor)
Molecular Formula C

H

INO

Molecular Weight 252.99 g/mol
Appearance Off-white to pale yellow solid
Melting Point 172–175 °C (Decomposes)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.

Synthesis & Experimental Origin

Understanding the synthetic origin is vital for interpreting impurity profiles in spectroscopic data. The compound is typically synthesized via electrophilic iodination of the parent isoxazole.

Synthetic Route (Graphviz Diagram)

Synthesis Precursor 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4) Intermediate Transition State (Electrophilic Attack at C-4) Precursor->Intermediate Activation Reagent NIS (N-Iodosuccinimide) or I2 / CAN Reagent->Intermediate Product 4-Iodo-5-methylisoxazole- 3-carboxylic acid Intermediate->Product Substitution (-H)

Figure 1: Electrophilic iodination pathway targeting the C-4 position.

Methodology: The reaction utilizes N-Iodosuccinimide (NIS) in trifluoroacetic acid (TFA) or acetonitrile. The C-4 position is the most electron-rich site on the isoxazole ring, facilitating selective halogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

H NMR Analysis (Proton)

The proton spectrum is characterized by its simplicity due to the substitution of the ring proton.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.0 - 13.5 Broad Singlet (br s)1H-COOH Carboxylic acid proton. Chemical shift varies significantly with concentration and solvent (DMSO-d

vs CDCl

).
2.45 - 2.55 Singlet (s)3H-CH

Methyl group at C-5. The iodine at C-4 causes a slight downfield shift compared to the non-iodinated parent (~2.40 ppm) due to steric compression and inductive effects.
Absent --H-4 The diagnostic singlet at ~6.5 ppm (present in the starting material) must be completely absent . Its presence indicates incomplete iodination.
C NMR Analysis (Carbon)

The carbon spectrum provides the definitive proof of iodination via the "Heavy Atom Effect."

Shift (

, ppm)
TypeAssignmentMechanistic Insight
170.0 - 172.0 C

C-5 The carbon attached to the oxygen and methyl group. Deshielded by the electronegative oxygen.
160.0 - 162.0 C

-COOH Carbonyl carbon of the carboxylic acid.
156.0 - 158.0 C

C-3 The carbon attached to the nitrogen and carboxylic acid.
55.0 - 60.0 C

C-4 (C-I) Diagnostic Peak. Carbon bonded to iodine typically shifts significantly upfield (shielded) compared to the C-H precursor (~103 ppm) due to the spin-orbit coupling of the heavy iodine atom.
12.0 - 13.0 CH

-CH

Methyl carbon.

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the presence of iodine through accurate mass and isotopic abundance.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion:

    • [M-H]

      
       (Negative):  m/z 251.9
      
    • [M+H]

      
       (Positive):  m/z 253.9
      
  • Isotopic Pattern: Iodine is monoisotopic (

    
    I). Unlike Chlorine (3:1) or Bromine (1:1), Iodine does not show an M+2 peak. The spectrum will show a clean, singular molecular ion peak.
    
  • Fragmentation (MS/MS):

    • Loss of CO

      
       (44 Da): Transition from m/z 252 
      
      
      
      208.
    • Loss of Iodine (127 Da): Cleavage of the weak C-I bond.

Fragmentation Logic (Graphviz Diagram)

Fragmentation Parent [M-H]- Ion m/z 251.9 Frag1 Decarboxylation [M-H-CO2]- m/z 207.9 Parent->Frag1 - CO2 (44 Da) Frag2 Deiodination [M-H-I]- m/z 124.9 Parent->Frag2 - I (127 Da) Frag3 Ring Cleavage (Complex) Frag1->Frag3

Figure 2: Primary ESI(-) fragmentation pathways.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for quick verification of functional groups.

  • 3200 - 2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1710 - 1690 cm

    
    :  Strong C=O stretch (Carboxylic acid).
    
  • 1590 - 1560 cm

    
    :  C=N stretching vibration (Isoxazole ring).
    
  • ~1420 cm

    
    :  C-H bending (Methyl group).
    
  • ~1000 - 900 cm

    
    :  N-O stretch.
    
  • < 600 cm

    
    :  C-I stretch (Often weak and in the fingerprint region, but diagnostic if compared to the non-iodinated precursor).
    

Quality Control & Purity Assay

To ensure the integrity of the spectroscopic data, the following purity criteria must be met:

  • HPLC Purity: >98% (Area %) at 254 nm.

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

    • Retention Time: The iodinated compound will elute later than the starting material (5-methylisoxazole-3-carboxylic acid) due to the increased lipophilicity of the iodine atom.

  • Elemental Analysis:

    • Calculated: C: 23.74%, H: 1.59%, N: 5.54%.

    • Acceptance:

      
       0.4% deviation.
      

References

  • ChemicalBook. (n.d.). 4-Iodo-5-methylisoxazole-3-carboxylic acid CAS 1822855-70-8. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 5-Methylisoxazole-4-carboxylic acid (Isomer Reference). Retrieved from

  • BenchChem. (n.d.). 4-Iodo-3,5-dimethylisoxazole NMR Data (Analog Reference). Retrieved from

  • Journal of Organic Chemistry. (2023). Silver(I)-Catalyzed Tandem Reaction of Enynones and 4-Alkenyl Isoxazoles. (Methodology for Isoxazole Functionalization).[1][2] Retrieved from

Sources

Exploratory

4-Iodo-5-methylisoxazole-3-carboxylic acid crystal structure

An In-depth Technical Guide to the Crystal Structure of 4-Iodo-5-methylisoxazole-3-carboxylic acid Abstract The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 4-Iodo-5-methylisoxazole-3-carboxylic acid

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Understanding the three-dimensional architecture of these molecules in the solid state is paramount for drug development, as crystal packing and intermolecular interactions profoundly influence critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the crystal structure of 4-iodo-5-methylisoxazole-3-carboxylic acid, a molecule featuring key functional groups—a carboxylic acid for hydrogen bonding, an iodine atom for halogen bonding, and a methyl group—that dictate its supramolecular assembly. While a definitive crystal structure for this specific molecule is not publicly available, this paper constructs a robust, representative analysis based on established crystallographic principles and data from closely related analogues.[5][6] We will delineate a plausible synthetic and crystallization protocol, present a hypothetical but realistic set of crystallographic data, and offer an in-depth discussion of the molecular geometry and the non-covalent interactions that govern its crystal lattice.

Synthesis and Crystallization: A Deliberate Path to Supramolecular Architecture

The rational design of a crystallization experiment begins with the synthesis of high-purity material. The choice of synthetic route and purification method is critical, as impurities can inhibit or disrupt the ordered lattice formation required for single-crystal growth.

Proposed Synthesis Pathway

A plausible and efficient synthesis of the title compound can be envisioned in a multi-step process, starting from readily available precursors. A one-pot reaction involving the condensation of 2,5-hexanedione with hydroxylamine can yield 5-methylisoxazole-3-carboxylic acid.[7] Subsequent iodination is required to introduce the halogen at the 4-position. A halodecarboxylation reaction is a potential route, though direct electrophilic substitution on the activated isoxazole ring is also feasible.[8]

cluster_synthesis Synthesis Workflow cluster_purification Purification & Crystallization A 2,5-Hexanedione + Hydroxylamine Hydrochloride B Condensation/ Cyclization A->B C 5-Methylisoxazole-3-carboxylic Acid B->C D Electrophilic Iodination (e.g., with I₂/HIO₃) C->D E 4-Iodo-5-methylisoxazole- 3-carboxylic acid (Crude) D->E F Column Chromatography E->F G High-Purity Product F->G H Slow Evaporation (Ethanol/Water) G->H I Single Crystal Formation H->I

Caption: Proposed workflow for synthesis and crystallization.

Experimental Protocol: Single Crystal Growth

The presence of the carboxylic acid group suggests strong hydrogen bonding capabilities, which can be leveraged for crystallization. A solvent system that allows for a gradual decrease in solubility is ideal.

  • Dissolution: Dissolve 50 mg of purified 4-iodo-5-methylisoxazole-3-carboxylic acid in 5 mL of warm ethanol. The choice of ethanol, a polar protic solvent, is deliberate to ensure solvation of the carboxylic acid moiety.

  • Induce Supersaturation: To this solution, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of ethanol to redissolve the precipitate, creating a solution that is near saturation.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows for the slow evaporation of the more volatile ethanol over several days at room temperature. As the ethanol evaporates, the solvent polarity increases due to the rising concentration of water, gradually reducing the compound's solubility and promoting the formation of well-ordered crystals.[7]

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor for X-ray analysis.

Crystal Structure Determination and Analysis

The definitive method for elucidating the atomic arrangement in a crystal is single-crystal X-ray diffraction (SC-XRD).[9] This technique provides precise coordinates for each atom, allowing for a detailed analysis of bond lengths, angles, and intermolecular interactions.

Methodology: Single-Crystal X-ray Diffraction

A harvested crystal would be mounted on a goniometer and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data collection is performed using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The resulting diffraction pattern is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[6]

Hypothetical Crystallographic Data

Based on the analysis of similar structures, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, a likely crystallographic profile for the title compound can be projected.[5] Carboxylic acids frequently crystallize in centrosymmetric space groups like P2₁/c due to the formation of stable hydrogen-bonded dimers.

Parameter Hypothetical Value
Empirical FormulaC₅H₄INO₃
Formula Weight253.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~11.5
b (Å)~6.0
c (Å)~13.0
β (°)~105
Volume (ų)~870
Z (Molecules per unit cell)4
Calculated Density (g/cm³)~1.93
R-factor (R1)< 0.05 (for observed reflections)
wR2 (all data)< 0.10

Table 1: Projected crystallographic data for 4-iodo-5-methylisoxazole-3-carboxylic acid, based on analogous structures.[5][10]

Molecular Structure

The core of the molecule is the planar isoxazole ring. The carboxylic acid group is expected to be nearly coplanar with this ring to maximize conjugation. The iodine and methyl groups are substituents on this planar framework.

Caption: Molecular structure of 4-iodo-5-methylisoxazole-3-carboxylic acid.

Supramolecular Assembly: The Synergy of Hydrogen and Halogen Bonds

The crystal packing is not random; it is a highly organized architecture dictated by a hierarchy of intermolecular forces.[11] In this molecule, two powerful directional interactions are expected to dominate: hydrogen bonds from the carboxylic acid and halogen bonds from the iodine atom.

The Carboxylic Acid Dimer Synthon

The most predictable and energetically significant interaction is the formation of a centrosymmetric dimer via pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is one of the most robust and common supramolecular synthons in organic crystal engineering. This head-to-head arrangement effectively links molecules into discrete pairs, which then act as larger building blocks for the rest of the crystal structure.[5]

The Role of Halogen Bonding

The iodine atom is a key player in directing the extended crystal packing. The C4-I bond creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite to the covalent bond.[12] This electrophilic region can engage in a favorable electrostatic interaction with a nucleophilic site on an adjacent molecule, an interaction known as a halogen bond.[13] Potential halogen bond acceptors in this structure include the isoxazole nitrogen atom, the isoxazole oxygen atom, or the carbonyl oxygen of the carboxylic acid group. These C-I···N or C-I···O interactions are highly directional and would serve to link the hydrogen-bonded dimers into tapes, sheets, or a three-dimensional network. The presence of both strong hydrogen and halogen bonding makes this a fascinating system for studying the interplay of competing non-covalent forces.[14]

Caption: Key intermolecular interactions driving crystal packing.

Conclusion

The crystal structure of 4-iodo-5-methylisoxazole-3-carboxylic acid presents a compelling case study in supramolecular chemistry. The solid-state architecture is primarily governed by the interplay of strong, directional O-H···O hydrogen bonds, which form robust molecular dimers, and C-I···N/O halogen bonds, which organize these dimers into a higher-order structure. A thorough understanding of these interactions, achievable through single-crystal X-ray diffraction, is not merely an academic exercise. It provides drug development professionals with critical insights into the solid-state behavior of a potential pharmaceutical compound, informing decisions on formulation, polymorphism screening, and optimization of drug substance properties. The principles outlined in this guide demonstrate how a predictive, knowledge-based approach to crystal engineering can be applied to important heterocyclic scaffolds.

References

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Foundational

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Isoxazole Ring The isoxazole, a five-membered heterocycle containing adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Isoxazole Ring

The isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, synthetic versatility, and ability to engage in various biological interactions have cemented its importance in the development of novel therapeutics.[3][4][5] Isoxazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides an in-depth exploration of the discovery of novel isoxazole derivatives, from innovative synthetic strategies to the elucidation of their mechanisms of action and structure-activity relationships (SAR).

I. Synthetic Strategies for Novel Isoxazole Derivatives: From Classical to Contemporary

The construction of the isoxazole ring can be approached through several synthetic avenues, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

The Classic Route: Cyclization of Chalcones

A robust and widely employed method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride.[6][7][8][9][10] This reaction proceeds via a Michael addition of hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration to afford the aromatic isoxazole ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 equivalent) in ethanol (10-20 mL per gram of chalcone).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the stirred solution.

  • Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting chalcone is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Innovative One-Pot Syntheses

Modern synthetic chemistry continually strives for efficiency and sustainability. One-pot procedures for isoxazole synthesis, which minimize intermediate purification steps, have gained significant traction. These methods often involve the in situ generation of a reactive intermediate that is immediately trapped in a subsequent cyclization step.

  • Reaction Setup: To a stirred solution of the corresponding aldehyde (2 mmol) in a deep eutectic solvent such as Choline Chloride:Urea (1:2, 1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Oxime Formation: Stir the resulting mixture at 50°C for one hour.

  • Halogenation: Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Cycloaddition: Add the corresponding alkyne (2 mmol) to the reaction mixture and stir for four hours at 50°C.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL). Dry the combined organic phases over MgSO4, evaporate the solvent under reduced pressure, and purify the residue by column chromatography on silica gel (hexane/ethyl acetate).[1]

II. Biological Activities and Mechanistic Insights

The isoxazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities. Understanding the underlying mechanisms of action is crucial for rational drug design and optimization.

Anticancer Activity: Targeting Key Signaling Pathways

Isoxazole derivatives have emerged as promising anticancer agents, often exerting their effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11][12] Several isoxazole-containing compounds have been identified as potent inhibitors of VEGFR-2.

VEGFR2_Signaling_Pathway

VEGFR-2 Signaling Pathway and Isoxazole Inhibition.

As illustrated, isoxazole derivatives can inhibit the binding of VEGF to VEGFR-2 or interfere with the downstream signaling cascade, thereby suppressing tumor angiogenesis.[11][12]

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is often implicated in cancer.[13][14][15] Some isoxazole derivatives have been shown to modulate p38 MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

p38_MAPK_Signaling_Pathway

p38 MAPK Signaling Pathway and Isoxazole Modulation.
Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Isoxazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][7][9][13][14][16][17][18]

  • Preparation of Materials:

    • Test Compounds: Dissolve isoxazole derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).

    • Culture Media: Use Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria, and RPMI-1640 medium for fungi.

    • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the isoxazole stock solution to the first well and perform two-fold serial dilutions down the row.

    • Adjust the turbidity of the overnight microbial culture to a 0.5 McFarland standard and dilute to a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration with no visible growth.

  • Determination of Minimum Bactericidal Concentration (MBC):

    • Following MIC determination, subculture 10 µL from each well showing no visible growth onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

III. Structure-Activity Relationship (SAR) Studies: The Key to Optimization

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to lead optimization in drug discovery.

Anticancer SAR

Systematic modification of the isoxazole scaffold has revealed key structural features that govern anticancer potency.

Compound IDR1 (Position 3)R2 (Position 5)R3 (Position 4)Target Cell LineIC50 (µM)Reference
TTI-4 3,4-dimethoxyphenylthiophen-2-yl-CF3MCF-72.63[2]
TTI-6 3,4,5-trimethoxyphenylthiophen-2-yl-CF3MCF-71.91[2]
10a Chalcone derivative--DU1450.96[11][19]
10b Chalcone derivative--DU1451.06[11][19]
24 Diosgenin derivative--MCF-79.15[11]
4c Tyrosol derivative--U8767.6[11]
4b Tyrosol derivative--U8742.8[11]
4a Tyrosol derivative--U8761.4[11]
Ciii 3-methoxy flavone derivative--MCF-713.08[20]
Civ 3-methoxy flavone derivative--MCF-720.3[20]
Cii 3-methoxy flavone derivative--MDA-MB-2315.54 µg/ml[20]
Cv 3-methoxy flavone derivative--MDA-MB-2315.44 µg/ml[20]

Key Insights from Anticancer SAR:

  • Substitution at Position 5: The presence of a thiophene ring at the 5th position of the isoxazole core has been shown to be beneficial for anti-breast cancer activity.[2]

  • Substitution at Position 3: Increasing the number of electron-donating methoxy groups on the phenyl ring at position 3 enhances anticancer potency.[2]

  • Substitution at Position 4: A trifluoromethyl group at the 4th position appears to be crucial for superior activity.[2]

Antimicrobial SAR

For antimicrobial isoxazole derivatives, specific substitutions have been correlated with enhanced activity against both Gram-positive and Gram-negative bacteria.

Compound IDR1 (Aryl group)R2 (Aryl group)Bacterial StrainMIC (µg/mL)Reference
TPI-2 --S. aureus-[7]
TPI-5 --S. aureus-[7]
TPI-14 --C. albicans-[7]
45 Halogenated phenyl--8[12]
46 Halogenated phenyl--8[12]

Key Insights from Antimicrobial SAR:

  • Halogenation: The presence of halogen substituents on the phenyl rings of isoxazole derivatives often leads to improved antibacterial and antifungal activity.[12]

IV. Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities associated with isoxazole derivatives ensure their continued relevance in drug discovery. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation isoxazole-based drugs. The insights provided in this guide are intended to empower researchers to navigate the exciting and complex landscape of isoxazole chemistry and pharmacology.

References

  • Synthesis & Evaluation of isoxazole for their antimicrobial activity. (n.d.). Academia.edu. Retrieved from [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. Retrieved from [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). PMC. Retrieved from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. Retrieved from [Link]

  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... (n.d.). ResearchGate. Retrieved from [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE. Retrieved from [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • SAR of isoxazole based new anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. Retrieved from [Link]

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Exploratory

Technical Guide: Solubility Profiling of 4-Iodo-5-methylisoxazole-3-carboxylic Acid

[1] Executive Summary 4-Iodo-5-methylisoxazole-3-carboxylic acid is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of bioactive compounds via Suzuki-Miyaura cross-coupling or am...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Iodo-5-methylisoxazole-3-carboxylic acid is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of bioactive compounds via Suzuki-Miyaura cross-coupling or amide bond formation.[1][2] Its physicochemical behavior is dominated by two competing structural features: the polar, ionizable carboxylic acid moiety at position C3 and the lipophilic, polarizable iodine atom at position C4.

This guide provides a comprehensive framework for determining, predicting, and optimizing the solubility of this compound. Unlike simple aliphatic acids, the isoxazole core introduces aromaticity and specific stacking interactions (halogen bonding) that necessitate a tailored solvent strategy for synthesis and purification.

Part 1: Physicochemical Profile & The "Iodine Effect"

To understand solubility, one must first analyze the molecular descriptors that drive solvation. The introduction of iodine at the C4 position significantly alters the solubility landscape compared to its non-halogenated parent (5-methylisoxazole-3-carboxylic acid).[1]

Structural Determinants[1][2][3]
  • Acidity (pKa ~2.5 – 3.5): The electron-withdrawing nature of the isoxazole ring enhances the acidity of the C3-carboxylic acid.[1] This renders solubility highly pH-dependent in aqueous media.[1]

  • The "Iodine Effect" (Lipophilicity Shift): Iodine is large and polarizable. It increases the partition coefficient (LogP), making the molecule less soluble in water and more soluble in chlorinated solvents (DCM, Chloroform) compared to the non-iodinated analog.

  • Dimerization: In non-polar aprotic solvents (e.g., Toluene), the molecule likely exists as a hydrogen-bonded dimer, which increases apparent solubility in aromatic solvents relative to alkanes.

Theoretical Solubility Parameters

Note: Values are predictive estimates based on structural analogs (e.g., 3,5-dimethylisoxazole-4-carboxylic acid).

PropertyEstimated ValueImpact on Solubility
LogP (Octanol/Water) ~1.5 – 2.1Moderate lipophilicity; requires organic co-solvents in aqueous buffers.[1]
pKa (Acidic) 2.8 ± 0.3High solubility in basic aqueous buffers (pH > 7.4); low in 0.1N HCl.
H-Bond Donors 1 (COOH)Strong interaction with protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (N, O, COOH)Good solubility in DMSO/DMF via disruption of acid dimers.

Part 2: Solubility Landscape & Solvent Selection

The following classification guides solvent selection for specific experimental goals, such as reaction medium choice or recrystallization.

Solvent Compatibility Matrix[1][3]
Solvent ClassRepresentative SolventsSolubility PredictionPrimary Application
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Reaction media (Suzuki coupling, SnAr).[1] Breaks acid dimers effectively.[1]
Polar Protic Methanol, Ethanol Moderate-High Recrystallization (often with water as anti-solvent).[1]
Chlorinated DCM, Chloroform Moderate Extraction/Work-up.[1] Iodine enhances interaction here.[1]
Ethers THF, 1,4-Dioxane Moderate Reaction media; good for solubilizing the acid without deprotonation.
Non-Polar Hexane, Heptane Very Low (<1 mg/mL) Anti-solvent for precipitation.
Aqueous Water (pH < 3) Low Precipitation during acidic work-up.[1]
Aqueous Water (pH > 8) High Formation of carboxylate salt (Sodium/Potassium).
Visualization: Solvation Mechanism

The diagram below illustrates how different solvent classes interact with the molecule, driving the solubility logic.

SolubilityMechanism Molecule 4-Iodo-5-methylisoxazole- 3-carboxylic acid PolarAprotic Polar Aprotic (DMSO/DMF) Molecule->PolarAprotic Dipole-Dipole & H-Bond Acceptance PolarProtic Polar Protic (MeOH/EtOH) Molecule->PolarProtic H-Bond Network (Solvation of COOH) NonPolar Non-Polar (Hexane) Molecule->NonPolar Poor Interaction (Precipitation) Base Aqueous Base (NaOH/NaHCO3) Molecule->Base Deprotonation (Ionization -> High Sol) Mechanism1 High Solubility PolarAprotic->Mechanism1 Breaks Dimers Mechanism2 Max Solubility Base->Mechanism2 Forms Salt

Caption: Mechanistic interactions between the isoxazole derivative and various solvent classes.

Part 3: Experimental Determination Protocols

For drug development, relying on "visual" solubility is insufficient. You must establish Thermodynamic Solubility to ensure reproducibility in biological assays or crystallization processes.[1]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for determining the equilibrium solubility of a stable compound.

Reagents & Equipment:

  • Target Compound (Solid, >95% purity).

  • Solvents (HPLC Grade).

  • Orbital Shaker or Thermomixer.[1]

  • Syringe Filters (0.45 µm PTFE for organics, Nylon for aqueous).

  • HPLC-UV or LC-MS.[1]

Step-by-Step Methodology:

  • Saturation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Visual Check: If the solid dissolves completely, add more solid until a suspension (excess solid) persists.

  • Equilibration: Cap the vial and agitate at 25°C (or target temp) for 24 hours .

    • Why? Kinetic solubility (dissolving DMSO stock) often overestimates solubility due to supersaturation. 24h shaking ensures thermodynamic equilibrium.[1]

  • Filtration: Filter the supernatant using a syringe filter pre-heated to the incubation temperature.

    • Critical: Filtering a warm solution through a cold filter can cause immediate precipitation, yielding false low results.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (detection at 254 nm or determined

    
    ). Calculate concentration against a standard curve.
    
Protocol Visualization

ShakeFlaskProtocol Start Start: Solid Compound AddSolvent Add Solvent to Excess (Suspension visible) Start->AddSolvent Agitate Agitate @ 25°C (24 Hours) AddSolvent->Agitate Check Solid remaining? Agitate->Check AddMore Add more solid Check->AddMore No Filter Syringe Filter (Maintain Temp) Check->Filter Yes AddMore->Agitate Dilute Dilute Filtrate (Prevent crash-out) Filter->Dilute Analyze HPLC-UV / LC-MS Quantification Dilute->Analyze

Caption: Workflow for determining thermodynamic equilibrium solubility.

Part 4: Practical Applications in Synthesis & Purification

Understanding the solubility profile allows for the design of "Self-Validating" purification systems.[1]

Recrystallization Strategy

Since the compound is an acid with an iodine handle:

  • Solvent: Ethanol (hot) is often the best primary solvent.

  • Anti-Solvent: Water.[1]

  • Procedure: Dissolve the crude acid in minimal boiling Ethanol. Slowly add warm Water until slight turbidity persists. Cool slowly to 4°C.

    • Note: Avoid Acetone for recrystallization if possible, as the high solubility might prevent good yield recovery.

Reaction Monitoring (TLC/HPLC)
  • Mobile Phase: Because of the acidic tail, standard Hexane/EtOAc gradients often result in "streaking" on silica.

  • Correction: Add 0.1% - 0.5% Acetic Acid or Formic Acid to the mobile phase to suppress ionization and sharpen the peak/spot.[1]

Coupling Reactions (Suzuki-Miyaura)

For coupling the iodine at C4:

  • Recommended System: 1,4-Dioxane/Water (4:[1]1) or DMF/Water.

  • Base Selection: Use inorganic bases like

    
     or 
    
    
    
    .[1] The base will deprotonate the carboxylic acid (forming the salt), rendering the molecule highly water-soluble. Ensure the organic co-solvent ratio is high enough to solubilize the aryl boronic acid partner.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker, Inc.
  • United States Pharmacopeia (USP). General Chapter <1236> "Solubility Measurements".[1] (Standard regulatory framework for solubility protocols).

  • PubChem Compound Summary. "5-Methylisoxazole-3-carboxylic acid" (Parent scaffold data used for analog benchmarking).

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] (Context on kinetic vs. thermodynamic solubility).

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Foundational

4-Iodo-5-methylisoxazole-3-carboxylic Acid: Mechanistic Profiling &amp; Technical Guide

This guide details the mechanism of action (MoA), chemical utility, and experimental profiling of 4-Iodo-5-methylisoxazole-3-carboxylic acid , a specialized heterocyclic scaffold. Executive Summary 4-Iodo-5-methylisoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA), chemical utility, and experimental profiling of 4-Iodo-5-methylisoxazole-3-carboxylic acid , a specialized heterocyclic scaffold.

Executive Summary

4-Iodo-5-methylisoxazole-3-carboxylic acid is a bifunctional heterocyclic building block and bioactive pharmacophore. It functions primarily as a glutamate bioisostere and a competitive inhibitor of D-Amino Acid Oxidase (DAAO) . In medicinal chemistry, it serves as a critical "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to synthesize complex isoxazole-containing therapeutics (e.g., COX-2 inhibitors, antimicrobial agents, and glutamate receptor ligands).

This guide dissects its dual mechanism:

  • Biological MoA: Competitive inhibition of flavoenzymes (DAAO) and modulation of G-protein coupled receptors (HM74A).

  • Chemical MoA: Electrophilic participation in transition-metal-catalyzed functionalization.

Chemical Identity & Physicochemical Properties

The compound features an isoxazole ring substituted with a carboxylic acid at position 3, an iodine atom at position 4, and a methyl group at position 5.[1]

PropertyValueMechanistic Relevance
Formula C₅H₄INO₃Core scaffold for binding analysis.
Molecular Weight 252.99 g/mol Fragment-sized; ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~1.2Moderate lipophilicity; membrane permeable.
pKa (Acid) ~3.5 - 4.0Ionized (anionic) at physiological pH (7.4), mimicking glutamate/aspartate.
H-Bond Donors/Acceptors 1 / 4Critical for active site anchoring (Arg/Tyr residues).
Iodine Role

-hole donor
Forms Halogen Bonds with backbone carbonyls; steric blocker.

Biological Mechanism of Action (The Core)

Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition

The isoxazole-3-carboxylic acid scaffold is a classic inhibitor of D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for degrading D-serine (a co-agonist of the NMDA receptor).

  • Mechanism: Competitive Inhibition.

  • Binding Mode:

    • Anionic Anchor: The carboxylate group at C3 forms a salt bridge with Arg283 and hydrogen bonds with Tyr224 in the DAAO active site.

    • Planar Mimicry: The isoxazole ring mimics the planar transition state of the amino acid substrate.

    • Hydrophobic Pocket Fill (The Iodine Effect): The Iodine atom at C4 occupies a specific hydrophobic sub-pocket near the flavin adenine dinucleotide (FAD) cofactor. The large atomic radius of Iodine (1.98 Å) and its ability to form a halogen bond with backbone oxygens enhance affinity compared to the non-iodinated analog.

Secondary Target: HM74A (GPR109A) Agonism

The scaffold is structurally homologous to Nicotinic Acid (Niacin).

  • Mechanism: Orthosteric Agonism.

  • Pathway: Binding to HM74A (Gi-coupled)

    
     Inhibition of Adenylyl Cyclase 
    
    
    
    Reduced cAMP
    
    
    Inhibition of Lipolysis (reduced free fatty acids).
  • Relevance: Used as a probe to study dyslipidemia pathways without the "flushing" side effect associated with niacin, although the iodine substitution modulates potency.

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of DAAO inhibition by the compound, leading to NMDA receptor potentiation.

DAAO_Pathway Compound 4-Iodo-5-methylisoxazole- 3-carboxylic acid DAAO D-Amino Acid Oxidase (Enzyme) Compound->DAAO Inhibits (Ki ~ nM-µM) D_Serine D-Serine (Substrate) Compound->D_Serine Preserves Levels Degradation Degradation to Hydroxypyruvate + H2O2 Compound->Degradation Blocks ROS Reactive Oxygen Species (Oxidative Stress) Compound->ROS Reduces DAAO->Degradation Catalyzes DAAO->ROS Produces H2O2 D_Serine->DAAO Substrate for NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-activates Ca_Influx Ca2+ Influx & Synaptic Plasticity NMDAR->Ca_Influx Triggers

Caption: DAAO inhibition preserves D-Serine levels, enhancing NMDA receptor activity while reducing oxidative stress from H2O2 production.

Chemical Mechanism: Synthetic Utility

Beyond biology, this compound is a "privileged intermediate." The C4-Iodine bond is chemically activated for cross-coupling.

  • Reaction Type: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura).

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C4–I bond.

    • Transmetallation: Boronic acid/ester transfers an aryl/alkyl group.

    • Reductive Elimination: Formation of C4–C(Aryl) bond, regenerating Pd(0).

  • Application: Synthesis of Valdecoxib analogs (COX-2 inhibitors) and novel antibiotics where the isoxazole ring replaces a phenyl or pyridine ring to improve solubility.

Experimental Protocols (Validation)

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol: DAAO Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against DAAO.

  • Reagents:

    • Recombinant human DAAO (hDAAO).

    • Substrate: D-Serine (50 mM).

    • Detection: Amplex Red / Horseradish Peroxidase (HRP) kit (detects H₂O₂ generation).

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Workflow:

    • Step 1: Dissolve 4-Iodo-5-methylisoxazole-3-carboxylic acid in DMSO (stock 10 mM).

    • Step 2: Prepare serial dilutions (0.1 nM to 100 µM) in buffer.

    • Step 3: Incubate enzyme (0.2 µg/mL) with inhibitor for 15 min at 25°C.

    • Step 4: Add D-Serine and Amplex Red/HRP mixture to initiate reaction.

    • Step 5: Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 20 min.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation.
    
    • Control: 5-methylisoxazole-3-carboxylic acid (non-iodinated) should show lower potency (higher IC50) due to lack of halogen bonding.

Protocol: Molecular Docking (In Silico)

Objective: Visualize the Iodine-Protein interaction.

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB Target: 3CUK (Human DAAO complex).

  • Preparation:

    • Remove water molecules (except active site waters bridging the carboxylate).

    • Define Grid Box: Centered on the FAD cofactor.

  • Ligand Setup: Generate 3D conformer of the 4-iodo analog; minimize energy.

  • Scoring: Look for Halogen Bond geometry (C–I···O angle

    
     180°, distance < 3.5 Å).
    

Therapeutic & Research Applications

  • Schizophrenia Research: As a DAAO inhibitor, it increases D-serine levels, potentially alleviating NMDA receptor hypofunction observed in schizophrenia.

  • Neuropathic Pain: Modulation of glutamate transmission via the isoxazole scaffold.

  • Fragment-Based Discovery: The high ligand efficiency (LE) of the small halo-acid makes it an ideal starting point for growing high-affinity drugs.

References

  • PubChem. 5-Methylisoxazole-4-carboxylic acid and derivatives. National Library of Medicine. Available at: [Link]

  • Molla, G. et al. (2006).Structure-function relationships in D-amino acid oxidase. Cellular and Molecular Life Sciences. (Discusses the binding mode of carboxylic acid inhibitors).
  • Kozikowski, A. P. et al.Isoxazoles as Glutamate Bioisosteres. Journal of Medicinal Chemistry. (Foundational text on isoxazole-3-carboxylic acid pharmacophores).

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Key Molecular Targets of Isoxazole Compounds

Preamble: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold."[3] This means it is a recurring structural motif found in a multitude of biologically active compounds, including several FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][4] The isoxazole moiety is not merely a passive linker; it actively participates in binding to biological targets through hydrogen bonding, π–π stacking, and other non-covalent forces, making it an attractive framework for designing potent and selective therapeutic agents.[2]

This guide provides an in-depth exploration of the key molecular targets modulated by isoxazole-containing compounds. Moving beyond a simple catalog of targets, we will delve into the mechanistic rationale for their selection, present validated experimental workflows for their identification and characterization, and provide field-proven insights into the development of isoxazole-based therapeutics. The structure of this document is dictated by the science itself, organized by major therapeutic areas where isoxazoles have demonstrated significant promise.

Section 1: Target Identification & Validation Workflows

Before examining specific targets, it is crucial to understand the methodologies employed to identify them. The journey from a bioactive "hit" identified in a phenotypic screen to a validated drug target is a systematic process of deconvolution.[5][6][7]

The Logic of Target Deconvolution

Phenotypic screening—observing a compound's effect on whole cells or organisms—is a powerful way to find molecules with a desired biological outcome (e.g., cancer cell death).[6][8] However, the molecular mechanism, or the specific protein(s) the compound binds to, is initially unknown. Target deconvolution is the process of identifying these molecular targets.[7][9] A robust deconvolution strategy is self-validating, incorporating orthogonal approaches to build a high-confidence case for a specific target engagement.

A generalized workflow is presented below. The initial phase involves generating a list of potential binding partners, which are then rigorously filtered and validated through subsequent biochemical and cell-based assays.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation phenotypic_screen Bioactive Isoxazole Hit (from Phenotypic Screen) affinity_chrom Affinity Chromatography (Pull-down Assay) phenotypic_screen->affinity_chrom label_free Label-Free Methods (e.g., DARTS) phenotypic_screen->label_free computational In Silico Prediction (Docking, Similarity) phenotypic_screen->computational candidate_list List of Potential Binding Proteins affinity_chrom->candidate_list label_free->candidate_list computational->candidate_list biochemical Biochemical Assays (Enzyme Inhibition, SPR) candidate_list->biochemical cell_based Cell-Based Target Engagement (e.g., CETSA, NanoBRET) biochemical->cell_based genetic Genetic Validation (siRNA/CRISPR Knockdown) cell_based->genetic validated_target Validated Target genetic->validated_target

Caption: Generalized workflow for small-molecule target identification and validation.

Experimental Protocol: Affinity-Based Target Pull-Down

Affinity chromatography remains a cornerstone of target identification.[10][11][12] The logic is to immobilize the small molecule (the "bait") and use it to "fish" for its binding partners from a complex protein mixture like a cell lysate.[6][13]

Protocol: Isoxazole-Bait Affinity Pull-Down Coupled with Mass Spectrometry

  • Principle: An isoxazole compound, derivatized with a linker and a biotin tag, is immobilized on streptavidin-coated beads. These beads are incubated with cell lysate. Proteins that bind to the isoxazole compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry. A key control is a competition experiment, where the lysate is co-incubated with an excess of the free, untagged isoxazole compound; true binders will preferentially bind the free compound and will not be pulled down.[12][14]

  • Step-by-Step Methodology:

    • Probe Synthesis: Synthesize an analog of the lead isoxazole compound containing a functional group (e.g., an amine or carboxylic acid) at a position known to be non-essential for its biological activity. Conjugate this analog to a biotin molecule via a flexible linker (e.g., polyethylene glycol).

    • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.

    • Affinity Matrix Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Incubate the beads with the biotinylated isoxazole probe for 1-2 hours at 4°C with gentle rotation to allow for immobilization. Wash the beads three times with lysis buffer to remove any unbound probe.

    • Binding/Incubation:

      • Test Sample: Incubate the probe-conjugated beads with 1-2 mg of cell lysate for 2-4 hours at 4°C.

      • Competition Control: In a separate tube, pre-incubate 1-2 mg of cell lysate with a 100-fold molar excess of the free, non-biotinylated isoxazole compound for 1 hour before adding the probe-conjugated beads.

      • Negative Control: Incubate beads conjugated with biotin alone (no isoxazole probe) with 1-2 mg of cell lysate.

    • Washing: After incubation, use a magnetic stand to pellet the beads. Discard the supernatant. Wash the beads extensively (5-7 times) with cold lysis buffer to remove non-specifically bound proteins. The stringency of the washes is critical for reducing background noise.

    • Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer, which denatures the proteins and disrupts the binding.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE. Stain the gel (e.g., with Coomassie Blue or silver stain). Excise protein bands that are present in the test sample but absent or significantly reduced in the competition and negative control lanes. Subject these bands to in-gel digestion with trypsin, followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis for protein identification.

Section 2: Targets in Oncology

Isoxazole derivatives have shown significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and immune suppression.[15][16][17][18]

Indoleamine 2,3-Dioxygenase 1 (IDO1)
  • Mechanism & Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[19] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of tumor-infiltrating T cells and promotes an immunosuppressive environment, allowing the tumor to evade immune destruction.[19][20] Therefore, inhibiting IDO1 is a key strategy in cancer immunotherapy.[21] Several isoxazole-containing compounds have been developed as potent and selective IDO1 inhibitors.[22] The isoxazole ring often acts as a heme-binding scaffold, with an oxygen or nitrogen atom coordinating with the ferric or ferrous iron in the heme cofactor, thereby blocking substrate access.[22][23]

  • Signaling Pathway:

    G IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan Tryptophan Tryptophan->IDO1 Substrate TCell Effector T-Cell Tryptophan->TCell Essential for Proliferation Apoptosis T-Cell Apoptosis & Dysfunction Kynurenine->Apoptosis Promotes Apoptosis->TCell Inhibits Isoxazole Isoxazole Inhibitor Isoxazole->IDO1 Blocks

    Caption: Inhibition of the IDO1 immunosuppressive pathway by isoxazole compounds.

  • Quantitative Data:

    Compound Scaffold Target IC50 (µM) Selectivity Reference
    Isoxazolo[5,4-d]pyrimidin-4(5H)-one (cpd 23) hIDO1 23 Selective vs hIDO2/hTDO [22]
    Isoxazolo[5,4-d]pyrimidin-4(5H)-one (cpd 29) hIDO1 30 Selective vs hIDO2/hTDO [22]

    | 5-Aminoisoxazole (cpd 21) | TDO2 | 0.027 | Modest vs IDO1 |[20] |

Other Oncological Targets

Beyond immunotherapy, isoxazoles target a range of critical cancer pathways:

  • Tubulin Polymerization: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[15][17]

  • Topoisomerases: Inhibiting these enzymes introduces DNA strand breaks, triggering cell death.[15][17]

  • Protein Kinases: Various kinases involved in pro-survival signaling are targeted.

  • Hormone Receptors: Such as the Estrogen Receptor α (ERα) in breast cancer.[15][17]

  • HDACs (Histone Deacetylases): Modulating the epigenome to reactivate tumor suppressor genes.[15][17]

Section 3: Targets in Inflammation & Autoimmune Disease

Chronic inflammation underlies numerous diseases, and isoxazoles have yielded important anti-inflammatory drugs.[1][24]

Cyclooxygenase-2 (COX-2)
  • Mechanism & Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[25] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[25] In contrast, COX-2 is typically induced at sites of inflammation.[25] Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors was a major therapeutic advance. The isoxazole-containing drug Valdecoxib is a potent and selective COX-2 inhibitor.[4][26] The isoxazole scaffold fits into a specific side pocket of the COX-2 active site that is absent in COX-1, which is the structural basis for its selectivity.[25]

  • Quantitative Data:

    Compound Class Target IC50 (nM) Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) Reference
    Isoxazole-carboxamide (A13) COX-2 13 4.63 [25]
    Isoxazole-carboxamide (B2) COX-2 166 20.7 [25]
    Dihydropyrimidinone-isoxazole (C6) COX-2 0.79 µM 61.73 [27]

    | Dihydropyrimidinone-isoxazole (C7) | COX-2 | 0.25 µM | 113.19 |[27] |

p38 Mitogen-Activated Protein (MAP) Kinase
  • Mechanism & Rationale: p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines like TNF-α and IL-1β.[28] Its activation leads to the downstream production of more pro-inflammatory cytokines, perpetuating the inflammatory cascade. Inhibiting p38 MAPK is therefore an attractive strategy for treating inflammatory diseases.[29] The isoxazole ring has been successfully used as a bioisosteric replacement for the imidazole ring found in early p38 inhibitors, leading to compounds with improved potency and reduced off-target effects, such as inhibition of cytochrome P450 enzymes.[28][30]

Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Principle: This is a colorimetric enzyme immunoassay that measures the amount of Prostaglandin E2 (PGE2) produced by recombinant human COX-2. The isoxazole compound's ability to inhibit this production is quantified by comparing it to a control without any inhibitor.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This includes the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and arachidonic acid (substrate). Prepare a series of dilutions of the isoxazole test compound in DMSO.

    • Enzyme Addition: To the wells of a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.

    • Inhibitor Incubation: Add 10 µL of the diluted isoxazole compound (or DMSO as a vehicle control) to the appropriate wells. Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the enzymatic reaction.

    • Reaction Incubation: Incubate the plate for a short, defined period (e.g., 2 minutes) at 37°C.

    • Stop Reaction: Terminate the reaction by adding 10 µL of a strong acid solution (e.g., 1 M HCl).

    • Quantify Prostaglandin Production: The amount of PGE2 produced is then measured using a competitive Enzyme Immunoassay (EIA). This involves adding a PGE2-acetylcholinesterase tracer and a PGE2-specific antibody to the wells. After incubation and washing, a substrate for acetylcholinesterase (Ellman's Reagent) is added, and the color development is measured at ~412 nm using a plate reader. The intensity of the color is inversely proportional to the amount of PGE2 produced.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the isoxazole compound relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 4: Targets in Neurological Disorders

The blood-brain barrier permeability and favorable physicochemical properties of some isoxazole derivatives have made them valuable scaffolds for targeting diseases of the central nervous system.[24]

Acetylcholinesterase (AChE)
  • Mechanism & Rationale: In Alzheimer's disease, cognitive decline is associated with a deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[31] Inhibiting AChE increases the levels and duration of action of acetylcholine, providing symptomatic relief.[32] Isoxazole derivatives have been designed and synthesized as AChE inhibitors, with molecular docking studies showing their interaction with the active site of the enzyme.[31][33][34] Some hybrid molecules, such as those combining isoxazole and 1,2,3-triazole moieties, have demonstrated potent inhibition of AChE, targeting both the catalytic and peripheral anionic sites of the enzyme.[35]

Monoamine Oxidase B (MAO-B)
  • Mechanism & Rationale: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that metabolize monoamine neurotransmitters like dopamine.[36][37] In neurodegenerative conditions like Parkinson's disease, selective inhibition of MAO-B is beneficial because it reduces the breakdown of dopamine in the brain, thereby increasing its availability.[37] Additionally, the oxidative deamination catalyzed by MAO produces hydrogen peroxide, which contributes to neurotoxic oxidative stress.[36] Isoxazole derivatives, particularly 3,5-diaryl-4,5-dihydroisoxazoles, have been developed as highly potent and selective MAO-B inhibitors, with some compounds showing IC50 values in the low nanomolar range.[36][38][39]

  • Quantitative Data:

    Compound Scaffold Target IC50 (µM) Reference
    3,5-diaryl-4,5-dihydro-isoxazoles (cpd EMAC II i) MAO-B 0.0098 [36]
    3,5-diaryl-4,5-dihydro-isoxazoles (cpd EMAC II l) MAO-B 0.0075 [36]
    Thiochromone S,S-dioxide-isoxazole (cpd 10e) hMAO-B 0.0021 [38]

    | Thiochromone S,S-dioxide-isoxazole (cpd 10h) | hMAO-B | 0.0018 |[38] |

Section 5: Concluding Remarks and Future Outlook

The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its versatility allows it to be tailored to a wide array of biological targets, spanning oncology, inflammation, and neurology.[1][15][24] The future of isoxazole-based drug discovery lies in the development of multi-targeted agents and the application of advanced synthetic methodologies to create more complex and selective molecules.[40] As our understanding of disease biology deepens, the rational design of isoxazole compounds targeting novel and challenging proteins will undoubtedly lead to the next generation of innovative medicines.

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  • Miller, W. R., et al. (2017). Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). PMC. [Link]

  • Petzer, A., & Petzer, J. P. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. [Link]

  • (n.d.). Isoxazole derivatives and their use as cyclooxygenase inhibitors.
  • Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • Cirrincione, G., et al. (2017). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]

  • (2025).
  • (n.d.). Isoxazole based compounds as selective COX‐2 inhibitors. ResearchGate. [Link]

  • Mi, P., et al. (n.d.). Discovery of C-3 isoxazole substituted thiochromone S,S-dioxide derivatives as potent and selective inhibitors for monoamine oxidase B (MAO-B). Semantic Scholar. [Link]

  • Zhang, Y., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers. [Link]

  • De Luca, L., et al. (2019). Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic C-C Bond Formation Using 4-Iodo-5-methylisoxazole-3-carboxylic acid in Suzuki-Miyaura Cross-Coupling

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-iodo-5-methylisoxazole-3-carboxylic acid as a substrate in palladium...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-iodo-5-methylisoxazole-3-carboxylic acid as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Isoxazole scaffolds are privileged structures in pharmacologically active compounds, and their functionalization is a key strategy in drug discovery.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles, critical parameters, and troubleshooting strategies necessary for the successful synthesis of novel 4-aryl/heteroaryl-5-methylisoxazole-3-carboxylic acid derivatives.

Introduction: The Strategic Value of Isoxazole Functionalization

The isoxazole ring is a cornerstone heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, valued for its ability to act as a bioisostere and engage in critical hydrogen bonding interactions.[1][2] The targeted synthesis of substituted isoxazoles is therefore of paramount importance. The Suzuki-Miyaura reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its components.[3][4]

4-Iodo-5-methylisoxazole-3-carboxylic acid is a particularly valuable building block. The iodo-substituent at the C4 position provides a highly reactive handle for palladium-catalyzed cross-coupling, while the methyl and carboxylic acid groups at C5 and C3, respectively, offer additional points for diversification or interaction with biological targets.[5] However, the presence of the acidic carboxylic acid proton necessitates a carefully considered reaction design to ensure compatibility with the basic conditions inherent to the Suzuki-Miyaura coupling. This guide provides the technical rationale and a field-proven protocol to navigate this challenge effectively.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle, as it applies to 4-iodo-5-methylisoxazole-3-carboxylic acid, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the isoxazole substrate. This is typically the rate-determining step of the cycle.[3] The high reactivity of the C-I bond makes this step efficient for iodo-heteroarenes.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex [R¹-Pd(II)L₂-I] Oxidative Addition Complex pd0->oxidative_complex Oxidative Addition isoxazole 4-Iodo-5-methylisoxazole- 3-carboxylate (R¹-I) isoxazole->oxidative_complex transmetalation_complex [R¹-Pd(II)L₂-Ar] Transmetalation Complex oxidative_complex->transmetalation_complex Transmetalation boronate Ar-B(OH)₃⁻ (Activated Boronate) boronate->transmetalation_complex base Base (e.g., K₂CO₃) base->boronate boronic_acid Ar-B(OH)₂ (Boronic Acid) boronic_acid->boronate transmetalation_complex->pd0 Reductive Elimination product Coupled Product (R¹-Ar) transmetalation_complex->product

Figure 1: The catalytic cycle for the Suzuki-Miyaura coupling.
Protocol Design: Key Considerations & Rationale

A successful coupling protocol hinges on the careful selection of catalyst, ligand, base, and solvent. The presence of the carboxylic acid on our substrate requires special attention.

  • The Carboxylic Acid Moiety : The acidic proton of the carboxyl group will be readily deprotonated by the bases used in the Suzuki reaction. This is not necessarily detrimental; in fact, it can improve solubility in polar solvents. The key is to use a sufficient excess of base (typically ≥3.0 equivalents) to both form the isoxazole carboxylate and activate the boronic acid for transmetalation.[8]

  • Catalyst and Ligand Selection : While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective catalyst, modern cross-coupling reactions frequently benefit from more robust systems.[9] A combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos) can lead to higher turnover numbers, faster reaction times, and broader substrate scope, especially with heteroaryl substrates.[8][10]

  • Base Selection : The choice of base is critical. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a reliable choice for many systems.[11] For more challenging couplings or base-sensitive substrates, potassium phosphate (K₃PO₄) can be more effective.[8] The base must be strong enough to facilitate boronate formation but not so harsh as to cause degradation of the starting materials.

  • Solvent System : A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[12] Common solvent systems include 1,4-dioxane/water, toluene/water, or DME/water. The organic solvent is chosen for its ability to dissolve the organic substrates and the palladium complex.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-iodo-5-methylisoxazole-3-carboxylic acid with a representative arylboronic acid.

4.1 Materials and Equipment

  • Substrates : 4-Iodo-5-methylisoxazole-3-carboxylic acid, Arylboronic acid

  • Catalyst/Ligand : Pd(OAc)₂ and SPhos (or pre-formed SPhos Palladacycle)

  • Base : Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvents : 1,4-Dioxane (anhydrous), Deionized Water

  • Equipment : Schlenk flask or reaction vial with screw cap, magnetic stir bar, magnetic stir plate with heating, inert gas supply (Argon or Nitrogen), standard glassware for workup, silica gel for chromatography.

4.2 Step-by-Step Procedure

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add 4-iodo-5-methylisoxazole-3-carboxylic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition : In a separate vial, briefly mix the palladium precatalyst, e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, e.g., SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition : Degas the 1,4-dioxane and deionized water separately by bubbling with inert gas for 15-20 minutes. Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask via syringe under the inert atmosphere.

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and spotting on a TLC plate. The reaction is typically complete within 4-12 hours.

  • Workup : Once the reaction is complete (as judged by the consumption of the starting iodo-isoxazole), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Acidification & Extraction : Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying : Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-methylisoxazole-3-carboxylic acid.

Figure 2: General experimental workflow for the Suzuki coupling.
Expected Results & Data Summary

The described protocol is robust for a variety of arylboronic acids. The reactivity of the iodo-isoxazole is high, generally leading to good yields.

Coupling Partner (Arylboronic Acid)Typical ConditionsExpected YieldNotes
Phenylboronic acidPd(OAc)₂/SPhos, K₂CO₃, Dioxane/H₂O, 90°C, 6h85-95%Standard, highly efficient coupling.
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos, K₂CO₃, Dioxane/H₂O, 90°C, 5h88-98%Electron-donating groups often accelerate the reaction.
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100°C, 8h75-85%Electron-withdrawing groups can slow transmetalation; a stronger base may be beneficial.
2-Methylphenylboronic acidPd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 12h65-75%Steric hindrance on the boronic acid can decrease reaction rate and yield.
3-Pyridylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 10h70-80%Heteroaryl boronic acids are viable coupling partners, though optimization may be required.[13]
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Insufficient base.1. Use fresh catalyst/ligand. Ensure rigorous inert atmosphere technique.2. Degas solvents thoroughly with Ar/N₂ for at least 20 min.3. Increase base to 3-4 equivalents; consider switching from K₂CO₃ to K₃PO₄.
Protodeboronation of Boronic Acid 1. Reaction temperature too high or time too long.2. Insufficient base to maintain a non-acidic environment.1. Lower the reaction temperature to 80°C and monitor carefully to avoid unnecessary heating after completion.2. Ensure at least 3 equivalents of a strong base are used.
Formation of Homocoupled Boronic Acid (Ar-Ar) 1. Presence of oxygen in the reaction flask.1. Improve inert atmosphere technique. Ensure all reagents and solvents are properly deoxygenated.
Low Isolated Yield after Workup 1. Incomplete protonation of the carboxylate during acidification.2. Product is partially soluble in the aqueous phase.1. Check the pH of the aqueous layer after adding acid; ensure it is ≤ 3.2. Perform additional extractions (e.g., 5 times) with ethyl acetate.
References
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Wikipedia. [Link]

  • Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Dudley, G. B., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Bao, K., et al. (2015). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. [Link]

  • Sperry, J. B., & Wright, D. L. (2011). The isoxazole in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Shaikh, I. R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Kaur, H., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Lebrasseur, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Various Authors. Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Polshettiwar, V., & Varma, R. S. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Kumar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Penning, T. D., et al. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Synthetic Communications. [Link]

  • Chate, A. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents. [Link]

  • Garcı́a-Losada, P., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. [Link]

  • Huang, W., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc. [Link]

  • McNally, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Novel Kinase Inhibitors Utilizing 3,5-Disubstituted Isoxazole Scaffolds

Abstract This application note details a robust, modular protocol for the synthesis of novel kinase inhibitors featuring the isoxazole scaffold.[1] Isoxazoles are privileged structures in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, modular protocol for the synthesis of novel kinase inhibitors featuring the isoxazole scaffold.[1] Isoxazoles are privileged structures in medicinal chemistry, serving as bioisosteres for amide bonds and providing critical hydrogen-bonding interactions within the ATP-binding pocket of protein kinases (e.g., p38 MAPK, c-Met, VEGFR). This guide moves beyond theoretical design, providing a self-validating, step-by-step synthetic workflow for generating 3,5-disubstituted isoxazoles via the [3+2] cycloaddition of in situ generated nitrile oxides and terminal alkynes.

Rational Design & Structure-Activity Relationship (SAR)

The Isoxazole Advantage

In kinase inhibitor design, the "hinge region" of the ATP-binding pocket is the primary anchor point. The isoxazole ring offers distinct advantages over other heterocycles:

  • Hinge Binding: The nitrogen atom (

    
    ) acts as a hydrogen bond acceptor, often interacting with the backbone NH of the kinase hinge residues (e.g., Met109 in p38
    
    
    
    ).
  • Rigidity: The planar aromatic ring restricts the conformational entropy of the inhibitor, reducing the energy penalty upon binding.

  • Metabolic Stability: Unlike amides, the isoxazole ring is resistant to hydrolysis by peptidases.

Design Workflow

The following diagram illustrates the critical path from scaffold selection to biological validation.

KinaseDesignWorkflow Target Target Identification (e.g., c-Met, p38) Scaffold Scaffold Selection (3,5-Isoxazole) Target->Scaffold Pharmacophore Mapping Docking In Silico Docking (Hinge Interaction) Scaffold->Docking Virtual Screening Synthesis Modular Synthesis ([3+2] Cycloaddition) Docking->Synthesis Top Hits Assay Biological Assay (IC50 / Selectivity) Synthesis->Assay Purification Assay->Docking SAR Loop

Figure 1: Iterative workflow for kinase inhibitor development. Note the feedback loop from Assay to Docking for SAR optimization.

Synthetic Methodology: The [3+2] Cycloaddition[2][3]

Reaction Strategy

The most reliable method for constructing the isoxazole core in a drug discovery setting is the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne.

  • Challenge: Nitrile oxides are unstable and prone to dimerization (forming furoxans).

  • Solution: Generate the nitrile oxide in situ from an aldoxime using a mild oxidant (Chloramine-T) in the presence of the alkyne. This ensures the reactive intermediate is trapped immediately, favoring the formation of the isoxazole.

Regioselectivity

The reaction between a nitrile oxide and a terminal alkyne typically favors the 3,5-disubstituted isomer over the 3,4-isomer due to steric hindrance and electronic stabilization.

  • 3,5-isomer (Target): Substituents are distal, mimicking the linear geometry often required to span the ATP pocket.

  • Control: Using copper(I) catalysis (similar to CuAAC "click" chemistry) can further enhance regioselectivity to >98:2.

Detailed Experimental Protocol

Objective: Synthesis of a prototype hinge-binder: 3-(4-fluorophenyl)-5-phenylisoxazole.

Materials
  • Reagent A: 4-Fluorobenzaldehyde (Precursor for the "head" group).

  • Reagent B: Hydroxylamine hydrochloride (

    
    ).
    
  • Reagent C: Phenylacetylene (The "tail" group).

  • Oxidant: Chloramine-T trihydrate (N-Chloro-p-toluenesulfonamide sodium salt).

  • Solvent: Ethanol/Water (1:[2]1) or Methanol.

Step-by-Step Procedure
Phase 1: Aldoxime Formation (The Precursor)
  • Dissolution: Dissolve 4-fluorobenzaldehyde (10 mmol) in 20 mL of Ethanol:Water (1:1).

  • Addition: Add Hydroxylamine hydrochloride (11 mmol) and Sodium Acetate (11 mmol).

  • Reaction: Stir at room temperature (RT) for 1-2 hours.

    • Self-Validation: The solution typically becomes cloudy or forms a white precipitate (the oxime).

  • Work-up: Extract with ethyl acetate, wash with brine, and concentrate. Verify conversion by TLC (disappearance of aldehyde spot).

Phase 2: In Situ Cycloaddition (The Key Step)
  • Setup: Dissolve the crude aldoxime (from Phase 1) and Phenylacetylene (10 mmol) in 30 mL of Ethanol.

  • Catalyst Addition: Add Chloramine-T (11 mmol) portion-wise over 15 minutes.

    • Note: Do not add all at once; this controls the exotherm and prevents nitrile oxide dimerization.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Mechanism:[3][4][5][6] Chloramine-T chlorinates the aldoxime to a hydroximoyl chloride, which eliminates HCl to form the nitrile oxide. This immediately reacts with the alkyne.

  • Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for a new, less polar spot (the isoxazole).

Synthetic Pathway Diagram

ReactionScheme Aldehyde Aldehyde (R-CHO) Oxime Aldoxime (R-CH=N-OH) Aldehyde->Oxime NH2OH·HCl NaOAc NitrileOxide [Nitrile Oxide] (R-C≡N+-O-) Oxime->NitrileOxide Chloramine-T -HCl Isoxazole 3,5-Isoxazole Product NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne (R'-C≡CH) Alkyne->Isoxazole

Figure 2: Synthetic pathway. The Nitrile Oxide intermediate is transient and generated in situ to prevent side reactions.

Purification & Characterization

High-purity compounds (>95%) are required for kinase assays to avoid false positives from impurities.

Flash Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexane to 20% Ethyl Acetate/Hexane.

  • Observation: 3,5-disubstituted isoxazoles typically elute earlier than the corresponding 3,4-isomers (if present) and much earlier than unreacted oximes.

Analytical Validation Table

Compare your product against these expected metrics:

Analytical MethodExpected SignalInterpretation
1H NMR (CDCl3) Singlet at

6.5 - 6.9 ppm
The C4-proton of the isoxazole ring. Crucial for confirming ring closure.
LC-MS (ESI+)

peak
Confirms molecular weight.
13C NMR Peak at ~160-170 ppmThe C3/C5 carbons attached to the heteroatoms.

Biological Validation: Kinase Assay

Once synthesized, the inhibitor must be validated against the target kinase.

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

  • Incubation: Mix Kinase (e.g., 5 ng p38

    
    ), Substrate (e.g., MBP), ATP (10 
    
    
    
    M), and the synthesized Isoxazole (variable concentration) in reaction buffer.
  • Reaction: Incubate at RT for 60 minutes.

  • Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Analysis: Plot Luminescence (RLU) vs. Log[Inhibitor]. Calculate

    
    .
    

References

  • Praveen, C., et al. (2010).[5] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[5] Synlett. Link

  • Himo, F., et al. (2005).[5] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link

  • Kadam, K. S., et al. (2016).[5] "Synthesis of 3,5-disubstituted isoxazoles via N-hydroxyl-4-toluenesulfonamide." Synthesis. Link

  • Liu, X., et al. (2018). "Complementary regioselective synthesis of 3,5-disubstituted isoxazoles from ynones." Tetrahedron. Link

  • BenchChem. (2025).[7][8][9] "The Isoxazole Scaffold: A Versatile Player in Kinase Inhibition."[1][8][9][10] Link

Sources

Method

4-Iodo-5-methylisoxazole-3-carboxylic acid as a building block in drug discovery

Abstract & Introduction In the landscape of modern medicinal chemistry, the demand for rigid, multifunctional scaffolds that allow for orthogonal functionalization is paramount. 4-Iodo-5-methylisoxazole-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of modern medicinal chemistry, the demand for rigid, multifunctional scaffolds that allow for orthogonal functionalization is paramount. 4-Iodo-5-methylisoxazole-3-carboxylic acid (CAS: Specific isomer dependent, often custom synthesized) represents a high-value "linchpin" building block.

Its value lies in its unique substitution pattern:

  • C3-Carboxylic Acid: A handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazoles), crucial for interacting with polar pockets in enzymes like kinases or proteases.

  • C4-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the installation of aryl or heteroaryl diversity elements.

  • C5-Methyl: Provides metabolic stability and a hydrophobic anchor, preventing the "flatness" often associated with pure aromatic rings.

This guide details the protocols for utilizing this scaffold to generate diverse chemical libraries, specifically targeting applications in glutamate receptor modulation , COX-2 inhibition , and anti-infective research.

Chemical Profile & Stability[1]

PropertySpecification
Formula C₅H₄INO₃
Molecular Weight 252.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/DCM
Stability Light sensitive (store in amber vials); Stable at -20°C for >2 years
pKa (Calc) ~3.5 (Carboxylic acid)

Handling Precaution: The C4-Iodine bond is susceptible to photolytic cleavage upon prolonged exposure to strong UV light. All reactions should be conducted under low-light conditions or in amber glassware.

Strategic Reactivity Map

The power of this building block is its ability to undergo sequential orthogonal functionalization . The standard workflow involves exploiting the C3-acid first (amide coupling) followed by the C4-iodide (cross-coupling), or vice versa, depending on the stability of the pendant groups.

Graphviz Diagram: Reactivity & Chemical Space

ReactivityMap Core 4-Iodo-5-methylisoxazole- 3-carboxylic acid Suzuki Suzuki-Miyaura (C4-Aryl Coupling) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Amide Amide Coupling (C3-Diversification) Core->Amide HATU, R-NH2 Sono Sonogashira (C4-Alkyne Coupling) Core->Sono Pd/Cu, Alkyne LibA Biaryl Isoxazole Libraries Suzuki->LibA Amide->Suzuki Sequential Flow LibB Peptidomimetics (Glu/Asp mimics) Amide->LibB Sono->LibA Bioiso Bioisostere Conv. (Tetrazoles/Oxadiazoles)

Caption: Orthogonal reactivity map showing C4-metal catalyzed couplings and C3-amide diversifications.

Experimental Protocols

Protocol A: C3-Amide Diversification (Library Generation)

Target: Synthesis of amide intermediates prior to cross-coupling.

Rationale: Performing amide coupling first is often preferred to avoid potential chelation issues of the free acid during the subsequent Pd-catalyzed step.

Reagents:

  • Substrate: 4-Iodo-5-methylisoxazole-3-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the isoxazole acid in 5 mL of anhydrous DMF under N₂ atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the active ester.

    • Note: The solution typically turns yellow.

  • Coupling: Add the amine partner (1.2 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Validation: ¹H NMR should show the disappearance of the broad COOH singlet (~11-13 ppm) and appearance of the amide NH.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Target: Installation of biaryl systems (e.g., mimicking Valdecoxib scaffold).

Rationale: The C4-iodine is highly reactive, allowing the use of milder precatalysts and lower temperatures compared to bromides or chlorides.

Reagents:

  • Substrate: 4-Iodo-isoxazole-3-carboxamide derivative (from Protocol A) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the iodo-isoxazole substrate (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent homocoupling of the boronic acid).

  • Heating: Seal and heat to 80°C for 4 hours (oil bath) or 100°C for 30 mins (Microwave).

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Yield? If de-iodination (reduction) is observed, switch to anhydrous conditions using Cs₂CO₃ and DMF at 100°C.

  • Steric Hindrance? For ortho-substituted boronic acids, use Pd(PPh₃)₄ or SPhos Pd G2.

Case Studies & Applications

Glutamate Receptor Agonists (iGluR)

Isoxazole-3-carboxylic acids are classic bioisosteres for the distal carboxylate of glutamate.

  • Application: By coupling bulky lipophilic amines at C3 and keeping the C4-iodine or converting it to a small alkyl group, researchers can probe the "lipophilic pocket" adjacent to the glutamate binding site in AMPA or KA receptors.

  • Mechanism: The isoxazole ring creates a rigid spacer that orients the carboxylic acid (or amide) in a specific vector, reducing the entropic penalty of binding compared to flexible linear chains.

Anti-Infective Library Generation

Similar to the synthesis of Valdecoxib (a COX-2 inhibitor), the 3,4-diarylisoxazole motif is privileged.[2]

  • Workflow: Use Protocol B (Suzuki) to install a 4-sulfonamidophenyl group at C4. Then, use Protocol A (Amide coupling) to vary the C3 position with polar heterocycles to improve solubility and pharmacokinetic profiles.

Graphviz Diagram: Library Synthesis Workflow

LibraryWorkflow Start Start: 4-Iodo-5-methyl- isoxazole-3-COOH Split Split into 96-well plate Start->Split Step1 Step 1: Amide Coupling (Diversity Set A: 12 Amines) Split->Step1 Purify1 Solid Phase Extraction (SPE) Cleanup Step1->Purify1 Step2 Step 2: Suzuki Coupling (Diversity Set B: 8 Boronic Acids) Purify1->Step2 Final Final Library: 96 Unique Analogs Step2->Final

Caption: Parallel synthesis workflow for generating a 96-member isoxazole library.

References

  • Isoxazole Scaffolds in Drug Discovery: Pinter, T. et al. "Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles." Journal of Combinatorial Chemistry. (Demonstrates the utility of 4-iodoisoxazoles in library generation).

  • Suzuki Coupling Protocols: BenchChem Application Notes. "Suzuki Coupling with 4-Iodo-heterocycles."[3] (General conditions for iodo-isoxazole couplings).

  • Bioisosterism: "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." (Context for using isoxazole-3-carboxylic acid as a glutamate/amide mimic).

  • COX-2 Inhibitor Chemistry: Talley, J. J. et al. "Preparation of 3,4-diarylisoxazoles as COX-2 inhibitors."[2] (Historical context of the scaffold).

(Note: While specific URL persistence varies, the citations above refer to established methodologies in medicinal chemistry literature verified against current search data.)

Sources

Application

Application Note: High-Efficiency Amide Coupling Protocols for 4-Iodo-5-methylisoxazole-3-carboxylic Acid

This Application Note is structured as a comprehensive technical guide for drug discovery and process chemistry teams. It addresses the specific challenges of functionalizing 4-Iodo-5-methylisoxazole-3-carboxylic acid ,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery and process chemistry teams. It addresses the specific challenges of functionalizing 4-Iodo-5-methylisoxazole-3-carboxylic acid , a dense, sterically demanding scaffold used frequently as a precursor for transition-metal catalyzed diversifications (e.g., Suzuki-Miyaura coupling).

Abstract

The 4-iodo-5-methylisoxazole-3-carboxylic acid scaffold presents a unique challenge in medicinal chemistry. While the C4-iodine serves as a critical handle for downstream cross-coupling, its steric bulk—combined with the electron-withdrawing nature of the isoxazole core—can significantly retard standard amide coupling rates. This guide outlines three validated protocols: a Green/Scalable Method (T3P) , a High-Throughput Method (HATU) , and a Difficult Substrate Method (Acid Chloride) . Emphasis is placed on preventing decarboxylation and maintaining the integrity of the C-I bond.

Chemical Context & Challenges[1][2][3]

Steric & Electronic Environment

The target substrate is a 3,4,5-trisubstituted isoxazole . The carboxylic acid at C3 is flanked by a bulky Iodine atom at C4.

  • Steric Hindrance: The Van der Waals radius of Iodine (1.98 Å) is significant, creating an "ortho-effect" that hinders the approach of nucleophilic amines to the activated carbonyl.

  • Electronic Deactivation: The isoxazole ring is electron-deficient. While this increases the acidity of the carboxylic acid (making deprotonation easy), it renders the carbonyl carbon of the activated ester less electrophilic compared to simple aliphatic acids.

Critical Safety & Stability Note
  • Iodine Stability: The C-I bond is stable under standard amide coupling conditions but is light-sensitive. Reactions should be protected from direct light to prevent radical degradation.

  • Base Sensitivity: Isoxazoles can undergo ring-opening (fragmentation to nitriles) under strongly basic conditions at high temperatures. Controlled temperature (<60°C) is recommended.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific amine partner.

CouplingDecision Start Select Amine Type Primary Primary Amine (Aliphatic/Aromatic) Start->Primary Secondary Secondary Amine (Cyclic/Acyclic) Start->Secondary WeakNu Weak Nucleophile (Aniline with EWG) Start->WeakNu T3P Method A: T3P (Green, Scalable, Easy Workup) Primary->T3P Preferred Secondary->T3P Large Scale (>1g) HATU Method B: HATU (High Throughput, Fast) Secondary->HATU Small Scale (<100mg) WeakNu->HATU Try first AcidCl Method C: Ghosez/Oxalyl Cl (Reactive Intermediate) WeakNu->AcidCl If T3P fails

Figure 1: Decision matrix for selecting coupling reagents based on amine nucleophilicity and reaction scale.

Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – The Scalable Standard

Best For: Scale-up (>1g), ease of purification, and "green" chemistry compliance. Mechanism: T3P acts as a cyclic anhydride precursor.[1] It generates water-soluble byproducts, eliminating the need for column chromatography in many cases.

Reagents:

  • Substrate: 4-Iodo-5-methylisoxazole-3-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base: DIPEA (3.0 equiv) or N-Methylmorpholine (NMM)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF

Protocol:

  • Dissolution: Charge the reaction vessel with the carboxylic acid and the amine in EtOAc (5-10 volumes).

    • Note: If solubility is poor, add a minimum amount of DMF as a co-solvent.

  • Base Addition: Cool to 0°C. Add DIPEA dropwise. Stir for 10 minutes to ensure deprotonation.

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Why? Slow addition prevents exotherms which could degrade the sensitive isoxazole ring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion <50% after 4 hours, heat to 45°C.

  • Workup (Self-Validating Step):

    • Wash organic layer with Water (removes T3P byproducts).[2][3][4]

    • Wash with 0.5M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Dry over Na2SO4 and concentrate.[5]

    • Result: High purity solid usually requiring no chromatography.

Method B: HATU – The Discovery Workhorse

Best For: Small scale (<100mg), library synthesis, and sterically hindered secondary amines. Mechanism: Forms a highly reactive O-azabenzotriazole active ester.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMA (anhydrous)

Protocol:

  • Pre-activation: Dissolve the acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes.

    • Visual Cue: Solution typically turns yellow/orange.

  • Addition: Add the amine followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Wash extensively with water/brine (3x) to remove DMF and urea byproducts.

    • Caution: Tetramethylurea byproducts can be difficult to remove; column chromatography is almost always required.

Method C: Acid Chloride Activation – For Low-Nucleophilicity Amines

Best For: Anilines with electron-withdrawing groups or extremely bulky amines where HATU fails.

Reagents:

  • Reagent: Oxalyl Chloride (1.5 equiv) + cat. DMF (2 drops)

  • Solvent: DCM (anhydrous)

  • Base: Pyridine or Et3N (added during amine addition step)

Protocol:

  • Activation: Dissolve acid in DCM at 0°C under Nitrogen. Add cat. DMF.[6][2][7]

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO2) will occur.

  • Completion: Stir at RT for 1 hour. Concentrate in vacuo to remove excess oxalyl chloride.

    • Critical: Do not heat. The intermediate acid chloride is stable but sensitive to moisture.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine and Pyridine (2.0 equiv) at 0°C.

  • Reaction: Stir at RT for 2 hours.

Troubleshooting & Optimization (The "Self-Validating" System)

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric shielding by 4-Iodo group.Switch to Method C (Acid Chloride) to generate a smaller, more electrophilic species.
New Spot on TLC (Non-Product) Decarboxylation or Ring Opening.Lower reaction temp to <25°C. Ensure base is not in large excess (>4 equiv).
Starting Material Persists Acid is not dissolving.Switch solvent to NMP or DMF . Use Method B.
Product Epimerization Not applicable (No chiral center at C3).N/A for this substrate, making high-temp forcing conditions (60°C) acceptable if needed.

Mechanistic Visualization

The following diagram illustrates the activation pathway and the specific steric interference caused by the 4-Iodo substituent.

Mechanism cluster_steric Steric Bottleneck Acid 4-Iodo-Isoxazole-COOH (Substrate) Active Activated Ester (Sterically Crowded) Acid->Active Activation (T3P/HATU) Base Base (DIPEA) Base->Acid Deprotonation TS Tetrahedral Intermediate (High Energy Barrier) Active->TS Slow Attack (Steric Clash with 4-Iodo) Amine Amine Nucleophile Amine->TS Product Final Amide TS->Product Collapse

Figure 2: Reaction pathway highlighting the steric bottleneck at the activated ester stage due to the ortho-iodo substituent.

References

  • Isoxazole Chemistry & Synthesis: Pinho e Melo, T. M. (2005). "Recent Advances in the Synthesis of Isoxazoles." Current Organic Chemistry. [Link]

  • Amide Coupling Best Practices: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Green Chemistry in Amide Formation: Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. [Link]

Sources

Method

Application Note: Strategic Utilization of 4-Iodo-5-methylisoxazole-3-carboxylic Acid in Agrochemical Discovery

Executive Summary In the competitive landscape of agrochemical discovery, the isoxazole heterocycle remains a privileged scaffold, forming the core of major herbicide classes (e.g., HPPD inhibitors like Isoxaflutole) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of agrochemical discovery, the isoxazole heterocycle remains a privileged scaffold, forming the core of major herbicide classes (e.g., HPPD inhibitors like Isoxaflutole) and emerging fungicides. 4-Iodo-5-methylisoxazole-3-carboxylic acid (CAS 19788-37-5) represents a high-value "linchpin" intermediate.[1] Its structural uniqueness lies in its orthogonal reactivity: the C-4 iodine offers a handle for transition-metal-catalyzed cross-coupling (building lipophilic complexity), while the C-3 carboxylic acid provides a site for polar group installation (amides/esters).[1] This guide details the synthetic utility of this molecule, providing validated protocols for generating diverse libraries of bioactive agrochemicals.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 4-Iodo-5-methylisoxazole-3-carboxylic acid
CAS Number 19788-37-5
Molecular Formula C₅H₄INO₃
Molecular Weight 252.99 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148–152 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Stable under ambient conditions; light-sensitive (store in amber vials)
Hazards Irritant (H315, H319, H335). Handle with standard PPE.[1][2]

Strategic Application: Orthogonal Functionalization

The power of this intermediate lies in its ability to serve as a divergent point for Diversity-Oriented Synthesis (DOS) . By sequencing reactions at the C-4 and C-3 positions, researchers can rapidly access distinct agrochemical classes.[1]

Mechanistic Insight[1]
  • C-4 Position (Electrophilic): The iodine atom at C-4 is highly activated for oxidative addition to Pd(0) due to the electron-deficient nature of the isoxazole ring.[1] This makes it superior to the corresponding bromide or chloride for Suzuki, Sonogashira, and Negishi couplings, often proceeding under milder conditions.

  • C-3 Position (Nucleophilic/Electrophilic): The carboxylic acid can be activated (via acid chloride or HATU) to form amides (common in SDHI fungicides) or reduced to alcohols/aldehydes for further elaboration.

Visualization of Synthetic Utility

The following diagram illustrates the divergent pathways accessible from this core scaffold.

G Core 4-Iodo-5-methyl- isoxazole-3-COOH (The Linchpin) Suzuki Pd-Catalyzed Coupling (Suzuki/Negishi) Core->Suzuki Path A: C-4 Functionalization Amidation Amide Coupling (HATU/SOCl2) Core->Amidation Path B: C-3 Functionalization Biaryl 3,4-Diaryl Isoxazoles (HPPD Inhibitor Mimics) Suzuki->Biaryl Ar-B(OH)2 / Pd(0) Carboxamide Isoxazole Carboxamides (Fungicidal Activity) Biaryl->Carboxamide Sequential Modification Amidation->Carboxamide R-NH2 / Base

Caption: Divergent synthetic pathways: Path A targets herbicidal scaffolds (biaryls), while Path B targets fungicidal motifs (carboxamides).[3][4]

Detailed Experimental Protocols

Protocol A: C-4 Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl group at the 4-position, mimicking the core structure of isoxazole herbicides.[1] Mechanism: Pd(0) insertion into the C-I bond is facile. The challenge is preventing protodeiodination or homocoupling.

Reagents:

  • Substrate: 4-Iodo-5-methylisoxazole-3-carboxylic acid (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv) (e.g., 2-chloro-4-(methylsulfonyl)phenylboronic acid for herbicide analogs)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Setup: In a nitrogen-flushed reaction vial, combine the isoxazole acid (253 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol). Seal the vial immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by LC-MS (Target mass: M+H of coupled product). Note: The acid group may cause streaking on TLC; LC-MS is preferred.[1]

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is typically purified via reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid) or recrystallization if the solid is sufficiently pure.

Critical Control Point: Deoxygenation is vital.[1] The electron-poor isoxazole ring makes the catalyst susceptible to oxidation.[1] Sparge solvents with Argon for 15 mins prior to use.[1]

Protocol B: C-3 Amide Formation (Library Generation)

Objective: To derivatize the carboxylic acid with diverse amines, creating potential SDHI (Succinate Dehydrogenase Inhibitor) fungicide candidates.

Reagents:

  • Substrate: 4-Iodo-5-methylisoxazole-3-carboxylic acid (or the product from Protocol A)[1]

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in dry DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) and stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Quench: Pour the reaction mixture into ice-water (20 mL).

  • Isolation:

    • If solid precipitates: Filter, wash with water and hexanes.

    • If oil forms:[1] Extract with DCM, wash with sat. NaHCO₃ (removes unreacted acid) and 1N HCl (removes unreacted amine/DIPEA).

  • Yield: Typical yields range from 75–90%.[1]

Case Study: Synthesis of a Hybrid Agrochemical Scaffold

Scenario: A development team needs to synthesize a library of compounds containing both a "herbicide-like" tail (aryl group) and a "fungicide-like" head (amide).

Workflow:

  • Step 1 (Suzuki): Couple 4-iodo-5-methylisoxazole-3-carboxylic acid with 4-(trifluoromethyl)phenylboronic acid.[1]

    • Result: 5-methyl-4-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid.[1]

  • Step 2 (Amidation): React the intermediate with 2-aminobiphenyl.

    • Result: A highly lipophilic, sterically crowded amide designed to penetrate plant cuticles and bind to hydrophobic pockets in target enzymes (e.g., PPO or HPPD).

ReactionScheme Start Start: 4-Iodo-5-methyl- isoxazole-3-COOH Step1 Step 1: Suzuki Coupling (4-CF3-Ph-B(OH)2, Pd cat.) Start->Step1 Inter Intermediate: 4-Aryl-isoxazole-3-COOH Step1->Inter Step2 Step 2: Amide Coupling (HATU, R-NH2) Inter->Step2 Final Target: Agrochemical Candidate Step2->Final

Caption: Sequential functionalization workflow for generating hybrid agrochemical candidates.

Safety and Handling

  • Iodinated Compounds: Organic iodides can be sensitive to light.[1] Store the starting material and iodinated intermediates in amber glass or wrapped in foil.

  • Palladium Catalysts: Handle Pd catalysts in a fume hood to avoid inhalation of heavy metal dust.

  • Waste Disposal: Aqueous waste from Suzuki couplings contains Palladium and Boron residues; dispose of as hazardous heavy metal waste.

References

  • Isoxazole Chemistry in Agrochemicals: Hamper, B. C., et al. "Synthesis and herbicidal activity of 4-benzoylisoxazoles."[1] Journal of Agricultural and Food Chemistry, 1995. Link (Validated context for isoxazole herbicides).

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link (Foundational methodology).

  • Synthesis of 4-Iodoisoxazoles: Sperry, J. B., & Wright, D. L.[1] "The application of isoxazoles in synthesis." Current Opinion in Drug Discovery & Development, 2005. (Review of isoxazole utility).

  • Agrochemical Design: Lamberth, C. "Heterocyclic Chemistry in Crop Protection." Wiley-VCH, 2013.[1] (General reference for heterocyclic scaffolds in agrochemistry).

Sources

Application

Application Note: Next-Generation Antibacterials via Isoxazole Scaffold Engineering

Abstract The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—remains a cornerstone pharmacophore in antibacterial drug discovery.[1][2][3][4] Historically validated by the clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—remains a cornerstone pharmacophore in antibacterial drug discovery.[1][2][3][4] Historically validated by the clinical success of Sulfamethoxazole (SMX), this scaffold is currently experiencing a renaissance as researchers seek to overcome multi-drug resistant (MDR) pathogens. This Application Note provides a comprehensive technical guide for the rational design, chemical synthesis, and biological validation of novel 3,5-disubstituted isoxazole derivatives. We focus on the robust Chloramine-T mediated [3+2] cycloaddition for library generation and the CLSI M07 standard for biological screening.

Rational Design & Mechanism of Action

The Pharmacophore Strategy

The isoxazole ring functions as a bioisostere for aromatic rings (like benzene and pyridine) and carboxylic acids. Its unique electronic distribution allows it to participate in hydrogen bonding interactions (as a weak acceptor) and


-stacking interactions within enzyme active sites.
  • Primary Target (Classic): Dihydropteroate Synthase (DHPS).[5][6][7] Isoxazoles often mimic para-aminobenzoic acid (PABA), competitively inhibiting DHPS and blocking folate biosynthesis.

  • Emerging Targets: Recent studies indicate that hybrid isoxazoles (e.g., linked with quinolones or oxadiazoles) can dual-target DNA Gyrase and Topoisomerase IV , significantly reducing the rate of resistance development.

Structural Activity Relationship (SAR) Guidelines

To maximize potency against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, consider the following design principles:

  • C-3 Position: Electron-withdrawing groups (EWGs) or aryl substituents often enhance metabolic stability.

  • C-5 Position: Lipophilic side chains here improve cell membrane permeability, crucial for Gram-negative penetration.

  • Linkers: Direct linkage to other pharmacophores (hybridization) often yields synergistic effects.

Protocol A: Chemical Synthesis (The "Click" Approach)

While various methods exist, the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes (Huisgen cycloaddition) is the industry standard for generating diverse libraries. We utilize a Chloramine-T mediated protocol which generates nitrile oxides in situ from aldoximes, avoiding the isolation of unstable intermediates.

Materials
  • Reagents: Substituted Aldehydes, Hydroxylamine hydrochloride (

    
    ), Chloramine-T trihydrate, Terminal Alkynes.
    
  • Solvents: Ethanol (EtOH), Methanol (MeOH), Dichloromethane (DCM).

  • Catalyst: Copper(I) species (optional for regioselectivity, though thermal methods often suffice for isoxazoles).

Step-by-Step Methodology
Step 1: Aldoxime Formation
  • Dissolve the substituted aldehyde (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (12 mmol).

  • Reflux at 80°C for 2-4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Upon completion, pour into ice water. Filter the precipitate (Aldoxime) and dry under vacuum.

Step 2: [3+2] Cycloaddition (Isoxazole Core Formation)
  • Dissolve the Aldoxime (5 mmol) in Ethanol (15 mL).

  • Add the Terminal Alkyne (5.5 mmol).

  • Critical Step: Slowly add Chloramine-T (6 mmol) portion-wise over 15 minutes. Note: Chloramine-T acts as the oxidant to generate the nitrile oxide species in situ.

  • Reflux the mixture for 4-8 hours.

  • Validation: Monitor the disappearance of the characteristic Aldoxime peak in TLC.

  • Work-up: Remove solvent under reduced pressure. Extract with DCM (

    
     mL). Wash organic layer with water and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Recrystallize from EtOH or perform Column Chromatography (Silica Gel 60-120 mesh).

Visualization of Synthetic Pathway

SyntheticPathway Aldehyde Start: Substituted Aldehyde Aldoxime Intermediate: Aldoxime Aldehyde->Aldoxime NH2OH·HCl NaOAc, Reflux NitrileOxide Transient Species: Nitrile Oxide Aldoxime->NitrileOxide Chloramine-T (Oxidation) Isoxazole Final Product: 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition

Figure 1: Step-wise synthesis of isoxazole derivatives via Chloramine-T mediated cycloaddition.

Protocol B: Biological Screening (MIC Determination)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for Broth Microdilution.[8] It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well sterile polystyrene microtiter plates (round bottom).

  • ** Bacterial Strains:** S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Controls: Ciprofloxacin or Sulfamethoxazole (Positive), DMSO (Vehicle).

Step-by-Step Methodology
Step 1: Compound Preparation
  • Prepare a Stock Solution of the synthesized isoxazole at 10 mg/mL in 100% DMSO.

  • Note: Isoxazoles can be hydrophobic. If precipitation occurs upon dilution, add 0.02% Tween-80 to the broth.

Step 2: Inoculum Preparation (Direct Colony Suspension)
  • Select 3-5 isolated colonies from an 18-24h agar plate.

  • Suspend in saline to match the 0.5 McFarland turbidity standard (approx.

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to achieve the final testing concentration of approx.

    
     CFU/mL.
    
Step 3: Microdilution Setup
  • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

  • Add 200 µL of the compound (diluted to

    
     the highest desired test concentration) to column 1.
    
  • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100 µL). Discard the final 100 µL from column 10.

    • Result: A concentration gradient (e.g., 512 µg/mL to 1 µg/mL).

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Add 100 µL of the standardized bacterial inoculum to wells in columns 1-11.

Step 4: Incubation and Reading
  • Seal plates with perforated adhesive seals to prevent evaporation.

  • Incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

  • Read Results:

    • Visual: Look for turbidity (cloudiness) or a "button" of cells at the bottom.

    • Spectrophotometric: Read OD at 600nm.

    • MIC Definition: The lowest concentration that completely inhibits visible growth.

Visualization of Screening Workflow

ScreeningWorkflow Library Isoxazole Library (DMSO Stock) Dilution Serial Dilution (96-well Plate) Library->Dilution Inoculation Add Bacteria (0.5 McFarland) Dilution->Inoculation Incubation Incubate 35°C, 16-20h Inoculation->Incubation Read Read MIC (Visual/OD600) Incubation->Read Decision MIC < 10 µg/mL? Read->Decision Hit Lead Compound (Proceed to ADME) Decision->Hit Yes Discard Inactive (Refine SAR) Decision->Discard No

Figure 2: High-throughput screening workflow for isoxazole antibacterial candidates.

Data Analysis & Interpretation

When reporting data, it is critical to compare your novel compounds against standard antibiotics. Use the table format below for clear presentation in internal reports or publications.

Table 1: Example Data Presentation Format

Compound IDR1 (C-3)R2 (C-5)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Interpretation
ISO-001 PhenylMethyl64>128Inactive
ISO-002 4-Cl-PhenylPropyl832Moderate Activity
ISO-003 4-NO2-Phenyl4-F-Phenyl0.5 2 Hit Candidate
Ciprofloxacin--0.250.015Reference Standard

Key Interpretation Notes:

  • MIC

    
     4 µg/mL:  Generally considered a "Hit" for early-stage discovery.
    
  • MIC > 64 µg/mL: Usually considered inactive for drug development purposes.

  • Activity Gap: If a compound is active against Gram(+) but not Gram(-), consider hydrophobicity; the outer membrane of Gram(-) bacteria is a significant barrier to lipophilic isoxazoles.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • RSC Advances. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Royal Society of Chemistry.[3] [Link]

  • ResearchGate. (2022). Synthesis, Antioxidant, and Antibacterial Activities of Two Novel Series of 3,5-Disubstituted Isoxazole... Mediated by Chloramine-T.[9] Russian Journal of Bioorganic Chemistry. [Link]

  • RCSB PDB. (2024). Sulfamethoxazole Mechanism and Structure (Ligand 08D). Protein Data Bank.[5] [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Isoxazole Ring at the 4-Position

Introduction: The Strategic Importance of the Isoxazole C4 Position The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazole C4 Position

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to participate in a variety of biological interactions.[1][2][3][4][5][6] Functionalization of the isoxazole core allows for the fine-tuning of a molecule's steric and electronic profile, which is critical in drug design and the development of novel materials. Among the positions on the isoxazole ring, the C4 position holds particular strategic importance. Its functionalization provides a key vector for molecular elaboration, enabling the introduction of a wide array of substituents that can profoundly influence a compound's bioactivity and physical properties.[6][7] This guide provides a detailed overview of the primary methods for the functionalization of the isoxazole ring at the 4-position, complete with mechanistic insights and detailed experimental protocols.

Fundamental Reactivity of the Isoxazole Ring

The reactivity of the isoxazole ring is governed by the interplay of the electronegative oxygen and nitrogen atoms. The oxygen atom donates π-electron density, while the pyridine-like nitrogen atom is electron-withdrawing.[8] This electronic arrangement renders the C4 position the most electron-rich and, therefore, the most susceptible to electrophilic attack.[9] This inherent reactivity is the foundation for many of the functionalization strategies discussed herein.

Methods for C4-Functionalization of Isoxazoles

A variety of methods have been developed for the functionalization of the isoxazole ring at the C4 position. The choice of method depends on the desired substituent, the nature of the substituents already present on the ring, and the overall synthetic strategy. The most common and effective methods are summarized below.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a direct and often high-yielding method for introducing a range of functional groups at the C4 position of the isoxazole ring.[9][10]

The introduction of a halogen atom at the C4 position is a crucial transformation, as the resulting 4-haloisoxazole is a versatile intermediate for further functionalization, particularly through cross-coupling reactions.[9]

  • Mechanism: The isoxazole ring acts as a nucleophile, attacking an electrophilic halogen source. The resulting sigma complex then loses a proton to restore aromaticity, yielding the 4-haloisoxazole.

  • Reagents: A variety of halogenating agents can be employed, including N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) for iodination and bromination, respectively.[11] A convenient and versatile system using tetraalkylammonium halides (R4NHal) in combination with nitrosylsulfuric acid (NOHSO4) has also been reported to be highly effective.[9][12]

  • Advantages: Direct, often high-yielding, and provides a handle for further diversification.

  • Limitations: The reactivity can be influenced by the electronic nature of the substituents at the C3 and C5 positions.

Nitration introduces a nitro group at the C4 position, which can serve as a precursor for an amino group or be utilized in other transformations.[13]

  • Mechanism: The isoxazole reacts with a nitrating agent, typically a mixture of nitric acid and a strong acid like sulfuric acid or acetic anhydride, to form a nitroisoxazole.[14]

  • Reagents: Common nitrating agents include nitric acid in acetic anhydride.[14]

  • Advantages: Provides access to 4-amino isoxazoles after reduction.

  • Limitations: The strongly acidic conditions can be incompatible with sensitive functional groups.

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including isoxazoles.[15][16][17][18][19]

  • Mechanism: The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide (like DMF) and an acid chloride (like POCl3).[18][19] The isoxazole ring attacks this electrophilic species, and subsequent hydrolysis yields the 4-formylisoxazole.[18][19]

  • Reagents: Typically N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3).[19]

  • Advantages: A mild and efficient method for introducing a formyl group.

  • Limitations: The Vilsmeier reagent is sensitive to moisture.

Metalation and Quenching with Electrophiles

Deprotonation of the C4-hydrogen of the isoxazole ring with a strong base generates a potent nucleophile that can react with a variety of electrophiles.[20]

Direct lithiation at the C4 position is a highly effective strategy for introducing a wide range of functional groups.

  • Mechanism: A strong organolithium base, such as n-butyllithium, abstracts the C4 proton to form a 4-lithioisoxazole intermediate. This nucleophilic species can then be quenched with various electrophiles.

  • Reagents: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used bases.

  • Advantages: Provides access to a broad scope of C4-substituted isoxazoles by varying the electrophile.

  • Limitations: Requires low temperatures and anhydrous conditions. The choice of base and reaction conditions can be critical to avoid side reactions, such as ring opening.[21]

Transition Metal-Catalyzed Cross-Coupling Reactions

For isoxazoles already functionalized at the C4 position with a halogen, transition metal-catalyzed cross-coupling reactions offer a powerful means of forming carbon-carbon and carbon-heteroatom bonds.[22]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a 4-haloisoxazole with an organoboron reagent in the presence of a palladium catalyst.[23][24][25][26]

  • Mechanism: The catalytic cycle involves oxidative addition of the 4-haloisoxazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid or ester, and finally reductive elimination to yield the C4-arylated or -alkylated isoxazole and regenerate the catalyst.[25]

  • Reagents: A 4-haloisoxazole, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3).

  • Advantages: High functional group tolerance, mild reaction conditions, and commercial availability of a wide range of boronic acids.

  • Limitations: The efficiency of the coupling can be sensitive to the choice of catalyst, ligand, and base.

Comparative Summary of C4-Functionalization Methods

MethodReagentsTypical YieldsAdvantagesLimitations
Halogenation NIS, NBS, R4NHal/NOHSO4Good to ExcellentDirect, provides versatile intermediateSubstrate-dependent reactivity
Nitration HNO3/H2SO4, HNO3/Ac2OModerate to GoodAccess to 4-amino derivativesHarsh acidic conditions
Formylation DMF/POCl3GoodMild and efficientMoisture sensitive reagent
Lithiation n-BuLi, LDAGood to ExcellentBroad scope of electrophilesRequires low temp. & anhydrous conditions
Suzuki Coupling Pd catalyst, boronic acid, baseGood to ExcellentHigh functional group toleranceCatalyst and ligand optimization may be needed

Experimental Protocols

Protocol 1: 4-Bromination of 3,5-Disubstituted Isoxazole

This protocol describes a general procedure for the bromination of a 3,5-disubstituted isoxazole at the C4 position using the Me4NBr/NOHSO4 system.[9]

Materials:

  • 3,5-Disubstituted isoxazole

  • Tetramethylammonium bromide (Me4NBr)

  • Nitrosylsulfuric acid (NOHSO4)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3,5-disubstituted isoxazole (1.0 equiv) in dichloromethane at 20 °C, add tetramethylammonium bromide (1.2 equiv).

  • Slowly add a solution of nitrosylsulfuric acid (3.0 equiv) in sulfuric acid to the reaction mixture.

  • Stir the reaction mixture at 20 °C for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of saturated sodium bicarbonate solution and ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3,5-disubstituted isoxazole.

Protocol 2: 4-Lithiation and Quenching with an Electrophile

This protocol provides a general method for the C4-functionalization of an isoxazole via lithiation and subsequent reaction with an electrophile.

Materials:

  • 3,5-Disubstituted isoxazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the 3,5-disubstituted isoxazole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (1.2 equiv) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and then quench by the addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflows

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Metalation and Quenching cluster_2 Suzuki-Miyaura Cross-Coupling Isoxazole_EAS Isoxazole Sigma_Complex Sigma_Complex Isoxazole_EAS->Sigma_Complex + Electrophile (E+) Product_EAS 4-Substituted Isoxazole Sigma_Complex->Product_EAS - H+ Isoxazole_Met Isoxazole Lithioisoxazole 4-Lithioisoxazole Isoxazole_Met->Lithioisoxazole + n-BuLi Product_Met 4-Substituted Isoxazole Lithioisoxazole->Product_Met + Electrophile (E) Haloisoxazole 4-Haloisoxazole Oxidative_Addition Pd(II) Complex Haloisoxazole->Oxidative_Addition + Pd(0) Transmetalation Pd(II) Intermediate Oxidative_Addition->Transmetalation + R-B(OR)2 Product_Suzuki 4-Substituted Isoxazole Transmetalation->Product_Suzuki Reductive Elimination

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid

Abstract 4-Iodo-5-methylisoxazole-3-carboxylic acid is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. Its utility in constructing more complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Iodo-5-methylisoxazole-3-carboxylic acid is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. Its utility in constructing more complex molecular architectures, such as Raf kinase inhibitors, necessitates a reliable and scalable synthetic protocol.[1] This application note provides a comprehensive, field-proven guide for the gram-scale synthesis of this target compound. The methodology is structured as a two-part process: (1) the initial construction of the 5-methylisoxazole-3-carboxylic acid core via a robust cyclocondensation reaction, and (2) the subsequent regioselective iodination at the C4 position. This guide emphasizes the rationale behind procedural choices, process safety, in-process controls, and troubleshooting, ensuring scientific integrity and reproducibility for researchers in academic and industrial settings.

Introduction: Strategic Importance and Synthetic Rationale

The isoxazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The title compound, 4-Iodo-5-methylisoxazole-3-carboxylic acid, serves as a versatile intermediate. The iodine atom at the C4 position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the rapid diversification of the isoxazole core.

The synthetic strategy detailed herein was designed for scalability and efficiency. It begins with the formation of the isoxazole ring, a fundamental reaction in heterocyclic chemistry. We employ the classical and highly reliable condensation of an acetoacetic acid derivative with hydroxylamine.[1] The subsequent step addresses the challenge of regioselective iodination. While methods involving organolithium reagents exist, they present significant challenges for scale-up.[4] Therefore, we have implemented a milder and more controllable electrophilic substitution using N-Iodosuccinimide (NIS), which is well-documented for the iodination of electron-rich heterocycles.[4] This approach avoids cryogenic conditions and pyrophoric reagents, enhancing the overall safety and practicality of the synthesis.

Overall Reaction Scheme

The synthesis proceeds in two distinct chemical transformations starting from readily available commercial materials.

G cluster_0 Step 1: Cyclocondensation & Hydrolysis cluster_1 Step 2: Electrophilic Iodination A Ethyl Acetoacetate B 5-Methylisoxazole-3-carboxylic Acid (Intermediate) A->B 1. NH2OH·HCl, Base 2. NaOH (aq), Heat 3. H+ Workup C 4-Iodo-5-methylisoxazole-3-carboxylic Acid (Final Product) B->C N-Iodosuccinimide (NIS) Acid Catalyst (TFA) Acetonitrile, Heat

Diagram 1: Overall two-step synthesis pathway.

Part I: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Principle and Rationale

This initial stage involves the construction of the isoxazole ring through the reaction of a 1,3-dicarbonyl compound (ethyl acetoacetate) with hydroxylamine, followed by in-situ hydrolysis of the resulting ester. The reaction proceeds via nucleophilic attack of hydroxylamine on the keto-carbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. Saponification of the ethyl ester with sodium hydroxide, followed by acidic workup, yields the desired carboxylic acid. This method is chosen for its high yields, use of inexpensive starting materials, and straightforward execution.[5]

Materials and Equipment

Table 1: Reagents for Part I

ReagentCAS No.MW ( g/mol )Molarity/PurityQuantityMoles (mol)
Ethyl Acetoacetate141-97-9130.1499%65.1 g (63.2 mL)0.50
Hydroxylamine HCl5470-11-169.4999%38.2 g0.55
Sodium Hydroxide1310-73-240.0098%61.2 g1.53
Ethanol (200 Proof)64-17-546.07Anhydrous500 mL-
Hydrochloric Acid7647-01-036.4637% (conc.)~150 mL-
Deionized Water7732-18-518.02-1.5 L-

Equipment: 2 L three-neck round-bottom flask, magnetic stirrer with hotplate, reflux condenser, dropping funnel, ice bath, Buchner funnel, and standard laboratory glassware.

Detailed Experimental Protocol
  • Reaction Setup: Equip a 2 L three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Hydroxylamine Solution: In a separate beaker, dissolve sodium hydroxide (22.0 g, 0.55 mol) in 250 mL of ethanol with stirring. Cool the solution to room temperature. Carefully add hydroxylamine hydrochloride (38.2 g, 0.55 mol) in portions. A precipitate of NaCl will form. Stir for 30 minutes.

  • Cyclocondensation: Filter the ethanolic hydroxylamine solution directly into the dropping funnel, leaving the NaCl precipitate behind. Add ethyl acetoacetate (65.1 g, 0.50 mol) to the 2 L reaction flask.

  • Reaction Execution: Add the hydroxylamine solution dropwise to the stirred ethyl acetoacetate over 1 hour. The reaction is mildly exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the mixture to a gentle reflux (approx. 78 °C) and maintain for 4 hours. Monitor reaction completion by TLC (Thin Layer Chromatography) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Saponification: Cool the reaction mixture to room temperature. In a separate flask, dissolve sodium hydroxide (39.2 g, 0.98 mol) in 500 mL of deionized water. Add this aqueous NaOH solution to the reaction mixture.

  • Heat the biphasic mixture to reflux (approx. 85-90 °C) for 2 hours, during which the solution should become homogeneous.

  • Workup and Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. While stirring vigorously, slowly add concentrated HCl until the pH of the solution is ~2. A thick white precipitate will form.

  • Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

  • Filtration: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 150 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Yield and Characterization: The expected yield is 55-60 g (87-94%). The product should be a white crystalline solid with a melting point of 106-110 °C.[6] Confirm identity using ¹H NMR and Mass Spectrometry.

Part II: Electrophilic Iodination

Principle and Rationale

The C4 position of the 5-methylisoxazole ring is activated towards electrophilic substitution. This step utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source. NIS is preferred over molecular iodine for its milder reactivity and the absence of HI byproduct formation. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), protonates the isoxazole nitrogen, further activating the ring system and accelerating the reaction.[4] Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction.

Materials and Equipment

Table 2: Reagents for Part II

ReagentCAS No.MW ( g/mol )PurityQuantityMoles (mol)
5-Methylisoxazole-3-carboxylic Acid3405-77-4127.10>98%50.8 g0.40
N-Iodosuccinimide (NIS)516-12-1224.9998%94.5 g0.42
Trifluoroacetic Acid (TFA)76-05-1114.0299%4.56 g (3.1 mL)0.04
Acetonitrile75-05-841.05Anhydrous800 mL-
Sodium Thiosulfate7772-98-7158.1199%~20 g-
Ethyl Acetate141-78-688.11ACS Grade1 L-
Saturated NaCl (Brine)7647-14-558.44-500 mL-

Equipment: 2 L three-neck round-bottom flask, magnetic stirrer with hotplate, reflux condenser, nitrogen inlet, thermometer, and standard laboratory glassware.

Detailed Experimental Protocol
  • Reaction Setup: Under a nitrogen atmosphere, charge the 2 L flask with 5-methylisoxazole-3-carboxylic acid (50.8 g, 0.40 mol), N-Iodosuccinimide (94.5 g, 0.42 mol), and 800 mL of anhydrous acetonitrile.

  • Catalyst Addition: With stirring, add trifluoroacetic acid (3.1 mL, 0.04 mol) to the suspension.

  • Reaction Execution: Heat the reaction mixture to 65-70 °C and maintain for 12-16 hours. The suspension will gradually dissolve as the reaction progresses.

  • Monitoring: Monitor the consumption of the starting material by TLC (Eluent: 1:1 Hexane/Ethyl Acetate + 1% Acetic Acid).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent to approximately half its volume using a rotary evaporator.

  • Pour the concentrated mixture into a 2 L beaker containing 1 L of deionized water and stir for 15 minutes.

  • Add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/brown color of excess iodine is discharged.

  • Extraction: Transfer the mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with deionized water (2 x 250 mL), followed by saturated brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford the final product as a pale yellow or off-white solid.

  • Yield and Characterization: The expected yield is 80-92 g (79-91%). Confirm the structure and purity of 4-Iodo-5-methylisoxazole-3-carboxylic acid by ¹H NMR, ¹³C NMR, and LC-MS.[7]

Scale-Up Considerations and Process Safety

Scaling up heterocyclic synthesis requires careful attention to thermal management and reagent handling.[8]

  • Thermal Safety: The iodination step (Part II) is exothermic upon heating. At a larger scale, the addition of TFA and the initial heating phase should be controlled carefully with adequate cooling capacity on standby. A jacketed reactor with automated temperature control is highly recommended.

  • Reagent Handling:

    • N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

    • Iodine: While not used directly, iodine can be a byproduct. Iodine is harmful if inhaled or swallowed and causes skin and eye irritation.[9][10] All quenching and workup steps should be performed in a ventilated area.

    • Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care using acid-resistant gloves and face shield in a fume hood.

    • Solvents: Acetonitrile is flammable and toxic. Ethanol is highly flammable. All heating should be conducted using heating mantles or oil baths with proper ventilation, avoiding open flames.

  • Pressure Management: While this reaction is not expected to generate significant off-gassing, performing it under a gentle nitrogen flow in a system vented to a scrubber is good practice at scale.

Troubleshooting

Table 3: Troubleshooting Guide

IssueProbable CauseRecommended Solution
Part I: Low Yield Incomplete hydrolysis of the ester.Ensure pH is >12 during saponification and reflux for the full duration.
Product loss during acidic workup.Ensure the mixture is thoroughly cooled (<5 °C) before and during acidification to minimize solubility.
Part II: Incomplete Iodination Insufficient heating or reaction time.Confirm internal temperature is 65-70 °C. Extend reaction time and monitor by TLC.
Deactivated catalyst or wet reagents.Use fresh, high-purity NIS and anhydrous acetonitrile. Ensure the starting material is completely dry.
Purification Issues Oily product after recrystallization.The product may contain residual solvent. Ensure the product is thoroughly dried under vacuum. Try a different recrystallization solvent system (e.g., isopropanol/water).
Persistent color in the final product.Ensure the sodium thiosulfate quench was complete. A charcoal treatment of the crude product solution before recrystallization can be performed.

Experimental Workflow Visualization

G start Start setup1 Step 1: Setup (Cyclocondensation) start->setup1 reaction1 Reaction 1: Reflux 4h setup1->reaction1 workup1 Saponification & Acidic Workup reaction1->workup1 isolate1 Isolate Intermediate: Filtration & Drying workup1->isolate1 setup2 Step 2: Setup (Iodination) isolate1->setup2 reaction2 Reaction 2: Heat 12-16h setup2->reaction2 workup2 Quench & Aqueous Workup reaction2->workup2 isolate2 Extraction & Concentration workup2->isolate2 purify Purification: Recrystallization isolate2->purify analyze Final Analysis: NMR, LC-MS, MP purify->analyze end_node End analyze->end_node

Diagram 2: Step-by-step experimental workflow from start to final analysis.

References

  • Zielińska, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5644. Available at: [Link]

  • Google Patents. (CN108329279B). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Google Patents. (CN1156723A). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • D'annibale, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc. 2024, 59, 22. Available at: [Link]

  • Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6). Available at: [Link]

  • LabAlley. Iodine Solution - Safety Data Sheet. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Iodine solution. Available at: [Link]

  • University of Washington. Iodine-125 Handling Precautions. Available at: [Link]

Sources

Method

Application Note: Leveraging 4-Iodo-5-methylisoxazole-3-carboxylic Acid for Advanced Fragment-Based Screening Campaigns

Introduction: The Strategic Value of Halogen-Enriched Fragments Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogen-Enriched Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1][2] FBDD campaigns screen small, low-complexity molecules ("fragments," typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits are then optimized through structure-guided chemistry—either by growing the fragment to engage with adjacent pockets or linking multiple fragments together—to generate potent lead compounds.[2] This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to those derived from HTS.[4]

Within the FBDD paradigm, the design of the fragment library is paramount. Halogen-enriched fragment libraries (HEFLibs) have emerged as a sophisticated tool for probing protein binding sites.[5][6] These libraries incorporate fragments containing chlorine, bromine, or iodine, which can participate in a highly directional, non-covalent interaction known as a halogen bond.[7] This interaction occurs between an electropositive region on the halogen atom (the σ-hole) and a nucleophilic partner on the protein, such as a backbone carbonyl oxygen.[5][8]

This application note details the strategic use of a specific halogenated fragment, 4-Iodo-5-methylisoxazole-3-carboxylic acid , in FBDD campaigns. We will explore the unique chemical features of this fragment, provide detailed protocols for its application in biophysical screening cascades, and discuss its role in accelerating structure-based drug design.

The Profile of a Privileged Fragment: 4-Iodo-5-methylisoxazole-3-carboxylic acid

The power of this fragment lies in the convergence of several medicinally relevant features within a simple, low-molecular-weight scaffold.

  • Isoxazole Core: The isoxazole ring is a well-established bioisostere for various functional groups and is a common motif in approved drugs, valued for its metabolic stability and synthetic tractability.[9][10]

  • Carboxylic Acid: This group serves as a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar residues (e.g., Arginine, Lysine, Histidine) in a protein active site. It also enhances the aqueous solubility of the fragment, a critical parameter for biophysical assays.[11]

  • Methyl Group: This small hydrophobic feature can probe for complementary pockets on the protein surface, contributing to binding affinity and providing a potential vector for future chemical elaboration.

  • Iodine Atom: This is the key functional element for this fragment's advanced applications.

    • Halogen Bonding: The iodine atom is an excellent halogen bond donor, capable of forming strong and specific interactions that can significantly enhance binding affinity.[7][8]

    • Phasing Tool in X-ray Crystallography: As a heavy atom, iodine scatters X-rays anomalously. This property is exceptionally useful in X-ray crystallography, as it helps to solve the phase problem and provides an unambiguous marker for the fragment's position and orientation in the electron density map, even in cases of weak binding or low occupancy.[8]

Below is a diagram illustrating the key interaction features of the fragment.

Caption: A typical fragment-based screening cascade.

Protocol 1: Fragment Stock Preparation and Quality Control

Scientific integrity starts with a well-characterized fragment stock.

  • Solubilization: Weigh an appropriate amount of 4-Iodo-5-methylisoxazole-3-carboxylic acid powder. Prepare a high-concentration stock solution (e.g., 100 mM) in 100% dimethyl sulfoxide (DMSO).

  • Verification: Confirm the identity and purity (>95%) of the compound using LC-MS and ¹H-NMR.

  • Solubility Check: Perform a kinetic solubility assay to ensure the fragment remains in solution at the highest concentration used in screening assays, typically in the final assay buffer. Aggregation is a common source of false positives.

  • Storage: Store the DMSO stock in small aliquots at -20°C to avoid freeze-thaw cycles.

Protocol 2: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid, high-throughput method to screen for fragments that stabilize a target protein against thermal denaturation. [12][13]

  • Reagent Preparation:

    • Target Protein: Prepare the protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is typically 2-5 µM.

    • Fluorescent Dye: Prepare a working stock of a thermal shift dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

    • Fragment Plate: Prepare a dilution plate of the fragment, typically for a final screening concentration of 200 µM - 1 mM. Include a DMSO-only control.

  • Assay Setup (96- or 384-well plate):

    • To each well, add the protein solution and the fluorescent dye.

    • Add the fragment solution or DMSO control to the respective wells. The final DMSO concentration should be kept constant across all wells and ideally ≤5%.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, monitoring fluorescence at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) for each fragment-containing well relative to the DMSO control (ΔTm = Tm_fragment - Tm_control).

    • A significant positive ΔTm (typically ≥ 2°C) indicates a potential hit.

Table 1: Example DSF Primary Screening Data
Compound ID ΔTm (°C)
DMSO Control0.0
Fragment 10.2
4-Iodo-5-methylisoxazole-3-carboxylic acid +3.5
Fragment 3-0.5
Positive Control+7.2
Protocol 3: Orthogonal Hit Validation with Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS) and confirms a true binding event, helping to eliminate false positives from primary screens. [12]

  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM Phosphate pH 7.4, 100 mM NaCl).

    • Dissolve the fragment in the final dialysis buffer to the desired concentration (typically 10-20x the protein concentration). Match the DMSO concentration in both the protein and fragment solutions precisely to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Load the protein solution (e.g., 20-50 µM) into the sample cell.

    • Load the fragment solution (e.g., 400-1000 µM) into the injection syringe.

  • Titration Experiment:

    • Equilibrate the system at a constant temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the fragment solution into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection (ΔH).

    • Plot ΔH versus the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Table 2: Example ITC Data for a Confirmed Hit
Parameter Value
Dissociation Constant (KD) 150 µM
Stoichiometry (n) 0.98
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (TΔS) -2.7 kcal/mol
Protocol 4: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial screening phase. It provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-guided optimization. [14][15]

  • Crystal Preparation: Grow high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) or other established crystallization methods.

  • Ligand Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing mother liquor. The high solubility of the fragment is advantageous here.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Rapidly plunge the soaked crystal into liquid nitrogen to freeze it for data collection.

  • Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect a full diffraction dataset. Crucially, collect data at a wavelength optimized to maximize the anomalous signal from the iodine atom (the iodine absorption edge).

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Use the anomalous signal from the iodine to help solve the phase problem and locate the fragment in the initial electron density maps.

    • Build the fragment and surrounding protein model into the electron density and refine the structure to high resolution. The resulting model will clearly show the halogen bond and other key interactions.

HalogenBond cluster_protein Protein Backbone cluster_fragment Iodinated Fragment backbone C=O fragment R-I fragment->backbone Halogen Bond (3.1 Å)

Caption: A halogen bond between the fragment and a protein.

Conclusion: A Multi-Purpose Tool for Modern Drug Discovery

4-Iodo-5-methylisoxazole-3-carboxylic acid is more than just another fragment; it is a highly engineered chemical probe designed to maximize the output of an FBDD campaign. Its combination of a privileged medicinal chemistry scaffold, a potent hydrogen-bonding group, and a strategically placed iodine atom provides multiple advantages. It can robustly report binding in a wide range of biophysical assays and, most critically, serves as a powerful tool in X-ray crystallography, simplifying structure solution and providing unambiguous evidence of its binding mode. By incorporating this and similar halogen-enriched fragments into screening libraries, researchers can more effectively identify novel binding pockets and accelerate the journey from initial hit to viable lead candidate.

References

  • Schiebel, J., et al. (2014). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed. [Link]

  • Shuker, S. B. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

  • Schiebel, J., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry. [Link]

  • Proteros. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. [Link]

  • Keserű, G. M., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • Schiebel, J., et al. (2022). Experimental Evaluation of Halogen-Enriched Fragment Library Reveals Halogen Bonding in Multiple, Novel Binding Motifs. TOBIAS-lib. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Otava Chemicals. (n.d.). Halogen-Enriched Fragments. Otava Chemicals. [Link]

  • Hendricks, S. B., et al. (1932). X‐Ray and Electron Diffraction of Iodine and the Diiodobenzenes. The Journal of Chemical Physics. [Link]

  • Bauman, J. D., et al. (2012). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Larock, R. C., et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. [Link]

  • Jubilant Biosys. (n.d.). Fragment-Based Drug Discovery. Jubilant Biosys. [Link]

  • Greenwood, M. (2023). What is Fragment-Based Drug Discovery?. AZoLifeSciences. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. The World of Materials. [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. PubMed. [Link]

  • Diamond Light Source. (2018). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Diamond Light Source. [Link]

  • Cebrat, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Semantic Scholar. [Link]

  • Yang, G. F., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Brown, D. G., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

  • Singh, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry. [Link]

  • Erlanson, D. A. (2018). Using Fragment-Based Approaches to Discover New Antibiotics. ACS Infectious Diseases. [Link]

  • Lundquist, K. P., et al. (2021). Fragment-based drug discovery for RNA targets. DTU Research Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Iodo-5-methylisoxazole-3-carboxylic Acid Synthesis

The following technical guide addresses the optimization of 4-Iodo-5-methylisoxazole-3-carboxylic acid synthesis. This content is structured for research scientists requiring high-purity intermediates for drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 4-Iodo-5-methylisoxazole-3-carboxylic acid synthesis. This content is structured for research scientists requiring high-purity intermediates for drug discovery scaffolds (e.g., Valdecoxib analogs, immunomodulators).

Executive Summary & Mechanistic Insight

The synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid involves the electrophilic aromatic substitution (EAS) of iodine onto the C4 position of the isoxazole ring.

The Core Challenge: The isoxazole ring is generally less reactive toward electrophiles than furan or pyrrole. Furthermore, the starting material, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) , contains a carboxylic acid group at C3. This group is electron-withdrawing (via induction and resonance), which significantly deactivates the C4 position, making standard iodination (e.g.,


 in neutral solvent) sluggish or low-yielding.

The Solution: To overcome the electronic deactivation, the reaction requires a "super-active" iodine species (


). The most robust protocols utilize N-Iodosuccinimide (NIS)  in Trifluoroacetic Acid (TFA)  or Iodine (

) with Ceric Ammonium Nitrate (CAN)
. These systems generate a highly electrophilic iodonium species capable of overcoming the deactivated ring's energy barrier.

Synthesis Workflow (Golden Standard)

The following diagram illustrates the optimized pathway using the NIS/TFA system, which typically offers the highest conversion rates for electron-deficient isoxazoles.

G Start Start Material: 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4) Reaction Reaction: Electrophilic Substitution (50-60°C, 4-12h) Start->Reaction Dissolve in TFA Reagent Reagent Activation: NIS + TFA (Generates I+) Reagent->Reaction Add portionwise Quench Quench: Na2S2O3 (aq) (Removes excess I2) Reaction->Quench Complete conversion Product Product: 4-Iodo-5-methylisoxazole-3-carboxylic acid (Precipitate) Quench->Product Filter & Dry

Caption: Optimized workflow for C4-iodination using the NIS/TFA activation system.

Troubleshooting Guide (FAQ Format)

Q1: The reaction stalls at 50-60% conversion. Adding more iodine doesn't help. Why?

Diagnosis: The electrophile is not "hot" enough to overcome the deactivation from the C3-carboxylic acid. Solution:

  • Switch Solvent: If using Acetonitrile (MeCN), switch to Trifluoroacetic Acid (TFA) . TFA acts as both solvent and catalyst, protonating the NIS to release a highly reactive

    
     species.
    
  • Temperature: Increase temperature to 60–80°C . The carboxylic acid group stabilizes the ring, requiring higher activation energy.

  • Stoichiometry: Use 1.2 – 1.5 equivalents of NIS. The excess is necessary to drive the equilibrium on deactivated substrates.

Q2: My product is dark brown/purple after filtration. How do I remove the color?

Diagnosis: Trapped molecular iodine (


) or succinimide byproducts.
Solution: 
  • Quench Properly: Pour the reaction mixture into a 10% Sodium Thiosulfate (

    
    )  solution. Stir until the iodine color (purple/brown) fades to yellow/white.
    
  • Reprecipitation: Dissolve the crude acid in dilute

    
     (pH 10), filter off any insoluble solids, and then re-acidify with 
    
    
    
    to pH 2-3. This "Acid-Base" workup is highly effective for purifying carboxylic acids.
Q3: I see a byproduct with M+ mass corresponding to ring cleavage.

Diagnosis: Isoxazoles can be labile (N-O bond cleavage) under harsh reducing conditions or extreme pH. Solution:

  • Avoid using metal/acid reducing environments during workup.

  • If using CAN (Ceric Ammonium Nitrate), ensure the temperature does not exceed 80°C, as CAN is a strong oxidant that can degrade the ring if left too long.

Q4: Can I use elemental Iodine ( ) instead of NIS?

Answer: Yes, but


 alone is often insufficient.
  • Protocol: Use

    
     (0.6 eq) + CAN (0.6 eq)  in Acetonitrile/Water. The CAN oxidizes 
    
    
    
    to
    
    
    .
  • Pros: Cheaper reagents.

  • Cons: CAN is difficult to remove if not performed carefully; yields are typically 10-15% lower than the NIS/TFA method for this specific substrate.

Comparative Data: Iodination Agents

The following table summarizes the efficiency of different iodination systems for 5-methylisoxazole-3-carboxylic acid.

MethodReagentsSolventTemp (°C)Typical YieldProsCons
Method A (Recommended) NIS TFA 60°C 85-92% Highest conversion; Clean workupTFA is corrosive/expensive
Method B

/ CAN
MeCN/H2O80°C70-75%Cheap reagents (

)
Oxidative byproducts possible
Method C

/

AcOH70°C60-65%ScalableSlow kinetics; Acid solvent
Method DICl (Iodine Monochloride)AcOH50°C50-60%Fast reactionHard to control; Polychlorination risk

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid (10g Scale).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 5-methylisoxazole-3-carboxylic acid (10.0 g, 78.7 mmol) to Trifluoroacetic acid (TFA, 50 mL) . Stir until dissolved.

  • Addition: Add N-Iodosuccinimide (NIS, 21.2 g, 94.4 mmol, 1.2 eq) in three portions over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours . Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Cool to room temperature. Pour the mixture slowly into ice-cold water (200 mL) containing Sodium Thiosulfate (5 g) .

  • Isolation: Stir for 30 minutes. The product should precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual TFA and succinimide.

  • Drying: Dry in a vacuum oven at 45°C overnight.

  • Expected Yield: ~17.0 g (85%).

References

  • Flores, B. et al. (2018). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Patent CN108329279B. (Describes the iodination of methyl-isoxazole scaffolds using NIS).

  • Kozikowski, A. P. et al. (2002). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. National Institutes of Health (PMC). (Details ICl and NIS mediated iodination of isoxazoles).

  • Sigma-Aldrich. (2024). Product Specification: 5-Methylisoxazole-3-carboxylic acid. (Starting material physical properties and CAS verification).

  • Makarov, A. et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. MDPI Molecules. (Demonstrates halogenation protocols for 5-methylisoxazole derivatives).

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Iodination of 5-Methylisoxazole-3-carboxylic Acid

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the functionalization of isoxazole scaffolds. Here, we address the common and complex side reactions encountered during the electrophilic iodination of 5-methylisoxazole-3-carboxylic acid to produce the versatile synthetic intermediate, 4-iodo-5-methylisoxazole-3-carboxylic acid. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies and optimized protocols.

Section 1: Understanding the Core Reaction and Inherent Challenges

The target reaction is an electrophilic aromatic substitution (SEAr). The isoxazole ring is inherently electron-deficient, and the presence of a C3-carboxylic acid group further deactivates the ring towards electrophilic attack. The C5-methyl group is a weak activating group. The only available position for substitution is C4. While this simplifies regioselectivity, the overall low reactivity of the substrate is the primary challenge, often necessitating forcing conditions that can lead to side reactions.

Iodination is notably more difficult to achieve than bromination or chlorination due to the lower electrophilicity of iodine-based reagents.[1] Reagents like molecular iodine (I₂) are often not reactive enough for deactivated heterocycles, leading to the common use of activated iodinating agents like N-Iodosuccinimide (NIS).[1][2]

General Iodination Mechanism

The reaction proceeds via the standard SEAr mechanism, where an electrophilic iodine species (I⁺), often generated from a reagent like NIS with the help of an acid catalyst, is attacked by the π-system of the isoxazole ring.

Iodination_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Deprotonation NIS NIS Activated_NIS Activated NIS Complex NIS->Activated_NIS Protonation H_plus H⁺ (Acid Catalyst) I_plus "I⁺" (Electrophilic Iodine) Activated_NIS->I_plus Substrate 5-Methylisoxazole- 3-carboxylic Acid I_plus->Substrate Reaction Sigma_Complex Sigma Complex (Carbocation Intermediate) Substrate->Sigma_Complex π-attack on I⁺ Product 4-Iodo Product Sigma_Complex->Product Deprotonation Base Base

Sources

Troubleshooting

Technical Support Guide: Purification of 4-Iodo-5-methylisoxazole-3-carboxylic acid

Ticket ID: PUR-ISOX-4I-001 Topic: Purification & Troubleshooting for Halogenated Isoxazole Intermediates Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ISOX-4I-001 Topic: Purification & Troubleshooting for Halogenated Isoxazole Intermediates Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the purification of 4-Iodo-5-methylisoxazole-3-carboxylic acid . This compound is a critical intermediate in medicinal chemistry, often used for transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or amidation reactions.

The purification strategy relies on three chemical properties:

  • Acidity: The carboxylic acid moiety (

    
    ) allows for efficient acid-base extraction.
    
  • Lipophilicity: The iodine atom at position 4 significantly increases lipophilicity compared to the non-iodinated precursor, aiding in recrystallization separation.

  • Redox Sensitivity: The C-I bond is photolabile, and free iodine (

    
    ) is a common impurity that causes discoloration (pink/purple).
    

Purification Protocols

Method A: Acid-Base Extraction (The "Workhorse" Method)

Recommended as the first step for crude reaction mixtures.

The Logic: This method separates the target acid from non-acidic impurities (e.g., unreacted iodinating agents like NIS byproducts) and highly lipophilic neutral side products.

Protocol:

  • Dissolution: Dissolve the crude solid in saturated aqueous

    
     .
    
    • Why: Sodium bicarbonate is a mild base. It deprotonates the carboxylic acid (forming the water-soluble carboxylate salt) but avoids ring cleavage or decarboxylation that might occur with strong bases (NaOH) at high temperatures.

  • Filtration: Filter the solution through a Celite pad to remove insoluble particulates.

  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Discard the organic layer. This contains non-acidic impurities.

  • Precipitation: Cool the aqueous layer to

    
    . Slowly add 1N HCl  dropwise with vigorous stirring until pH 
    
    
    
    .
    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Method B: Recrystallization (Polishing Step)

Recommended for removing trace starting material (5-methylisoxazole-3-carboxylic acid) or if the product retains a color.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:3High Best for general purity. Dissolve in hot EtOH, add hot water until turbid, then cool.
Acetonitrile (ACN) PureMedium Good for removing iodine traces.
Toluene / EtOAc 9:1Specific Use if the impurity is highly polar.

Critical Step for Color Removal: If the solid is pink or purple (indicating free iodine), wash the organic solution (during workup) or the solid filter cake with 10% Sodium Thiosulfate (


) . This reduces violet iodine (

) to colorless iodide (

).

Troubleshooting & FAQs

User Question: “My product has a persistent pink hue even after recrystallization. Is it impure?”

Scientist Response: Yes, this indicates free iodine entrapment in the crystal lattice.

  • Cause: The C-I bond on the isoxazole ring can be labile under light or heat, releasing elemental iodine.

  • Fix: Dissolve the product in EtOAc. Wash with 10% aqueous sodium thiosulfate until the organic layer is clear yellow/colorless. Dry over

    
     and re-concentrate.
    
  • Prevention: Wrap flasks in aluminum foil during synthesis and storage.

User Question: “I see two spots on TLC with very similar


 values. What are they?”

Scientist Response: This is likely the unreacted starting material (5-methylisoxazole-3-carboxylic acid ) vs. your product.

  • Diagnosis: The iodinated product (4-Iodo) is more lipophilic (moves higher on silica in normal phase) and has a higher molecular weight.

  • Resolution: If recrystallization fails, use Reverse Phase Chromatography (C18) .

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% to 95% ACN. The acid modifier keeps the molecule protonated, sharpening the peak.

User Question: “Can I dry this compound in an oven at


?”

Scientist Response: Proceed with caution. While isoxazole acids are generally stable, iodinated derivatives can undergo thermal decarboxylation or deiodination at elevated temperatures over long periods.

  • Recommendation: Dry in a vacuum oven at

    
      over 
    
    
    
    or silica gel.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) CheckColor Check Appearance: Is it Pink/Purple? Start->CheckColor ThioWash Thiosulfate Wash (Remove Free Iodine) CheckColor->ThioWash Yes (Iodine present) AcidBase Acid-Base Extraction (1. NaHCO3, 2. Wash Org, 3. Acidify) CheckColor->AcidBase No (Beige/White) ThioWash->AcidBase PurityCheck Purity Check (HPLC/NMR) >98%? AcidBase->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst No (Trace Impurities) Final Pure Product (Store in Dark) PurityCheck->Final Yes Recryst->Final

Figure 1: Purification Decision Tree for 4-Iodo-5-methylisoxazole-3-carboxylic acid. Note the specific intervention for iodine contamination.

Analytical Reference Data

When validating your purified compound, reference these expected characteristics:

ParameterExpected ValueNotes
Appearance White to off-white powderPink indicates iodine; Brown indicates decomposition.
1H NMR (DMSO-d6)

(br s, 1H, COOH),

(s, 3H, CH3)
The C4-H singlet from the starting material (

ppm) must be absent .
Mass Spec (ESI-)

= 251.9
Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass shift is +126 Da from starting material.
Solubility DMSO, Methanol, dilute BasePoor solubility in water and hexane.

References

  • Isoxazole Synthesis Overview: P. Pevarello, et al. "Synthesis and pharmacological activity of isoxazole derivatives." Journal of Medicinal Chemistry.
  • Iodination Methodology: V. A. Bakulev. "Chemistry of 4-iodoisoxazoles." Russian Chemical Reviews.
  • Purification of Heterocyclic Acids: W.L.F. Armarego, C.L.L. Chai. Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann, 2013.
  • pKa Data for Heterocycles: "pKa Data Compiled by R. Williams." Organic Chemistry Data. [Link] (Grounding for the acidity-based extraction logic).

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Isoxazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for one of the most common hurdles in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for one of the most common hurdles in the development of isoxazole-based compounds: poor aqueous solubility. The isoxazole scaffold is a privileged structure in medicinal chemistry, but its often rigid and lipophilic nature can lead to significant challenges in formulation and biological testing.[1][2]

This resource provides troubleshooting guides and detailed protocols to help you navigate these challenges effectively. We will move beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to address the immediate problems you might be facing at the bench.

Q1: My newly synthesized isoxazole derivative has "crashed out" of my aqueous buffer during my experiment. What are my immediate options?

A1: This is a very common issue. The first step is to systematically assess the problem without compromising your compound. Here is a workflow to follow:

G start Compound Precipitated in Aqueous Buffer ph_check Is the compound ionizable? Check pKa. start->ph_check Step 1 cosolvent Try adding a low percentage of a co-solvent. start->cosolvent Step 2 heating Apply gentle heating and sonication. start->heating Step 3 ph_adjust Adjust buffer pH away from the compound's pI to increase solubility. ph_check->ph_adjust cosolvent_add Incrementally add DMSO, Ethanol, or PEG (start at 0.5-1% v/v). cosolvent->cosolvent_add heat_dissolve Heat to ~37-40°C while sonicating. Caution: assess thermal stability first. heating->heat_dissolve complex_sol If initial steps fail, consider advanced formulation strategies. ph_adjust->complex_sol cosolvent_add->complex_sol heat_dissolve->complex_sol

Caption: Initial troubleshooting workflow for compound precipitation.

  • pH Adjustment: For isoxazole derivatives with acidic or basic functional groups, solubility is often pH-dependent.[3] If your compound can be protonated or deprotonated, adjusting the buffer's pH away from its isoelectric point can significantly increase solubility.[4]

  • Co-solvents: Introduce a small percentage (0.5-5%) of a water-miscible organic solvent.[5] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between your compound and the solvent.[5] Be mindful that high concentrations of co-solvents can affect biological assay results.

  • Gentle Heating & Sonication: Applying gentle heat (e.g., up to 37°C) can sometimes help dissolve your compound, but you must first confirm that your derivative is stable at that temperature. Sonication can aid this process by providing energy to break the crystal lattice.

Q2: I'm observing high variability in my cell-based assay results, which I suspect is due to inconsistent solubility of my isoxazole compound. How can I ensure a homogenous solution?

A2: Inconsistent results are a classic sign of a compound that is not fully dissolved or is precipitating over the course of the experiment. The goal is to achieve a stable, homogenous solution.

  • Stock Solution Preparation: Prepare your high-concentration stock solution in 100% DMSO. Before adding it to your aqueous assay media, perform a serial dilution in DMSO to get closer to your final concentration. This minimizes the amount of DMSO added to the final well, reducing solvent shock that can cause precipitation.

  • Use of Surfactants: For in vitro dissolution and some cell-based assays, adding a small amount of a non-ionic surfactant (e.g., Tween® 80 at 0.1%) to the medium can help maintain solubility and improve wettability.[6]

  • Advanced Formulations: If simple co-solvents are insufficient, you are likely dealing with a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[6][7] It is time to consider more robust formulation strategies like cyclodextrin complexation or creating a nanosuspension, which are designed to enhance and maintain solubility in aqueous environments.[8][9]

Q3: How do I choose the right advanced solubilization strategy for my specific isoxazole derivative?

A3: The choice depends on the physicochemical properties of your compound and the requirements of your experiment (e.g., in vitro assay vs. in vivo animal study). A thorough pre-formulation study is crucial.[6]

G start Select Advanced Solubilization Strategy thermo_stable Is the compound thermally stable? start->thermo_stable sd Solid Dispersion (e.g., Melt Extrusion) thermo_stable->sd Yes sd_solvent Solid Dispersion (Solvent Evaporation) thermo_stable->sd_solvent No logp What is the LogP of the compound? cyclo Cyclodextrin Complexation logp->cyclo Moderate nano Nanosuspension logp->nano High dose Is a high drug load required? dose->cyclo No dose->nano Yes sd->logp sd_solvent->logp cyclo->dose nano->dose

Caption: Decision tree for selecting an advanced solubilization method.

Technique Mechanism of Action Advantages Disadvantages
Cyclodextrin Complexation The hydrophobic drug molecule (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), which has a hydrophilic exterior.[10][11]High solubilization increase, well-established, can improve stability.[12]Limited by 1:1 stoichiometry, potential for nephrotoxicity with some cyclodextrins in parenteral formulations.[12]
Amorphous Solid Dispersion The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix, preventing the crystal lattice formation and presenting the drug in a higher energy amorphous state.[6][13]Significant increase in apparent solubility and dissolution rate.[14] Suitable for compounds that can form amorphous systems.[6]Formulations can be physically unstable and revert to the crystalline form over time. Manufacturing can be complex.[13]
Nanosuspension The drug is reduced to particles in the nanometer range (typically <1 µm), which dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[15]High drug loading is possible, applicable to many poorly soluble drugs, can improve bioavailability.[9][16]Requires specialized equipment (e.g., high-pressure homogenizer). Physical stability (particle aggregation) must be controlled with stabilizers.[16]
Prodrug Approach A chemical modification is made to the parent drug by adding a hydrophilic promoiety, which is cleaved in vivo to release the active drug.[17][18]Can dramatically increase aqueous solubility (up to 400,000-fold reported).[19] Can also be used to improve permeability.[18]Requires chemical synthesis expertise, the cleavage process must be efficient in vivo, and the promoiety must be non-toxic.[17]
Part 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key solubilization techniques.

Protocol 1: Cyclodextrin Inclusion Complex Preparation (Kneading Method)

This method is simple, avoids large volumes of organic solvents, and is effective for lab-scale preparations.[20]

  • Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[10][11]

  • Molar Ratio: Calculate the amounts of your isoxazole derivative and HP-β-CD required for a 1:1 molar ratio.

  • Kneading: a. Place the accurately weighed HP-β-CD into a glass mortar. b. Add a small amount of a water/ethanol (1:1 v/v) mixture to form a paste.[13] c. Add your isoxazole derivative to the paste. d. Knead the mixture thoroughly with a pestle for 45-60 minutes. The mixture should remain a consistent paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Processing: Pulverize the dried complex into a fine powder and pass it through a fine-mesh sieve.

  • Validation: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).

Protocol 2: Amorphous Solid Dispersion Preparation (Solvent Evaporation Method)

This is a widely used laboratory technique for preparing solid dispersions.[13]

  • Component Selection: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, acetone) that can dissolve both your isoxazole derivative and the chosen polymer.

  • Dissolution: a. Dissolve the isoxazole derivative and the polymer carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). b. Ensure a clear solution is formed. Gentle stirring or sonication can be used.

  • Evaporation: a. Pour the solution into a petri dish to create a thin film. b. Evaporate the solvent under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a temperature below the solvent's boiling point.

  • Final Processing: Scrape the resulting solid film, pulverize it into a powder, and sieve. Store in a desiccator to prevent moisture absorption, which can induce recrystallization.[13]

Protocol 3: Nanosuspension Preparation (Precipitation-Homogenization Method)

This "bottom-up" approach combined with a "top-down" energy input can produce stable nanosuspensions.

  • Phase Preparation: a. Organic Phase: Dissolve your isoxazole derivative in a suitable, water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution. b. Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Poloxamer 188 or Tween® 80) to prevent particle aggregation.[16]

  • Precipitation: a. Vigorously stir the aqueous phase using a high-speed homogenizer. b. Inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause your compound to precipitate as fine particles.

  • Homogenization: a. Immediately subject the resulting suspension to high-pressure homogenization (HPH). This step breaks down the initial precipitates into stable nanoparticles. b. Multiple homogenization cycles are typically required. Monitor particle size using a particle size analyzer until a desired and stable size distribution is achieved (e.g., < 500 nm).

  • Solvent Removal: Remove the organic solvent from the final nanosuspension using a rotary evaporator.

Part 3: Frequently Asked Questions (FAQs)
  • Q: Why are isoxazole derivatives often poorly soluble in water?

    • A: Their low solubility typically stems from their molecular structure. Isoxazoles are heterocyclic aromatic compounds, which often leads to a rigid, planar structure.[3] This can result in strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for water molecules to break the lattice and solvate the individual molecules.[3]

  • Q: What is the Biopharmaceutics Classification System (BCS) and how does it relate to my isoxazole compound?

    • A: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[7][21] Many isoxazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6] For Class II compounds, the rate-limiting step for oral absorption is dissolution.[22] Therefore, enhancing solubility is the primary strategy to improve their bioavailability.[22]

  • Q: How does particle size reduction, like in nanosuspensions, actually increase solubility?

    • A: Technically, particle size reduction increases the dissolution rate rather than the intrinsic equilibrium solubility. According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute.[15] By reducing particles to the nanoscale, you vastly increase the surface area-to-volume ratio, leading to a much faster dissolution rate. An increase in saturation solubility is also observed for nanoparticles due to the increased pressure at the curved surface of the particle.

References
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Deriv
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • World Journal of Pharmaceutical Sciences Solid dispersions: A feasible technique to improve the aqueous solubility of poorly sol. [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS - PharmaTutor. [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - Semantic Scholar. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed. [Link]

  • NANOSUSPENSIONS: AN UPDATED REVIEW FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS - IJCRT.org. [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PubMed. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Iodo-Isoxazoles

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodo-isoxazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodo-isoxazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on this important heterocyclic scaffold. The isoxazole ring, while a valuable pharmacophore, presents unique challenges due to its electronic properties and potential for ring-opening under certain conditions.[1] This document provides in-depth, field-proven insights to help you optimize your reactions, troubleshoot common issues, and achieve your synthetic goals with confidence.

Section 1: Frequently Asked Questions & General Optimization

This section addresses foundational questions that are critical for designing a successful cross-coupling experiment with iodo-isoxazoles.

Q1: How do I select the optimal palladium catalyst and ligand for my iodo-isoxazole coupling?

A1: The choice of catalyst and ligand is the single most critical parameter for success. Iodo-isoxazoles are relatively electron-deficient, which generally facilitates the initial oxidative addition step—the rate-limiting step for many cross-couplings.[2] However, the subsequent steps of the catalytic cycle and the stability of the catalyst are highly ligand-dependent.

  • For Suzuki-Miyaura & Heck Couplings: Start with a robust, general-purpose catalyst system. A Pd(OAc)₂ or Pd₂(dba)₃ precatalyst paired with a phosphine ligand like PPh₃ or a more electron-rich, bulky biarylphosphine ligand (e.g., SPhos, XPhos) is a reliable starting point.[3] For challenging couplings, modern palladacycle precatalysts (e.g., XPhos Pd G3) often provide higher activity and reproducibility by more cleanly forming the active Pd(0) species.[4]

  • For Sonogashira Couplings: The classic combination of a Pd(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (typically CuI) is highly effective for coupling iodo-isoxazoles with terminal alkynes.[5][6] The copper co-catalyst is crucial for forming the reactive copper acetylide intermediate.[7]

  • For Buchwald-Hartwig Aminations: This reaction is highly sensitive to ligand choice. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential. For primary amines, ligands like BrettPhos are effective, while RuPhos is a good choice for secondary amines.[4] The choice is highly dependent on the steric and electronic properties of both the iodo-isoxazole and the amine coupling partner.

The underlying principle is that the ligand must stabilize the Pd(0) active species, facilitate oxidative addition into the C-I bond, and promote the subsequent transmetalation and reductive elimination steps without degrading.

Q2: What is the role of the base, and how do I choose the right one?

A2: The base plays multiple, critical roles in the catalytic cycle, and an incorrect choice can lead to complete reaction failure or decomposition of the isoxazole ring.[1]

  • Activation of the Coupling Partner: In Suzuki reactions, the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] In Buchwald-Hartwig aminations, it deprotonates the amine.

  • Neutralization of HX: It scavenges the acid (HI) generated during the catalytic cycle, preventing catalyst deactivation.

Selection Guide:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent general-purpose bases, particularly for Suzuki and Heck reactions. Cs₂CO₃ is more soluble and often more effective, especially for challenging couplings.[9] An aqueous solution of the base is often used in Suzuki reactions.

  • Phosphates (K₃PO₄): A moderately strong, non-nucleophilic base that is very effective in Suzuki couplings, especially under anhydrous conditions. Note that anhydrous couplings with K₃PO₄ may require a small amount of water to function optimally.[2][10]

  • Alkoxides (NaOtBu, KOtBu): These are very strong, non-nucleophilic bases required for most Buchwald-Hartwig aminations.[4] Caution: Strong bases can promote isoxazole ring-opening, so careful optimization of reaction temperature and time is crucial.[1]

Q3: How do solvents impact the reaction outcome with iodo-isoxazoles?

A3: The solvent is not merely a medium for the reaction; it is an active participant that influences catalyst solubility, stability, and the rate of key mechanistic steps.[11][12] The polarity of the solvent can be particularly influential.

  • Aprotic Polar Solvents (DMF, DMAc, Dioxane, THF): These are the most commonly used solvents. Dioxane and THF are excellent for a wide range of couplings.[13] DMF and DMAc are more polar and have higher boiling points, which can be beneficial for less reactive substrates, but they can also be more difficult to remove and may coordinate to the palladium center.[12]

  • Aromatic Solvents (Toluene): A good, less polar option that is often used in Buchwald-Hartwig aminations.[4]

  • Alcohols/Water Mixtures: Often used in Suzuki reactions (e.g., Dioxane/H₂O, EtOH/H₂O) to help solubilize the inorganic base and boronic acid.[3]

The choice of solvent can sometimes alter the active catalytic species itself. For example, in some systems, polar solvents can favor different oxidative addition pathways compared to nonpolar solvents, leading to changes in selectivity.[14][15]

Section 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common problems.

// Path 1: Yes, SM remains sm_yes [label="Yes, SM remains", shape=plaintext, fontcolor="#34A853"]; catalyst_issue [label="Potential Catalyst Issue:\nInactive or Decomposed?"]; reagent_issue [label="Potential Reagent Issue:\nPoor Quality or Stoichiometry?"]; conditions_issue [label="Potential Conditions Issue:\nTemp Too Low? Time Too Short?"];

// Solutions for Path 1 solution_catalyst [label="Solution:\n1. Use fresh Pd precatalyst/ligand.\n2. Screen different ligands (e.g., bulky biarylphosphines).\n3. Degas solvents thoroughly.\n4. Use a more active precatalyst (e.g., G3/G4 palladacycle).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; solution_reagents [label="Solution:\n1. Check purity of coupling partner.\n2. Increase equivalents of coupling partner (1.2-1.5 eq).\n3. Use a stronger/more soluble base (e.g., K₂CO₃ → Cs₂CO₃).\n4. Grind base to fine powder.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; solution_conditions [label="Solution:\n1. Increase reaction temperature in 10-20°C increments.\n2. Increase reaction time.\n3. Consider microwave irradiation.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Path 2: No, SM consumed sm_no [label="No, SM consumed", shape=plaintext, fontcolor="#EA4335"]; side_products [label="Side Products Observed?\n(e.g., dehalogenation, homocoupling)"];

// Path 2a: Yes, side products side_products_yes [label="Yes", shape=plaintext, fontcolor="#EA4335"]; dehalogenation [label="Dehalogenation (Ar-I → Ar-H)"]; homocoupling [label="Homocoupling (Ar-Ar or Alkyne-Alkyne)"]; isoxazole_decomp [label="Isoxazole Decomposition"];

// Solutions for Path 2a solution_dehalogenation [label="Solution:\n1. Lower reaction temperature.\n2. Ensure rigorous exclusion of water/oxygen.\n3. Change solvent or base.", shape=note, fillcolor="#FFF7E0", fontcolor="#202124"]; solution_homocoupling [label="Solution:\n1. Lower catalyst loading.\n2. For Sonogashira, run under inert atmosphere to prevent Glaser coupling.\n3. Add ligand to stabilize Pd(0).", shape=note, fillcolor="#FFF7E0", fontcolor="#202124"]; solution_decomp [label="Solution:\n1. Use a milder base (e.g., NaOtBu → K₃PO₄).\n2. Lower reaction temperature.\n3. Reduce reaction time.", shape=note, fillcolor="#FFF7E0", fontcolor="#202124"];

// Edges start -> check_sm; check_sm -> sm_yes [lhead=catalyst_issue]; check_sm -> sm_no [lhead=side_products];

sm_yes -> catalyst_issue [style=invis]; catalyst_issue -> reagent_issue -> conditions_issue;

catalyst_issue -> solution_catalyst; reagent_issue -> solution_reagents; conditions_issue -> solution_conditions;

sm_no -> side_products [style=invis]; side_products -> side_products_yes [lhead=dehalogenation]; side_products_yes -> dehalogenation [style=invis]; dehalogenation -> homocoupling -> isoxazole_decomp;

dehalogenation -> solution_dehalogenation; homocoupling -> solution_homocoupling; isoxazole_decomp -> solution_decomp; } Troubleshooting Flowchart for Low Yield Reactions

Problem Potential Cause Recommended Solution & Explanation
1. Low or No Product Yield Inactive Catalyst: The active Pd(0) species is not forming or is decomposing. This can be due to poor quality precatalyst or the presence of oxygen.Action: Ensure all reagents and solvents are properly degassed. Use a reliable precatalyst; modern palladacycles are often more effective as they form the active catalyst more cleanly.[4] Consider a pre-activation step where the catalyst and ligand are stirred together before adding substrates.
Inappropriate Ligand/Catalyst Choice: The ligand is not suitable for the specific substrate combination or reaction type.Action: Consult a ligand selection guide. For electron-deficient iodo-isoxazoles, an electron-rich, bulky phosphine ligand (e.g., SPhos, RuPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps.[16]
Incorrect Base: The base may be too weak to deprotonate the coupling partner or too strong, causing substrate decomposition.Action: For Suzuki, switch from K₂CO₃ to the more soluble and often more active Cs₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu is used. If isoxazole decomposition is suspected, screen milder bases like K₃PO₄ at a slightly higher temperature.[1][4]
2. Formation of Side Products Dehalogenation: The iodo-isoxazole is reduced to the corresponding H-isoxazole.Action: This side reaction is often promoted by moisture or protic impurities. Ensure anhydrous conditions. Lowering the reaction temperature or changing the ligand can sometimes mitigate this issue.
Homocoupling: Dimerization of the boronic acid (Suzuki) or terminal alkyne (Glaser coupling in Sonogashira).Action: For Suzuki, this suggests the transmetalation step is slow. Ensure the base is adequate. For Sonogashira, this is caused by oxygen promoting the Cu-catalyzed dimerization of the alkyne.[6] Rigorously degas the reaction mixture and maintain an inert atmosphere.
3. Poor Reproducibility Inconsistent Reagent Quality: Purity of the iodo-isoxazole, coupling partner, or solvent can vary between batches.Action: Use reagents from a reliable source. Purify starting materials if necessary. Use high-purity, anhydrous solvents.
Atmospheric Contamination: Inconsistent exclusion of air and moisture.Action: Employ robust techniques for degassing solvents (e.g., freeze-pump-thaw or sparging with argon) and maintain a positive pressure of inert gas throughout the reaction.
4. Isoxazole Ring Instability Harsh Basic Conditions: The isoxazole N-O bond is susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[1]Action: Screen milder bases (e.g., K₃PO₄, DIPEA). Minimize reaction temperature and time. If a strong base is required (e.g., Buchwald-Hartwig), run the reaction at the lowest possible temperature that affords a reasonable rate.

Section 3: Key Experimental Protocols

These protocols provide validated starting points for common cross-coupling reactions. Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for the coupling of a 4-iodo-isoxazole with an arylboronic acid.[3][17]

Suzuki_Workflow prep4 prep4 reac1 reac1 prep4->reac1 reac4 reac4 work1 work1 reac4->work1

  • To an oven-dried reaction vial: Add the iodo-isoxazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and finely powdered K₂CO₃ (2.0 mmol).

  • Seal the vial with a septum cap and purge with argon for 5-10 minutes.

  • Add degassed solvents via syringe: 1,4-dioxane (4 mL) and water (1 mL).

  • Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the iodo-isoxazole is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol is adapted for the coupling of a 4-iodo-isoxazole with a terminal alkyne.[5]

  • To an oven-dried Schlenk flask: Add the iodo-isoxazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (TEA, 5 mL) and stir to dissolve the solids.

  • Add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.

  • Monitor the reaction by TLC or LC-MS (typically 2-8 hours). A solid precipitate of triethylammonium iodide will form as the reaction progresses.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Section 4: Reference Tables

Coupling Type Recommended Pd Precatalyst Recommended Ligand Recommended Base Typical Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, DMF80-110
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (in precatalyst)Et₃N, DIPEAEt₃N, THF, DMF25-60
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, DMAc80-120
Buchwald-Hartwig Pd₂(dba)₃, XPhos Pd G3XPhos, RuPhos, BrettPhosNaOtBu, KOtBu, LHMDSToluene, Dioxane80-110

Section 5: References

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  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Available at: [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Available at: [Link]

  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]

  • Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. ResearchGate. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit r/Chempros. Available at: [Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. ResearchGate. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit r/Chempros. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit r/Chempros. Available at: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Iodine-promoted oxidative cross-coupling for the synthesis of ( E )-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3 H )-one via C–H activation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Iodo-5-methylisoxazole-3-carboxylic acid

[1] Core Directive & Executive Summary 4-Iodo-5-methylisoxazole-3-carboxylic acid is a high-value heterocyclic building block.[1] Its structural utility—offering a "clickable" iodine handle and a carboxylic acid for amid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Directive & Executive Summary

4-Iodo-5-methylisoxazole-3-carboxylic acid is a high-value heterocyclic building block.[1] Its structural utility—offering a "clickable" iodine handle and a carboxylic acid for amide coupling—is also the source of its fragility.

Users frequently report discoloration (yellowing/browning) and loss of stoichiometry during storage. These are not random events; they are deterministic chemical failures caused by two competing degradation pathways: Photolytic Deiodination and Thermal Decarboxylation .

This guide provides the mechanistic insight and strict protocols required to arrest these processes.

Mechanistic Insight: Why It Decomposes

To prevent decomposition, you must understand the molecular "weak links."

A. The Iodine Problem (Photolysis)

The Carbon-Iodine (C-I) bond at position 4 is the weakest bond in the molecule. Upon exposure to UV or visible light, this bond undergoes homolytic cleavage .

  • Mechanism: Light energy excites the molecule, ejecting an iodine radical (

    
    ).
    
  • The Cascade: Two iodine radicals recombine to form molecular iodine (

    
    ), which is visible as a yellow/brown solid.
    
  • Critical Risk: The generated aryl radical is highly reactive and will abstract hydrogen from solvents or moisture, leading to the formation of the des-iodo impurity (5-methylisoxazole-3-carboxylic acid), permanently altering your stoichiometry.[1]

B. The Acid Problem (Thermal Decarboxylation)

Isoxazole-3-carboxylic acids are prone to thermal decarboxylation because the heterocyclic nitrogen can stabilize the transition state.[1]

  • Trigger: Temperatures exceeding 60°C (in solution) or >100°C (solid state).

  • Result: Loss of

    
     and formation of 4-iodo-5-methylisoxazole.[1]
    
C. Decomposition Pathway Diagram

The following diagram illustrates the competing degradation routes.

DecompositionPathways Compound 4-Iodo-5-methylisoxazole- 3-carboxylic acid (Intact) Radical Aryl Radical Intermediate Compound->Radical Homolytic Cleavage Decarb Decarboxylated Product (4-Iodo-5-methylisoxazole) + CO2 Compound->Decarb Thermal Elimination Light UV/Visible Light (hv) Light->Radical Heat Heat (>60°C) Heat->Decarb Iodine Molecular Iodine (I2) (Yellow/Brown Solid) Radical->Iodine Dimerization DesIodo Des-iodo Impurity (5-methylisoxazole-3-COOH) Radical->DesIodo H-Abstraction (Solvent)

Figure 1: Competing decomposition pathways.[1] The C-I bond cleavage is photochemical, while decarboxylation is thermal.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues with your current batch.

SymptomProbable CauseVerification TestCorrective Action
Material turned yellow/brown Iodine Release (

)
via photolysis.[1] The autocatalytic cycle has begun.
TLC: Check for a non-polar spot (Iodine) and a lower Rf spot (Des-iodo).[1]Recrystallize immediately (see Protocol A). Do not use "as is" for sensitive couplings.
Melting point is low (<140°C) Decarboxylation or solvent inclusion.1H NMR: Check integration of the methyl group vs. aromatic proton. Look for loss of -COOH peak (broad, >10 ppm).If decarboxylated, the batch is unsalvageable . Discard.
Low yield in amide coupling Trace Iodine poisoning of Pd catalysts (if used later) or amine oxidation.Visual: Dissolve in DMSO. If solution is amber, free iodine is present.Wash the organic solution with 10% Sodium Thiosulfate before coupling.
Pungent, acrid smell Hydrolysis/Ring Opening. Isoxazoles can open under strong basic conditions.pH Check: Ensure storage was not in basic buffer.Store only as the free acid solid or in neutral/acidic buffers.

Storage & Handling Protocols (The "Gold Standard")

To maintain >98% purity for 6+ months, you must disrupt the photochemical and thermal pathways.

Protocol A: Long-Term Storage

Objective: Prevent radical initiation.[1]

  • Container: Use Amber Glass vials only. Clear glass wrapped in foil is a temporary substitute but prone to pinhole leaks.

  • Atmosphere: Backfill with Argon or Nitrogen. Oxygen promotes radical propagation after the initial C-I cleavage.

  • Temperature: Store at -20°C .

    • Why? While 4°C is sufficient for the acid stability, -20°C effectively freezes the diffusion of any generated iodine radicals, preventing the "browning" chain reaction.

  • Desiccation: Store over desiccant. Moisture accelerates H-abstraction by radicals.[1]

Protocol B: Handling & Weighing

Objective: Minimize exposure during experiment setup.

  • Lighting: Dim fume hood lights or use red-light conditions if handling >5g quantities.

  • Tools: Use ceramic or plastic spatulas .

    • Expert Insight: Trace transition metals (Fe, Ni) from scratched stainless steel spatulas can catalyze deiodination or oxidative degradation of the isoxazole ring.

  • Solvents:

    • Preferred: DMSO, DMF, Acetonitrile (anhydrous).

    • Avoid: Acetone (can form enamines/adducts), Alcohols (slow esterification if acid catalysis is present).

Protocol C: Emergency Purification (Recrystallization)

If your compound has turned light yellow, you can salvage it.

  • Dissolve the solid in minimal hot Ethyl Acetate .

  • If the solution is brown, wash with cold 5% Sodium Thiosulfate solution (removes

    
    ).
    
  • Dry organic layer over

    
    .
    
  • Add Hexanes dropwise until cloudy.

  • Cool to 4°C. Collect white/off-white crystals.

Decision Tree: Storage Workflow

StorageWorkflow Start Receive Compound Inspect Visual Inspection Start->Inspect Color Color? Inspect->Color White White/Off-White Color->White Pass Yellow Yellow/Brown Color->Yellow Fail Store Store: Amber Vial, Argon, -20°C White->Store Purify Perform Protocol C (Thiosulfate Wash) Yellow->Purify Dry Dry under Vacuum (<40°C) Purify->Dry Dry->White

Figure 2: Workflow for receiving and storing 4-Iodo-5-methylisoxazole-3-carboxylic acid.

FAQs

Q: Can I dry this compound in a vacuum oven at 60°C? A: Risk High. While the melting point is higher, prolonged exposure to 60°C under vacuum can induce surface decarboxylation or sublimation of the iodine. We recommend drying at Room Temperature (RT) using a high-vacuum manifold and a


 trap.[1]

Q: I need to make a stock solution. Which solvent is best? A: Use anhydrous DMSO-d6 or DMF .[1]

  • Warning: Do not store stock solutions. The acidic proton can catalyze decomposition in solution over time. Make solutions fresh immediately before use.

Q: Why does the NMR show a small doublet in the aromatic region? A: This is likely the des-iodo impurity (5-methylisoxazole-3-carboxylic acid).[1] The proton at position 4 couples with the methyl group (long-range coupling). This confirms photolytic damage has occurred.

References

  • Isoxazole Photochemistry

    • Speranza, M. et al. "Photochemistry of Isoxazoles: Ring Cleavage and Rearrangement." Journal of Organic Chemistry.
    • Note: Establishes the lability of the isoxazole ring and N-O bond under irradi
  • Aryl Iodide Stability

    • Grimm, J. B. et al. "General Methods for the Synthesis of Aryl Iodides." Journal of Organic Chemistry.
    • Note: Details the susceptibility of C-I bonds to homolytic cleavage.
  • Decarboxylation Mechanisms

    • Telvekar, V. N.[2] "Thermal Decarboxylation of Heterocyclic Carboxylic Acids." Synlett.

    • Note: Provides temperature thresholds for decarboxylation of electron-deficient heteroaromatic acids.[1]

  • Safety Data Sheet (SDS)

    • Compound: 5-Methylisoxazole-3-carboxylic acid (Analogous structure data for thermal baselines).[1]

Sources

Troubleshooting

Troubleshooting NMR Analysis of Substituted Isoxazoles

Technical Support Center & Field Guide Introduction: The Isoxazole Challenge Isoxazoles are privileged scaffolds in drug discovery, appearing in COX-2 inhibitors (Valdecoxib), beta-lactamase inhibitors, and various immun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Field Guide
Introduction: The Isoxazole Challenge

Isoxazoles are privileged scaffolds in drug discovery, appearing in COX-2 inhibitors (Valdecoxib), beta-lactamase inhibitors, and various immunomodulators. However, their synthesis—often via [3+2] cycloaddition of nitrile oxides and alkynes/alkenes—frequently yields regioisomeric mixtures (3,5- vs. 3,4-disubstituted).

Distinguishing these isomers is the single most common analytical bottleneck. A 3,5-disubstituted isoxazole is biologically distinct from its 3,4-isomer, yet they share identical molecular weights and similar polarity. This guide provides a definitive, evidence-based protocol to troubleshoot and resolve these structural ambiguities using NMR spectroscopy.

Part 1: The Diagnostic Workflow (Decision Tree)

Before diving into complex 2D experiments, use this rapid triage workflow based on 1D ¹H NMR. The chemical shift of the remaining isoxazole ring proton is your primary biomarker.

Isoxazole_Workflow Start Start: Acquire 1H NMR in CDCl3 or DMSO-d6 CheckProton Locate Isoxazole Ring Proton Signal Start->CheckProton Range1 Signal at δ 6.0 - 6.9 ppm (Singlet) CheckProton->Range1 Upfield Region Range2 Signal at δ 8.0 - 9.0 ppm (Singlet) CheckProton->Range2 Downfield Region Hypothesis1 Likely H-4 (3,5-Disubstituted) Range1->Hypothesis1 Hypothesis2 Likely H-5 (3,4-Disubstituted) OR Likely H-3 (4,5-Disubstituted) Range2->Hypothesis2 Confirm1 Confirm: 13C NMR C-4 should be < 105 ppm Hypothesis1->Confirm1 Confirm2 Confirm: HMBC Check correlations to C-3/C-5 Hypothesis2->Confirm2

Figure 1: Rapid triage workflow for isoxazole regioisomer assignment based on proton chemical shifts.

Part 2: Troubleshooting & FAQs
Scenario 1: "I cannot distinguish between the 3,5- and 3,4-regioisomers."

The Issue: You have synthesized a disubstituted isoxazole, but you are unsure if the substituents are at the 3,5 or 3,4 positions.

The Solution: Focus on the H-4 vs. H-5 Chemical Shift and HMBC Correlations .

  • Check the Proton Shift (The "Gold Standard"):

    • 3,5-Disubstituted (H-4): The proton at position 4 is shielded by the adjacent C=C double bond and the lack of direct attachment to a heteroatom. It typically resonates between δ 6.0 – 6.9 ppm [1].

    • 3,4-Disubstituted (H-5): The proton at position 5 is directly adjacent to the ring oxygen. This desheilding environment pushes the signal downfield to δ 8.0 – 9.0 ppm [2].

    • Note: If you see a singlet at 6.5 ppm, you are almost certainly looking at the 3,5-isomer.

  • Validate with HMBC (Heteronuclear Multiple Bond Correlation):

    • For 3,5-Isomer (H-4): You will see strong 2-bond correlations to C-3 and C-5 . If C-3 and C-5 have distinct shifts (e.g., C-5 is often >165 ppm due to O-substitution, while C-3 is ~160 ppm), this is definitive.

    • For 3,4-Isomer (H-5): You will see a strong 2-bond correlation to C-4 and a 3-bond correlation to C-3 . You will not see a correlation to a carbon at the 5-position (since H is on C-5).

Table 1: Diagnostic NMR Data for Disubstituted Isoxazoles

Feature3,5-Disubstituted (Target: H-4)3,4-Disubstituted (Target: H-5)4,5-Disubstituted (Target: H-3)
¹H Shift (ppm) 6.0 – 6.9 (s)8.2 – 9.0 (s)8.0 – 8.5 (s)
¹³C Shift (ppm) C-4: 95 – 105 C-5: 145 – 155 C-3: 145 – 155
Key HMBC H-4 → C-3, C-5H-5 → C-4, C-3H-3 → C-4, C-5
NOE Contact H-4 ↔ R3, R5H-5 ↔ R4H-3 ↔ R4
Scenario 2: "My HMBC spectrum is ambiguous. I can't tell C-3 from C-5."

The Issue: In 3,5-disubstituted systems, C-3 and C-5 are both quaternary carbons with similar chemical shifts (~155-170 ppm), making HMBC interpretation difficult.

The Solution: Use ¹⁵N-HMBC or ¹⁹F-NMR (if applicable).

  • ¹⁵N-HMBC (The "Nuclear Option"):

    • Nitrogen-15 shifts are highly sensitive to position.

    • H-4 (in 3,5-disubstituted) typically shows a 2-bond coupling to the isoxazole Nitrogen.

    • H-3 (in 4,5-disubstituted) shows a strong 2-bond coupling to Nitrogen (~350-380 ppm range).

    • H-5 (in 3,4-disubstituted) is 3 bonds away from Nitrogen and often shows a much weaker or absent correlation [3].

  • Substituent Effects:

    • If you have a phenyl ring at C-5, the ortho protons of the phenyl ring will show a strong NOE to H-4 .

    • If the phenyl is at C-3, the NOE to H-4 is often weaker or absent depending on conformation, but ROESY is preferred here to avoid nulling signals [4].

Scenario 3: "The isoxazole proton is split into a doublet. I thought it was a singlet?"

The Issue: You expect a singlet for H-4 or H-5, but observe a doublet with


 Hz.

The Solution: This indicates Long-Range Coupling .

  • Allylic/Benzylic Coupling: If you have a methyl group or a methylene group attached to the ring (e.g., 3-methyl-5-phenylisoxazole), the ring proton (H-4) often couples to the methyl protons (

    
     Hz).
    
  • 19F Coupling: If a Fluorine atom is present on a substituent phenyl ring, you may see through-space or long-range through-bond splitting.

  • Self-Validation: Decouple the methyl signal (homonuclear decoupling) or check the COSY spectrum. If the doublet collapses to a singlet, it is a coupling effect, not an impurity.

Part 3: Experimental Protocols
Protocol A: The "Regioisomer Check" (Standard)

Use this for routine confirmation of 3,5-disubstituted products.

  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL CDCl₃ . (Use DMSO-d6 only if solubility is poor, as it can shift peaks downfield by ~0.2-0.5 ppm).

  • Acquisition:

    • Run standard ¹H (16 scans, d1=2s).

    • Run ¹H-¹³C HSQC (verify the proton is attached to a carbon).

    • Run ¹H-¹³C HMBC (optimized for 8 Hz coupling).

  • Analysis:

    • Identify the singlet in the aromatic region.

    • Pass Criteria: Shift < 7.0 ppm AND HSQC correlates to Carbon < 105 ppm.

    • Fail Criteria: Shift > 8.0 ppm (Indicates 3,4-isomer or 4,5-isomer).

Protocol B: Distinguishing 3,4- from 4,5-Isomers

Use this when the proton is downfield (~8.5 ppm) and you need to know if it is H-5 or H-3.

  • Acquisition: Run a 1D NOE or 2D NOESY experiment.

  • Target: Irradiate (or look for cross-peaks from) the substituent at position 4.

  • Logic:

    • 3,4-Disubstituted: The substituent at C-4 is adjacent to H-5 . You should see a strong NOE.

    • 4,5-Disubstituted: The substituent at C-4 is adjacent to H-3 . You should see a strong NOE.

    • Wait, this seems identical.Differentiation: Look at the HMBC to Oxygen-bearing carbons .

    • H-5 (in 3,4-isomer) is on a carbon attached to Oxygen (C-5). C-5 is typically 160-170 ppm .

    • H-3 (in 4,5-isomer) is on a carbon attached to C=N. C-3 is typically 150-160 ppm .

    • Refinement: C-5 is usually more deshielded than C-3.

Part 4: Visualizing the HMBC Logic

The following diagram illustrates the critical HMBC correlations that distinguish the 3,5-isomer from the 3,4-isomer.

HMBC_Correlations cluster_35 3,5-Disubstituted Isoxazole (H-4) cluster_34 3,4-Disubstituted Isoxazole (H-5) H4 H-4 (~6.5 ppm) C3 C-3 (Substituted) H4->C3 2J/3J (Strong) C5 C-5 (Substituted) H4->C5 2J (Strong) H5 H-5 (~8.5 ppm) C4 C-4 (Substituted) H5->C4 2J (Strong) C3_34 C-3 (Substituted) H5->C3_34 3J (Weak/Med)

Figure 2: HMBC Correlation Map. Note that H-4 correlates to two quaternary carbons (C3, C5), while H-5 correlates strongly to C4 and weakly to C3.

References
  • ChemicalBook. (2024). Isoxazole 1H NMR Spectrum (288-14-2).[1]

  • National Institutes of Health (NIH). (2015). Substituent effect study on experimental 13C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole...

  • Iowa State University. (2015). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.

  • Royal Society of Chemistry. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles. Beilstein J. Org. Chem.

Sources

Optimization

Technical Support Center: Catalyst Selection for Sonogashira Coupling of 4-Iodo-Isoxazoles

Welcome to the technical support center for the Sonogashira coupling of 4-iodo-isoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of 4-iodo-isoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, providing you with the expertise to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the selection of catalysts and reagents for the Sonogashira coupling of 4-iodo-isoxazoles.

Q1: What is the recommended starting point for a palladium catalyst system with 4-iodo-isoxazoles?

For the coupling of 4-iodo-isoxazoles, a robust and efficient starting point is a palladium(II) precatalyst in combination with a phosphine ligand. Specifically, a system composed of Pd(acac)₂ (Palladium(II) acetylacetonate) with triphenylphosphine (PPh₃) has been demonstrated to be highly effective, affording C4-alkynylisoxazoles in excellent yields.[1][2] Another commonly used and effective precatalyst is Pd(PPh₃)₂Cl₂ .[1][2][3]

The in situ reduction of the Pd(II) precatalyst forms the catalytically active Pd(0) species required for the oxidative addition step in the catalytic cycle.[2] While Pd(0) sources like Pd(PPh₃)₄ can be used, Pd(II) precatalysts often offer greater stability to air and moisture, making them more convenient for benchtop synthesis.[3]

Q2: How critical is the choice of phosphine ligand, and why is PPh₃ often preferred for this substrate?

The ligand is arguably one of the most critical components of the catalytic system, as it directly influences the stability, solubility, and reactivity of the palladium center. For the Sonogashira coupling of 4-iodo-isoxazoles, triphenylphosphine (PPh₃) has been shown to outperform other common phosphine ligands, including tricyclohexylphosphine (PCy₃) and 1,3-Bis(diphenylphosphino)propane (DPPP).[4]

Causality behind this choice:

  • Electronic Properties: PPh₃ is a moderately electron-donating ligand. Electron-rich phosphines can accelerate the rate-limiting oxidative addition step.[3]

  • Steric Bulk: The cone angle of the ligand influences the rate of reductive elimination, the final step that releases the product. While very bulky ligands can promote this step, they can also hinder the initial coordination of the reactants. PPh₃ provides a good balance for the 4-iodo-isoxazole substrate.

  • Stability: The Pd-PPh₃ complex exhibits good stability under typical Sonogashira conditions, preventing premature decomposition into palladium black.[5]

Q3: Is the copper(I) co-catalyst essential for this reaction? What are the potential downsides?

In the classic Sonogashira reaction, a copper(I) salt, typically Copper(I) Iodide (CuI) , is a crucial co-catalyst.[6][7] Its primary role is to react with the terminal alkyne and base to form a copper acetylide intermediate.[8][9] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the alkyne with the palladium complex.[10]

The main drawback of using copper is the potential for a significant side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling) .[8][11][12] This leads to the formation of a diyne byproduct, complicating purification and reducing the yield of the desired product. This side reaction is particularly problematic in the presence of oxygen.[5]

For many applications involving 4-iodo-isoxazoles, the use of CuI is standard and highly effective when performed under strictly anaerobic (oxygen-free) conditions.[1][2] However, if Glaser coupling proves to be a persistent issue, a "copper-free" Sonogashira protocol should be considered.[11][12]

Q4: How do substituents on the isoxazole ring affect the reaction outcome?

Studies on 3,5-disubstituted-4-iodoisoxazoles have revealed that the nature of the substituents significantly impacts reaction efficiency, primarily through steric hindrance.[1][13][14]

  • Steric Effects at the C3-Position: The steric bulk of the substituent at the C3 position has a more pronounced influence on the reaction than the substituent at the C5 position.[1][13][14] Large, bulky groups at C3 can hinder the approach of the palladium catalyst to the C4-iodo center, potentially slowing the reaction rate and lowering the yield.

  • Electronic Effects: For this particular substrate class, the electronic properties (electron-donating or electron-withdrawing nature) of the substituent at the C3 position appear to have a negligible effect on the reaction outcome.[1][13][14] This is likely because the 4-iodo position is already sufficiently activated for oxidative addition.

Q5: Which base and solvent combination is optimal for this coupling?

The base has two main functions: it deprotonates the terminal alkyne to form the reactive acetylide anion and neutralizes the hydrogen iodide (HI) generated during the catalytic cycle.[15] Amine bases are most commonly used. For 4-iodo-isoxazoles, diethylamine (Et₂NH) and triethylamine (Et₃N) have proven to be excellent choices, often used as both the base and a co-solvent.[1][2]

The solvent must be capable of dissolving all reactants and the catalytic species. A common and effective solvent system is a mixture of THF and Et₃N .[12] Anhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation and side reactions.[5][7]

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This troubleshooting guide addresses specific problems you might face during the Sonogashira coupling of 4-iodo-isoxazoles.

Q: My reaction shows low to no conversion of the 4-iodo-isoxazole. What are the first things to check?

A: A stalled reaction is often due to an issue with one of the core components.

  • Inert Atmosphere: The single most common cause of failure is the presence of oxygen. Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst and promote the unwanted Glaser homocoupling.[5]

  • Reagent Purity: Verify the quality of your reagents. The palladium catalyst can degrade over time. The amine base can oxidize; consider distilling it before use.[16] Impurities in the starting materials can act as catalyst poisons.

  • Catalyst Activity: If you suspect the catalyst is inactive, try a fresh batch or a different precatalyst.

Q: My reaction mixture turned dark brown or black shortly after starting. What does this signify?

A: The formation of a black precipitate is indicative of catalyst decomposition into "palladium black".[5] The palladium catalyst has crashed out of the solution, rendering it inactive.

  • Cause: This is typically caused by oxygen in the system, excessively high temperatures, or impurities. Some solvents, like THF, have been anecdotally reported to promote this decomposition under certain conditions.[16]

  • Solution: Improve your anaerobic technique. Ensure all reagents are pure and solvents are rigorously degassed. If the problem persists, consider a more robust ligand or a different solvent system.

Q: I am getting a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser product). How can I minimize this?

A: Alkyne homocoupling is a classic side reaction in copper-catalyzed Sonogashira couplings.[8][12]

  • Strict Anaerobic Conditions: This is the most critical factor. Oxygen promotes the Glaser coupling.[5] Use Schlenk line techniques and degas all liquids thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period).

  • Reduce Copper Loading: Titrate down the amount of CuI to the minimum required for efficient catalysis.

  • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Switch to a Copper-Free Protocol: If the problem remains intractable, the most definitive solution is to switch to a copper-free Sonogashira reaction.[11][12] This eliminates the primary pathway for Glaser coupling.

Q: The reaction is very slow despite using a 4-iodo substrate. What can be done to improve the rate?

A: While iodides are the most reactive halides, other factors can limit the reaction rate.[5]

  • Temperature: Gently warming the reaction (e.g., to 40-60°C) can often increase the rate without causing significant catalyst decomposition. Monitor the reaction closely.

  • Catalyst Loading: While higher catalyst loading can increase the rate, it's often more cost-effective to optimize other parameters first. An inefficient reaction may not be improved by simply adding more catalyst. A study on 4-iodo-isoxazoles found that increasing the catalyst loading beyond a certain point did not improve the yield.[4]

  • Ligand Choice: Ensure you are using an appropriate ligand. While PPh₃ is a good starting point, highly sterically hindered substrates might benefit from a different ligand that can accelerate the reductive elimination step.[17]

Visualizing the Process

Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Sonogashira coupling, involving interconnected palladium and copper cycles.

Sonogashira_Cycle Sonogashira Catalytic Cycle for 4-Iodo-Isoxazoles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Isoxazole-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Isoxazole-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product 4-Alkynyl-Isoxazole PdII_Alkynyl->Product ArylIodide 4-Iodo-Isoxazole ArylIodide->PdII_Aryl CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + Alkyne, Base Cu_Acetylide->PdII_Aryl Provides Alkynyl Group Cu_Acetylide->CuI Regenerates CuI Alkyne Terminal Alkyne Alkyne->Cu_Acetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve common issues with the reaction.

Troubleshooting_Tree Start Reaction Issue Identified Issue_NoYield Low or No Yield? Start->Issue_NoYield Issue_SideProduct Major Side Product? Issue_NoYield->Issue_SideProduct No Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge Flask) Issue_NoYield->Check_Inert Yes Issue_Decomp Mixture Turned Black? Issue_SideProduct->Issue_Decomp No Is_Glaser Homocoupled Diyne? Issue_SideProduct->Is_Glaser Yes Other_SideProduct Other Byproduct (Characterize and Re-evaluate) Issue_SideProduct->Other_SideProduct No Fix_Decomp Improve Anaerobic Technique Check for Impurities Use Fresh Catalyst/Solvents Issue_Decomp->Fix_Decomp Yes Success Problem Resolved Issue_Decomp->Success No Check_Reagents Check Reagent Purity (Catalyst, Base, Substrates) Check_Inert->Check_Reagents Check_Temp Optimize Temperature (Start at RT, gently warm if needed) Check_Reagents->Check_Temp Check_Temp->Success Fix_Glaser Improve Anaerobic Technique Reduce [CuI] Consider Copper-Free Protocol Is_Glaser->Fix_Glaser Yes Is_Glaser->Other_SideProduct No Fix_Glaser->Success Fix_Decomp->Success

Caption: A decision tree for systematic troubleshooting.

Protocols & Data

Optimized Experimental Protocol

This protocol is adapted from demonstrated successful couplings of 3,5-disubstituted-4-iodoisoxazoles.[1][2]

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(acac)₂ (0.05 equiv)

  • PPh₃ (0.10 equiv)

  • CuI (0.10 equiv)

  • Diethylamine (Et₂NH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), and CuI (10 mol%).

  • Add the 4-iodo-isoxazole (1.0 equiv).

  • Evacuate and backfill the flask with Argon three times to ensure a completely inert atmosphere.

  • Add anhydrous THF and Et₂NH via syringe (e.g., in a 1:2 v/v ratio). The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the iodo-isoxazole.

  • Stir the resulting mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 40-50°C.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Effect of Catalyst and Ligand on a Model Reaction

The following data summarizes the results from the coupling of 3-(tert-butyl)-4-iodo-5-phenylisoxazole with phenylacetylene, highlighting the importance of catalyst and ligand selection.[1][14]

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(acac)₂ (5)PPh₃ (10)Et₂NHTHFRT98
2PdCl₂(PPh₃)₂ (5)-Et₂NHTHFRT95
3Pd(OAc)₂ (5)PPh₃ (10)Et₂NHTHFRT85
4Pd(acac)₂ (5)TFP (10)Et₂NHTHFRT80
5Pd(acac)₂ (5)PCy₃ (10)Et₂NHTHFRT75
6Pd(acac)₂ (5)DPPP (10)Et₂NHTHFRT68

TFP = Tri(2-furyl)phosphine; PCy₃ = Tricyclohexylphosphine; DPPP = 1,3-Bis(diphenylphosphino)propane

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • Wiley Online Library. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

  • PMC. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • PubMed. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • RSC Publishing. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • ResearchGate. (2019, March 6). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • RSC Publishing. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

Sources

Troubleshooting

managing regioselectivity in isoxazole synthesis

Status: Online | Operator: Senior Application Scientist | Topic: Regioselectivity Management Welcome to the Isoxazole Synthesis Support Center. This guide addresses the critical challenge of controlling regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Regioselectivity Management

Welcome to the Isoxazole Synthesis Support Center. This guide addresses the critical challenge of controlling regioselectivity in the [3+2] cycloaddition of nitrile oxides and alkynes. Unlike the robust azide-alkyne "click" reaction, isoxazole synthesis requires precise kinetic management to avoid dimerization (furoxan formation) and to steer the formation of 3,5- vs. 3,4-regioisomers.

Part 1: Diagnostic Engine (Decision Logic)

Before beginning your synthesis, use this decision matrix to select the correct catalytic system based on your target regioisomer and substrate type.

IsoxazoleLogic Start Start: Define Target Structure IsomerChoice Which Regioisomer is required? Start->IsomerChoice Iso35 Target: 3,5-Disubstituted Isoxazole IsomerChoice->Iso35 Iso34 Target: 3,4-Disubstituted Isoxazole IsomerChoice->Iso34 AlkyneType Alkyne Type? Iso35->AlkyneType MethodRu Method C: Ru(II) Catalysis (RuAAC) (Cp*RuCl(cod)) Iso34->MethodRu Terminal Terminal Alkyne AlkyneType->Terminal Internal Internal Alkyne AlkyneType->Internal MethodCu Method A: Cu(I) Catalysis (CuNOAC) (High Selectivity) Terminal->MethodCu MethodThermal Method B: Thermal/Base (Steric Control Only) Internal->MethodThermal Note1 Requires terminal alkyne. Prevents 3,4 isomer formation. MethodCu->Note1

Figure 1: Strategic decision tree for selecting the appropriate synthetic methodology based on target regiochemistry.

Part 2: Technical Knowledge Base

The Regioselectivity Problem

The reaction between a nitrile oxide (dipole) and an alkyne (dipolarophile) is a classic 1,3-dipolar cycloaddition.

  • Thermal Conditions: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory and steric hindrance. Generally, the oxygen of the nitrile oxide prefers the more substituted carbon (electronic control), but sterics often force the formation of the 3,5-isomer . However, this control is weak, frequently resulting in difficult-to-separate mixtures (e.g., 60:40 ratios).

  • The "Furoxan" Trap: Nitrile oxides are unstable high-energy species. If the cycloaddition is slow (due to sterics or low alkyne concentration), the nitrile oxide will dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide). This is the most common cause of low yields.

Catalytic Solutions
FeatureThermal / Base-MediatedCopper(I) Catalysis (CuNOAC)Ruthenium(II) Catalysis (RuAAC)
Major Product Mixture (favors 3,5 slightly)3,5-Disubstituted (Exclusive)3,4-Disubstituted (Exclusive)
Mechanism Concerted [3+2]Stepwise MetallacycleStepwise Ruthenacycle
Substrate Scope Terminal & Internal AlkynesTerminal Alkynes Only Terminal & Internal Alkynes
Key Risk Poor regiocontrolCu(I) oxidation / Catalyst poisoningSteric bulk of catalyst

Part 3: Troubleshooting Tickets (FAQs)

Ticket #101: "I am observing a 50:50 mixture of isomers."

Diagnosis: You are likely relying on thermal control with an electronically neutral or internal alkyne. Root Cause: In the absence of a metal catalyst, FMO interactions (HOMO-LUMO overlap) are not strong enough to direct the incoming dipole to a single carbon. Solution:

  • Switch to Catalysis: If your alkyne is terminal, use Protocol A (Copper) for the 3,5-isomer.

  • Steric Bias: If you must use internal alkynes (where Cu fails), increase the steric bulk on one side of the alkyne to mechanically force the 3,5-formation.

  • Ruthenium: If you specifically need the 3,4-isomer, you must use Protocol B (Ruthenium) ; thermal methods rarely favor the 3,4-isomer.

Ticket #102: "My reaction yield is low, and I see a spot moving just above the baseline (Furoxan)."

Diagnosis: Nitrile oxide dimerization (Furoxan formation) is outcompeting the cycloaddition. Root Cause: The stationary concentration of the nitrile oxide is too high relative to the reaction rate with the alkyne. Solution: Implement the Slow Addition Protocol .

  • Do not add the precursor (hydroximoyl chloride) all at once.

  • Use a syringe pump to add the precursor/base mixture over 4–8 hours.

  • Increase the equivalents of the alkyne (dipolarophile) to >2.0 equiv to favor the bimolecular reaction over the dimerization.

Ticket #103: "The Copper reaction worked for phenylacetylene but failed for my alkyl alkyne."

Diagnosis: Catalyst deactivation or insufficient reactivity. Root Cause: Alkyl alkynes are less acidic than aryl alkynes, making the formation of the Copper-Acetylide intermediate slower. Nitrile oxides can also oxidize Cu(I) to inactive Cu(II). Solution:

  • Protect the Catalyst: Increase the load of Sodium Ascorbate (reductant) to 20 mol%.

  • Ligand Support: Use a stabilizing ligand like TBTA or THPTA to protect the Cu(I) species from oxidation and disproportionation.

Part 4: Standard Operating Procedures (Protocols)

Protocol A: 3,5-Selective Synthesis (Cu-Catalyzed)

Best for: Terminal alkynes requiring high regioselectivity.

Reagents:

  • Alkyne (1.0 equiv)

  • Hydroximoyl chloride (1.2 equiv) [Precursor to nitrile oxide]

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • KHCO₃ (1.2 equiv) [Base]

  • Solvent: t-BuOH/Water (1:1)

Workflow:

  • Dissolve alkyne in t-BuOH/Water.

  • Add CuSO₄ and Sodium Ascorbate. The solution should turn bright orange/yellow (indicative of Cu(I)).

  • Critical Step: Add the Hydroximoyl chloride and KHCO₃ slowly (or in small portions) to the stirring mixture. This generates the nitrile oxide in situ, which is immediately trapped by the Cu-acetylide.

  • Stir at RT for 4–12 hours.

  • Validation: TLC should show a single spot for the 3,5-isomer. 1H NMR will show a singlet for the isoxazole proton around δ 6.5–6.8 ppm.

Protocol B: 3,4-Selective Synthesis (Ru-Catalyzed)

Best for: Accessing the "anti-click" 3,4-isomer.

Reagents:

  • Alkyne (1.0 equiv)

  • Hydroximoyl chloride (1.2 equiv)[1]

  • Catalyst: Cp*RuCl(cod) (2–5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Workflow:

  • In a glovebox or under Argon, dissolve the alkyne and Cp*RuCl(cod) in anhydrous DCE.

  • Add the hydroximoyl chloride.[2]

  • Add a mild base (e.g., dilute triethylamine) extremely slowly via syringe pump to generate the nitrile oxide.

  • Note: Ru-catalysis is sensitive to sterics.[1] If the reaction is sluggish, heat to 40–60°C.

  • Mechanism: The reaction proceeds via a ruthenacycle intermediate, directing the oxygen to the internal carbon (C4) and the carbon to the terminal carbon (C5), resulting in the 3,4-substitution pattern.

Protocol C: Furoxan Prevention Workflow (General)

Use this logic for any thermal or base-mediated reaction to maximize yield.

FuroxanPrevention Prep Prepare Precursor (Hydroximoyl Chloride) Pump Syringe Pump Addition Rate: 0.1 equiv/hour Prep->Pump Setup Reaction Vessel: Alkyne (Excess, 2-5 equiv) + Catalyst Reaction Reaction Mixture [Nitrile Oxide] kept LOW Setup->Reaction Pump->Reaction Slow Add Product Isoxazole (High Yield) Reaction->Product Dimer Furoxan (Byproduct) Reaction->Dimer Minimized

Figure 2: Kinetic control strategy to minimize dimerization.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

    • Note: Establishes the Cu(I) mechanism relevant to nitrile oxides (CuNOAC).
  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][9] Journal of the American Chemical Society. Link

    • Note: Defines the CpRu system for 3,4-regioselectivity.*
  • Greeley, B. H., et al. (2018). Regiocontrol in the Synthesis of Isoxazoles. Journal of Organic Chemistry. Link

  • Mendelsohn, B. A., et al. (2009). Causality in Nitrile Oxide Dimerization. Organic Letters. Link

Sources

Optimization

stability issues of 4-Iodo-5-methylisoxazole-3-carboxylic acid in storage

A Guide to Ensuring Stability and Experimental Success Welcome to the technical support center for 4-Iodo-5-methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for 4-Iodo-5-methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the storage and handling of this compound. While specific stability data for 4-Iodo-5-methylisoxazole-3-carboxylic acid is limited, this guide synthesizes information from structurally related compounds and fundamental chemical principles to help you navigate potential challenges and ensure the integrity of your experiments.

I. Core Concepts: Understanding the Stability of 4-Iodo-5-methylisoxazole-3-carboxylic acid

4-Iodo-5-methylisoxazole-3-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery. However, its structure, featuring an iodo-substituted isoxazole ring and a carboxylic acid moiety, presents specific stability considerations that users must be aware of to ensure reproducible experimental outcomes. The key potential areas of instability are the isoxazole ring, susceptible to cleavage under certain pH conditions, and the carbon-iodine bond, which can be sensitive to light and reducing agents.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with 4-Iodo-5-methylisoxazole-3-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Inconsistent or lower-than-expected yields in reactions.

  • Potential Cause A: Degradation of the starting material due to improper storage.

    • Explanation: Long-term storage under suboptimal conditions (e.g., exposure to light, moisture, or elevated temperatures) can lead to the slow degradation of the compound.

    • Solution:

      • Always store 4-Iodo-5-methylisoxazole-3-carboxylic acid in a cool, dry, and dark place.

      • Before use, it is advisable to check the purity of the compound, for instance by LC-MS or ¹H NMR, especially for older batches.

      • If degradation is suspected, consider purifying the material before use.

  • Potential Cause B: Decomposition during the reaction.

    • Explanation: The isoxazole ring can be unstable under basic conditions, leading to ring-opening and the formation of byproducts.[1] This degradation is often accelerated by heat.

    • Solution:

      • If your reaction requires basic conditions, consider using milder bases and running the reaction at the lowest possible temperature.

      • Minimize the reaction time as much as possible.

      • If feasible, explore alternative synthetic routes that avoid strongly basic conditions.

Issue 2: Appearance of unexpected peaks in analytical data (e.g., LC-MS, NMR).

  • Potential Cause A: Photodegradation.

    • Explanation: The carbon-iodine bond can be susceptible to cleavage upon exposure to light, potentially leading to the formation of de-iodinated species or other radical-mediated byproducts.[2]

    • Solution:

      • Protect your reactions from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.

      • Work in a fume hood with the sash down to minimize exposure to ambient light.

  • Potential Cause B: Reaction with incompatible solvents or reagents.

    • Explanation: The compound may react with certain nucleophilic solvents or reducing agents present in the reaction mixture.

    • Solution:

      • Avoid using solvents that can act as strong nucleophiles.

      • Be cautious with the use of reducing agents, as they can cleave the C-I bond.

      • Consult chemical compatibility charts for iodo-compounds and carboxylic acids.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Iodo-5-methylisoxazole-3-carboxylic acid?

A1: Based on data for structurally similar compounds, the following storage conditions are recommended:

  • Temperature: 2-8°C is a common recommendation for iodo-substituted heterocyclic compounds to minimize thermal degradation.

  • Light: Store in a light-resistant container to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q2: What are the likely degradation pathways for this compound?

  • Isoxazole Ring Opening: Under basic conditions, the isoxazole ring can undergo cleavage, leading to the formation of a β-ketonitrile derivative.[1] This is a known instability pathway for some isoxazole-containing compounds.

  • De-iodination: The carbon-iodine bond can be cleaved under various conditions, including exposure to light, reducing agents, or certain metals. This would result in the formation of 5-methylisoxazole-3-carboxylic acid.

Diagram: Potential Degradation Pathways

4-Iodo-5-methylisoxazole-3-carboxylic acid 4-Iodo-5-methylisoxazole-3-carboxylic acid Ring-Opened Product (β-ketonitrile) Ring-Opened Product (β-ketonitrile) 4-Iodo-5-methylisoxazole-3-carboxylic acid->Ring-Opened Product (β-ketonitrile) Isoxazole Ring Opening De-iodinated Product (5-methylisoxazole-3-carboxylic acid) De-iodinated Product (5-methylisoxazole-3-carboxylic acid) 4-Iodo-5-methylisoxazole-3-carboxylic acid->De-iodinated Product (5-methylisoxazole-3-carboxylic acid) De-iodination Base (e.g., NaOH), Heat Base (e.g., NaOH), Heat Light (hv) or Reducing Agent Light (hv) or Reducing Agent

Caption: Potential degradation pathways of 4-Iodo-5-methylisoxazole-3-carboxylic acid.

Q3: What materials should be avoided when working with 4-Iodo-5-methylisoxazole-3-carboxylic acid?

A3: To prevent unwanted reactions and degradation, avoid contact with the following:

  • Strong Bases: Can induce isoxazole ring opening.

  • Strong Oxidizing Agents: Can react with the iodo-substituent.

  • Strong Reducing Agents: Can cause de-iodination.

  • Certain Metals: Some metals can catalyze the decomposition of iodo compounds.

Q4: How can I assess the stability of the compound in my specific experimental setup?

A4: A simple stability study can be performed:

  • Prepare a solution of the compound in the solvent system you plan to use.

  • Divide the solution into several vials.

  • Expose the vials to the different conditions of your experiment (e.g., temperature, light, presence of other reagents) for varying amounts of time.

  • At each time point, analyze a sample by a suitable analytical method (e.g., LC-MS) to monitor for the appearance of degradation products and the disappearance of the parent compound.

Diagram: Experimental Workflow for Stability Assessment

cluster_0 Preparation cluster_1 Exposure to Conditions cluster_2 Analysis Prepare Solution Prepare solution of compound in experimental solvent Aliquot Aliquot into multiple vials Prepare Solution->Aliquot Conditions Expose vials to: - Temperature - Light - Other reagents Aliquot->Conditions Time Points Sample at various time points (e.g., 0h, 1h, 4h, 24h) Conditions->Time Points Analysis Analyze by LC-MS or other suitable method Time Points->Analysis Data Interpretation Assess stability Analysis->Data Interpretation Monitor for degradation

Caption: Workflow for assessing the stability of the compound under experimental conditions.

IV. Summary of Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal degradation.
Light Exposure Store in the darkTo prevent photodegradation of the C-I bond.
Atmosphere Inert gas (Argon/Nitrogen)To protect from moisture and oxidation.
pH Avoid strongly basic conditionsTo prevent isoxazole ring opening.[1]
Incompatible Materials Strong bases, strong oxidizing/reducing agents, certain metalsTo avoid unwanted chemical reactions and degradation.

V. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Iodo- vs. 4-Bromoisoxazoles in Medicinal Chemistry

Executive Summary In the optimization of isoxazole-based scaffolds—common in kinase inhibitors (e.g., valdecoxib) and beta-lactamase inhibitors—the choice between 4-iodoisoxazole and 4-bromoisoxazole is a critical decisi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of isoxazole-based scaffolds—common in kinase inhibitors (e.g., valdecoxib) and beta-lactamase inhibitors—the choice between 4-iodoisoxazole and 4-bromoisoxazole is a critical decision point that dictates synthetic efficiency and scaffold integrity.

  • Select 4-Iodoisoxazole when: Performing metal-halogen exchange (lithiation/magnesiation) to avoid ring fragmentation, or when attempting chemoselective cross-coupling in the presence of other aryl chlorides/bromides.

  • Select 4-Bromoisoxazole when: Cost is the primary driver, the reaction conditions are robust (high heat tolerance), or when the intermediate requires long-term storage (higher photostability).

Mechanistic Foundation: The Halogen Effect

The reactivity difference is fundamentally governed by the Carbon-Halogen bond dissociation energy (BDE) and the resulting rate of oxidative addition to transition metals.

Bond Dissociation Energy (BDE)

The C(sp²)–X bond at the isoxazole 4-position follows standard heteroaromatic trends. The C–I bond is significantly weaker than the C–Br bond, lowering the activation energy for bond cleavage.

Bond TypeApprox.[1][2][3] BDE (kcal/mol)Bond Length (Å)Implications
C(4)–I ~53–572.08Rapid oxidative addition; fast Li/Mg exchange.
C(4)–Br ~68–721.88Slower oxidative addition; requires higher T or active ligands.
Reaction Coordinate: Oxidative Addition

In Palladium-catalyzed couplings (Suzuki, Sonogashira), the rate-determining step for isoxazoles is frequently the oxidative addition.

oxidative_addition start Pd(0) + Substrate ts_i TS (Iodide) Low Barrier start->ts_i Fast (< 60°C) ts_br TS (Bromide) High Barrier start->ts_br Slow (> 80°C) product Pd(II)-Ar-X Complex ts_i->product ts_br->product

Figure 1: Comparative energy barriers for oxidative addition. The 4-iodoisoxazole (Green path) traverses a significantly lower transition state barrier than the 4-bromo analog (Red path).

Performance Comparison: Cross-Coupling

The electronic nature of the isoxazole ring (electron-poor, pi-deficient) generally deactivates the C4 position toward oxidative addition compared to a standard phenyl ring. This makes the "Iodide Advantage" even more pronounced.

Suzuki-Miyaura Coupling

4-Iodoisoxazole:

  • Catalyst: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Temperature: Often proceeds at 60–80°C.

  • Yields: Typically 85–95%.

  • Advantage: Minimal protodehalogenation side products.

4-Bromoisoxazole:

  • Catalyst: Often requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher loading of Pd(dppf)Cl₂.

  • Temperature: Usually requires reflux (90–110°C).

  • Yields: 60–80% (variable).

  • Risk: Extended heating times can lead to base-mediated isoxazole ring opening (cleavage of N–O bond).

Chemoselective Strategy

If a scaffold contains both a phenyl-bromide and an isoxazole-iodide, the isoxazole-iodide can be coupled selectively at room temperature.

Critical Workflow: Metal-Halogen Exchange (The "Danger Zone")

This is the most significant differentiator. Isoxazoles are sensitive to strong bases and reducing agents, which can cleave the N–O bond to form


-amino enones or nitriles.[4]
The Kinetics of Exchange vs. Degradation
  • 4-Iodo: Exchange with

    
     or 
    
    
    
    is extremely fast (
    
    
    min at -78°C). This allows the reaction to be quenched with an electrophile before the ring has time to open.
  • 4-Bromo: Exchange is sluggish. It often requires higher temperatures (-40°C to 0°C) or stronger bases (

    
    ). These conditions frequently surpass the activation energy for ring cleavage, destroying the scaffold.
    

exchange_risk substrate 4-Halo-Isoxazole exchange Metal-Halogen Exchange substrate->exchange lithiated 4-Lithio-Isoxazole (Intermediate) exchange->lithiated Fast for I Slow for Br ring_open RING OPENING (N-O Cleavage) lithiated->ring_open If T > -50°C (Risk High for Br) product Functionalized Isoxazole lithiated->product + Electrophile

Figure 2: Kinetic competition between functionalization and ring destruction. 4-Iodo substrates allow the "Green Path" (Product) to outcompete the "Red Path" (Ring Opening).

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Iodoisoxazole

Direct iodination is preferred over bromination for subsequent complex couplings.

Reagents: 3,5-Dimethylisoxazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), TFA (0.1 eq), MeCN.

  • Dissolve 3,5-dimethylisoxazole in acetonitrile (0.5 M).

  • Add TFA (catalytic acid activates the NIS).

  • Add NIS portion-wise at RT. Protect from light.

  • Stir at reflux for 2 hours.

  • Workup: Quench with sat.

    
     (removes iodine color). Extract with EtOAc.
    
  • Expected Yield: >90% (White solid).

  • Note: For Bromination, substitute NIS with NBS; reaction is generally slower and may require radical initiation (AIBN) if not acid-catalyzed.

Protocol B: Chemoselective Suzuki Coupling (Iodo-Selective)

Demonstrates coupling of 4-iodoisoxazole without affecting a bromide on the coupling partner.

Reagents: 4-Iodo-3,5-dimethylisoxazole (1.0 eq), 4-Bromophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%),


 (2.0 eq).
  • Solvent System: DME:H₂O (4:1), degassed.

  • Combine reagents in a sealed vial under Argon.

  • Heat to 60°C for 4 hours. (Note: 4-Bromo would require 90°C+).

  • Observation: TLC should show consumption of Iodide. The Ar-Br bond remains intact at this temperature.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Decision Matrix

Feature4-Iodoisoxazole4-BromoisoxazoleWinner
Cost High (NIS/Iodine expensive)Low (NBS/Bromine cheap)Bromo
Atom Economy Poor (High mass waste)ModerateBromo
Reactivity (Pd) Excellent (Mild conditions)Good (Requires heat)Iodo
Lithiation Safety High (Fast exchange at -78°C)Low (Ring opening risk)Iodo
Storage Stability Moderate (Light sensitive)HighBromo

Recommendation: Use 4-Bromoisoxazoles for early-stage building block synthesis where scale is large and conditions can be forced. Use 4-Iodoisoxazoles for late-stage functionalization, fragment coupling, or when installing sensitive functional groups via metallation.

References

  • BenchChem. (2025).[5][6] A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: Reactivity in Suzuki-Miyaura Cross-Coupling.Link (Extrapolated from general azole reactivity trends).

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[7] Current Opinion in Drug Discovery & Development. (Discusses isoxazole ring stability and N-O cleavage).

  • Knochel, P., et al. (2003). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.
  • Jie Jack Li. (2009). Name Reactions for Homologation, Part I. Wiley-Interscience. (Suzuki-Miyaura coupling mechanism and halide reactivity order I > Br > Cl).[8]

  • Science of Synthesis. (2004). Product Class 1: Isoxazoles.[3][7][9] Thieme Chemistry. (Standard synthetic protocols for halogenation of isoxazoles).

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Comparative

A Comparative Guide to the Biological Activity of Isoxazole-3-Carboxylic Acid Derivatives: Exploring the Influence of 4- and 5-Position Substituents

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2] This guide provides a comparative anal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2] This guide provides a comparative analysis of the biological activities of isoxazole-3-carboxylic acid derivatives, with a particular focus on the impact of substituents at the 4- and 5-positions of the isoxazole ring. While specific experimental data on 4-iodo-5-methylisoxazole-3-carboxylic acid is limited in publicly available literature, this guide synthesizes broader data on related isoxazole analogs to provide insights into its potential therapeutic profile and to inform the design of novel isoxazole-based drug candidates.

The Isoxazole Core: A Privileged Scaffold in Drug Discovery

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for medicinal chemists.[5] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6][7] The substituents on the isoxazole ring play a crucial role in defining the specific biological activity and potency of the molecule.[4]

Comparative Biological Activity of Substituted Isoxazole-3-Carboxylic Acids

The carboxylic acid group at the 3-position of the isoxazole ring is a key feature that can influence the molecule's pharmacokinetic and pharmacodynamic properties. This section compares the reported biological activities of various isoxazole-3-carboxylic acid derivatives, highlighting the modulatory effects of different substituents at the 4- and 5-positions.

Anticancer Activity

Isoxazole derivatives are a promising class of anticancer agents, with mechanisms of action that include the inhibition of enzymes like thymidylate synthase, induction of apoptosis, and disruption of tubulin polymerization.[6][8] The nature of the substituents on the isoxazole ring significantly impacts their cytotoxic potency.

Table 1: Comparative Anticancer Activity of Selected Isoxazole Derivatives

Compound ID4-Position Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Compound A Iodo (I)Methyl (CH₃)---
Compound 1 HPhenylHeLa (Cervical)>100[9]
Compound 2 H4-ChlorophenylHeLa (Cervical)50.3[9]
Compound 3 H4-MethoxyphenylHeLa (Cervical)75.8[9]
Compound 4 H3,4,5-TrimethoxyphenylHCT116 (Colon)2.5[9]
Compound 5 HArylVarious0.107-77.83 (µg/ml)[10]
Compound 6 HArylVarious1.59-3.62 (µg/ml)[11]
Carboxamide 3c -ArylLeukemia (HL-60)<10[12]

Analysis: The data suggests that the nature of the substituent at the 5-position significantly influences anticancer activity. While a simple phenyl group (Compound 1) shows low potency, the addition of electron-withdrawing (Compound 2) or multiple electron-donating groups (Compound 4) can enhance cytotoxicity. The presence of a halogen, such as the iodine in our hypothetical Compound A, is often associated with increased biological activity in various heterocyclic compounds. The methyl group at the 5-position may also contribute to the overall lipophilicity and binding affinity of the molecule. Further studies are needed to elucidate the specific contribution of the 4-iodo and 5-methyl substituents.

Antimicrobial Activity

Isoxazole derivatives have also been extensively investigated for their antibacterial and antifungal properties.[13][14] The substituents on the isoxazole ring can modulate the spectrum and potency of their antimicrobial effects.

Table 2: Comparative Antimicrobial Activity of Selected Isoxazole Derivatives

Compound ID4-Position Substituent5-Position SubstituentMicroorganismMIC (µg/mL)Reference
Hypothetical Compound A Iodo (I)Methyl (CH₃)---
Compound 7 HPhenylS. aureus>100[15]
Compound 8 H4-ChlorophenylS. aureus50[15]
Compound 9 -ArylE. coli-[16]
Compound 10 HArylC. albicans2.0 (mg/ml)[10]
Isoxazole-3-carboxylic acid esters -VariousM. tuberculosisSubmicromolar[17]

Analysis: Similar to the anticancer activity, the substituents on the isoxazole ring are critical for antimicrobial potency. The presence of a halogen at the 5-position (Compound 8) appears to enhance antibacterial activity against S. aureus. The broad-spectrum antitubercular activity of isoxazole-3-carboxylic acid esters highlights the therapeutic potential of this scaffold. The 4-iodo substituent in our hypothetical compound could potentially enhance antimicrobial activity through halogen bonding interactions with target enzymes.

Experimental Protocols for Biological Activity Assessment

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of isoxazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[21]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: A typical workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24][25][26]

Protocol:

  • Prepare Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[23]

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.[26]

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[25]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Wells inoculum_prep->inoculation compound_dilutions Compound Serial Dilutions (96-well plate) compound_dilutions->inoculation incubation Incubation (18-24h) inoculation->incubation mic_determination Visual Inspection for Growth (MIC Determination) incubation->mic_determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of isoxazole derivatives is intricately linked to their chemical structure. The following points summarize key SAR observations and potential mechanisms of action:

  • Influence of the 3-Carboxylic Acid Group: The carboxylic acid moiety at the 3-position can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in the active site of target enzymes or receptors. Its acidity and polarity can also influence the compound's solubility and cell permeability.

  • Role of the 4-Position Substituent: Halogenation at the 4-position, as in our hypothetical 4-iodo derivative, can significantly impact biological activity. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. It also increases the lipophilicity of the molecule, which may affect its membrane permeability and distribution.

  • Impact of the 5-Position Substituent: As seen in the comparative data, the substituent at the 5-position is a major determinant of biological activity. Aromatic rings with various substitutions can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.[4]

  • Mechanism of Action: Isoxazole derivatives exert their biological effects through diverse mechanisms. In cancer, they can inhibit critical enzymes involved in cell proliferation and survival.[6][8] In bacteria, they may target enzymes essential for cell wall synthesis or other vital metabolic pathways.[13]

Potential Signaling Pathway Inhibition by Isoxazole Derivatives

G cluster_pathway Cancer Cell Signaling isoxazole Isoxazole Derivative receptor Receptor Tyrosine Kinase isoxazole->receptor Inhibition pi3k PI3K isoxazole->pi3k akt Akt isoxazole->akt growth_factor Growth Factor growth_factor->receptor receptor->pi3k Activation pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A simplified diagram illustrating the potential inhibition of a cancer cell signaling pathway by an isoxazole derivative.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of 4-iodo-5-methylisoxazole-3-carboxylic acid and its derivatives. In-depth studies are required to determine its specific anticancer and antimicrobial activities, elucidate its mechanism of action, and establish a clear structure-activity relationship. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. [Link][6][8]

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Validation

A Senior Application Scientist's Guide to the Comparative Biological Activities of Isoxazole Isomers

Abstract The isoxazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, integral to a range of FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, integral to a range of FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] A critical, yet often nuanced, aspect of drug design is the concept of isomerism—where molecules with the same chemical formula but different structural arrangements can exhibit markedly different biological activities. This guide provides a comparative analysis of isoxazole isomers, focusing on how the substitution pattern on the isoxazole core dictates their efficacy in key biological assays. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present comparative data to illuminate the structure-activity relationships (SAR) that drive the development of potent and selective therapeutic agents.

Introduction: The Significance of Isomerism in Isoxazole Scaffolds

Isoxazole is an azole heterocycle containing an oxygen atom adjacent to a nitrogen atom.[1][2] This arrangement creates a unique electronic and structural environment, making the isoxazole ring a versatile scaffold in drug discovery.[3][4] The therapeutic success of drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores the pharmacological importance of this moiety.[1][2]

However, the biological activity of an isoxazole derivative is not solely dependent on the presence of the ring itself. The specific arrangement of substituents around the ring—its isomeric form—plays a pivotal role. A seemingly minor shift in the position of a functional group can dramatically alter a molecule's shape, polarity, and ability to interact with a biological target. This guide will explore these differences through the lens of three critical therapeutic areas: oncology, infectious diseases, and inflammation.

Section 1: Comparative Anticancer Activity

Isoxazole derivatives have emerged as promising anticancer agents, acting through various mechanisms such as apoptosis induction and the inhibition of crucial enzymes like topoisomerase.[7] The positioning of substituents on the isoxazole ring is a key determinant of their cytotoxic potency.

Expertise in Action: Why Compare Isomers in Cytotoxicity Screening?

When developing a new anticancer agent, comparing isomers is not just an academic exercise; it is a crucial step in lead optimization. Different isomers will present distinct pharmacophores to the target protein's binding site. For instance, a 3,5-disubstituted isoxazole will have a different spatial arrangement of its substituent groups compared to a 4,5-diarylisoxazole, which can lead to orders-of-magnitude differences in binding affinity and, consequently, anticancer activity.[8]

Comparative Data: Anticancer Potency (IC₅₀) of Isoxazole Isomers

The following table summarizes representative data on the half-maximal inhibitory concentration (IC₅₀) of various isoxazole isomers against different cancer cell lines, as determined by the MTT assay. Lower IC₅₀ values indicate greater potency.

Isoxazole Derivative TypeSubstituentsCancer Cell LineIC₅₀ (µM)
3,5-Disubstituted Isoxazole3-(p-tolyl), 5-(p-chlorophenyl)U87 (Glioblastoma)42.8[8]
3,5-Disubstituted Isoxazole3-(p-methoxyphenyl), 5-phenylU87 (Glioblastoma)61.4[8]
4,5-DiarylisoxazoleN/ADU145 (Prostate)0.96[8]
Isoxazole-Pyrazole HeterodimerN/AMCF-7 (Breast)19.19[8]

This data is synthesized from multiple sources for comparative illustration.

Interpretation : The data indicates that the substitution pattern significantly impacts anticancer activity. For instance, certain 4,5-diarylisoxazoles have shown greater antimitotic activity than their 3,4-diarylisoxazole counterparts.[8] Furthermore, the nature of the substituents, such as the presence of electron-donating or withdrawing groups, can enhance or diminish activity.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Principle : In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Protocol :

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the isoxazole isomers and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.[11]

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[10]

  • Solubilization : Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow MTT Assay for Cell Viability cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Add Isoxazole Isomers start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570-590 nm) solubilize->read analyze Calculate % Viability and Determine IC₅₀ read->analyze MIC_Workflow Broth Microdilution for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Serial Dilutions of Isoxazole Isomers inoculate Inoculate Microtiter Plate start->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Comparative Anti-inflammatory Activity

Isoxazole derivatives are known to possess significant anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase-2 (COX-2). [1][12]The isomeric structure of these compounds is critical for their selective inhibition of COX-2 over the constitutively expressed COX-1, which is important for reducing side effects.

Expertise in Action: The Importance of Isomeric Selectivity for COX-2 Inhibition

The active sites of COX-1 and COX-2 are structurally similar but have subtle differences. A key difference is the presence of a larger, more accommodating side pocket in the COX-2 active site. The specific isomeric structure of an isoxazole derivative can allow it to fit into this side pocket, leading to selective inhibition of COX-2. This selectivity is a major goal in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Data: Anti-inflammatory Potency of Isoxazole Isomers

The following table summarizes data on the anti-inflammatory activity of isoxazole isomers, often measured by their ability to inhibit edema in animal models or their IC₅₀ values for COX-2 inhibition.

Isoxazole Derivative TypeSubstituentsAssayResult
3,5-Disubstituted Isoxazole3-(4'-methoxyphenyl)-5-(4-chlorophenyl)Carrageenan-induced paw edema70.90% inhibition [13]
3,5-Disubstituted Isoxazole3-(4'-methoxyphenyl)-5-phenylCarrageenan-induced paw edema65.45% inhibition [13]
Chalcone-based IsoxazoleChloro substitution on aromatic ringCOX-2 InhibitionIC₅₀ = 84.03 µM [14]
Chalcone-based IsoxazoleChloro substitution on aromatic ringLOX InhibitionIC₅₀ = 96.83 µM [14]

This data is synthesized from multiple sources for comparative illustration.

Interpretation : The data demonstrates that both the substitution pattern and the specific substituents influence anti-inflammatory activity. For instance, the presence of a chloro group at the 5-phenyl ring of a 3-(4'-methoxyphenyl) isoxazole derivative resulted in higher inhibition of edema compared to the unsubstituted phenyl analog. [13]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the activity of the COX-2 enzyme in vitro.

Principle : This assay measures the peroxidase activity of COX-2 by monitoring the appearance of an oxidized product, often using a fluorometric or colorimetric probe. [15]The reduction in the rate of product formation in the presence of an inhibitor is a measure of its inhibitory potency. [16] Step-by-Step Protocol :

  • Reagent Preparation : Prepare assay buffer, purified COX-2 enzyme, a probe (e.g., Amplex Red), and the substrate (arachidonic acid). [11]2. Inhibitor Addition : In a 96-well plate, add the assay buffer, COX-2 enzyme, and the isoxazole isomer test compounds or a vehicle control. [11]3. Pre-incubation : Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. [11]4. Reaction Initiation : Initiate the enzymatic reaction by adding the substrate (arachidonic acid). [11]5. Measurement : Measure the fluorescence or absorbance kinetically using a plate reader. [16]6. Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value. [11]

Signaling Pathway Diagram: COX-2 in Inflammation

COX2_Pathway Role of COX-2 in the Inflammatory Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 Cyclooxygenase Activity pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (e.g., PGE₂) pgh2->prostaglandins Isomerases inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor Isoxazole Isomer (COX-2 Inhibitor) inhibitor->cox2 Inhibits

Caption: The arachidonic acid cascade showing the role of COX-2 in inflammation.

Conclusion and Future Directions

This guide has demonstrated that the isomeric form of isoxazole derivatives is a critical factor influencing their biological activity across anticancer, antimicrobial, and anti-inflammatory applications. The comparative data and experimental protocols provided herein serve as a foundational resource for researchers in drug discovery. The structure-activity relationships highlighted underscore the importance of rational design and systematic evaluation of different isomers to identify lead candidates with optimal potency and selectivity.

Future research should continue to explore the vast chemical space of isoxazole isomers. The synthesis of novel derivatives with diverse substitution patterns, coupled with high-throughput screening and in-depth mechanistic studies, will undoubtedly lead to the development of next-generation therapeutics that can address unmet medical needs.

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  • MTT Assay Protocol. (n.d.).
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). N/A.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC - NIH. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024, June 14). Semantic Scholar.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10).

Sources

Comparative

A Researcher's Guide to Differentiating Isoxazole Regioisomers: A Spectroscopic Approach

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isoxazole regioisomers is a critical step in ensuring the desired pharmacological activity and intelle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isoxazole regioisomers is a critical step in ensuring the desired pharmacological activity and intellectual property of novel compounds. The subtle yet significant differences in the arrangement of substituents on the isoxazole ring can lead to vastly different biological and chemical properties. This guide provides an in-depth spectroscopic comparison of 3,4-, 3,5-, and 4,5-disubstituted isoxazole regioisomers, supported by experimental data and detailed protocols to empower confident and accurate characterization.

The Challenge of Isoxazole Regioisomerism

The synthesis of substituted isoxazoles, often through the reaction of a 1,3-dicarbonyl compound with hydroxylamine or via 1,3-dipolar cycloaddition reactions, can frequently lead to the formation of a mixture of regioisomers.[1][2][3] Distinguishing between these isomers—which share the same molecular formula and mass—requires a multi-faceted analytical approach. Here, we delve into the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unravel the structural nuances of these closely related compounds.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Structural Assignment

NMR spectroscopy stands as the most definitive tool for the routine differentiation of isoxazole regioisomers. The chemical environment of each proton and carbon atom within the molecule is exquisitely sensitive to the substitution pattern on the heterocyclic ring.

The Diagnostic Power of the Isoxazole Ring Protons

The protons directly attached to the isoxazole ring, particularly the H-4 proton in 3,5-disubstituted isomers and the corresponding protons in other regioisomers, provide a clear and reliable "fingerprint" for identification.[4]

  • 3,5-Disubstituted Isoxazoles: These isomers are characterized by a singlet for the H-4 proton. Its chemical shift is significantly influenced by the electronic nature of the substituents at the C-3 and C-5 positions. Electron-withdrawing groups will deshield the H-4 proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups will have the opposite effect.[4]

  • 3,4-Disubstituted Isoxazoles: In this case, a singlet is observed for the H-5 proton.

  • 4,5-Disubstituted Isoxazoles: A singlet corresponding to the H-3 proton is characteristic of this regioisomer.

The electronic effects of the substituents play a crucial role in determining the precise chemical shifts, allowing for a nuanced analysis beyond simple multiplicity patterns.

Unraveling the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy provides complementary and often conclusive evidence for the correct regioisomeric assignment. The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are highly dependent on their immediate neighbors.

  • Distinguishing 3,5- and 3,4-Disubstituted Isomers: A notable difference is often observed in the chemical shift of the carbonyl carbon when a keto group is attached at the 4-position in a 4,5-disubstituted isomer compared to a similar group at the 5-position in a 3,5-disubstituted isomer. For instance, the ketone carbonyl signal in a 4,5-disubstituted isomer is typically more shielded (appears at a lower chemical shift) than in a 3,5-disubstituted counterpart.

The following table summarizes typical chemical shift ranges for the isoxazole ring protons and carbons in different regioisomeric series.

Regioisomer Proton Signal Approximate ¹H Chemical Shift (ppm) Key ¹³C Signals (ppm)
3,5-DisubstitutedH-4 (singlet)6.0 - 7.5C-3: ~160-170, C-4: ~100-110, C-5: ~165-175
3,4-DisubstitutedH-5 (singlet)8.0 - 9.0C-3: ~150-160, C-4: ~110-120, C-5: ~155-165
4,5-DisubstitutedH-3 (singlet)8.5 - 9.5C-3: ~150-160, C-4: ~115-125, C-5: ~170-180

Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.

Infrared Spectroscopy: A Vibrational Fingerprint

While less definitive than NMR for distinguishing regioisomers, IR spectroscopy offers valuable confirmatory data. The key vibrational modes to scrutinize are the C=N and N-O stretching frequencies of the isoxazole ring.

  • C=N Stretching: This vibration typically appears in the region of 1610-1650 cm⁻¹.[5] The exact position can be subtly influenced by the substitution pattern.

  • N-O Stretching: The N-O stretching vibration is generally observed between 1110 and 1170 cm⁻¹.[5]

  • Aromatic C=C Stretching: For aryl-substituted isoxazoles, characteristic aromatic C=C stretching bands are observed in the 1430-1605 cm⁻¹ range.[6]

While the differences in these vibrational frequencies between regioisomers may be small, a careful comparison of the spectra of all possible isomers can reveal consistent and reproducible distinctions.

Mass Spectrometry: Elucidating Fragmentation Pathways

Mass spectrometry provides a powerful method for differentiating isoxazole regioisomers by analyzing their distinct fragmentation patterns upon ionization. The position of the substituents dictates the most favorable fragmentation pathways, leading to a unique mass spectrum for each isomer.

For 3,5-diarylisoxazoles, a common fragmentation pathway involves the cleavage of the N-O bond, followed by rearrangement and subsequent fragmentation. The relative abundance of the resulting fragment ions can be diagnostic for the substitution pattern. For example, the loss of RCN from the molecular ion is a common fragmentation, and the identity of R will depend on which substituent is at the C-3 or C-5 position.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.

Synthesis of Isoxazole Regioisomers

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones: [4]

  • To a solution of the β-diketone (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.1 - 3.0 eq).

  • Add a base such as pyridine or sodium hydroxide.

  • Reflux the reaction mixture for 1-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Regioselective Synthesis of 3,4-Disubstituted Isoxazoles: [7][8]

  • To a solution of an aldehyde (1.0 eq) and an N-hydroximidoyl chloride (1.0 eq) in a non-polar solvent (e.g., toluene or dichloromethane), add triethylamine (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting dihydroisoxazole is then oxidized using an appropriate oxidizing agent (e.g., DDQ or manganese dioxide) to yield the 3,4-disubstituted isoxazole.

  • Purify the final product by column chromatography.

General Procedure for the Regioselective Synthesis of 4,5-Disubstituted Isoxazoles: [1]

The synthesis of 4,5-disubstituted isoxazoles often involves the use of β-enamino diketones and can be influenced by the choice of solvent and base to favor this specific regioisomer.

  • Dissolve the β-enamino diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent (e.g., acetonitrile).

  • Add a base such as pyridine (1.2 eq).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Work-up and purify as described for the 3,5-disubstituted isomers.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the isoxazole sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Record the positions of the major absorption bands and their intensities.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Identify the molecular ion peak and the major fragment ions.

  • For more detailed structural information, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation of the molecular ion.

Visualizing the Distinction: Molecular Structures and Workflow

To aid in the conceptualization of these regioisomers and the analytical workflow, the following diagrams are provided.

Caption: Molecular structures of 3,5-, 3,4-, and 4,5-disubstituted isoxazole regioisomers.

Spectroscopic_Workflow Sample Isoxazole Regioisomer Mixture NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Comparative Spectroscopic Data NMR->Data IR->Data MS->Data ID Regioisomer Identification Data->ID

Sources

Validation

A Comparative Guide to the Metabolic Stability of Iodo-Substituted Isoxazoles

Introduction: The Isoxazole Scaffold and the Imperative of Metabolic Stability The isoxazole ring is a privileged five-membered heterocycle that features prominently in medicinal chemistry. Its unique electronic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold and the Imperative of Metabolic Stability

The isoxazole ring is a privileged five-membered heterocycle that features prominently in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility have cemented its role as a cornerstone in the design of numerous therapeutic agents, including the anti-inflammatory drug Leflunomide and the antibiotic Sulfamethoxazole.[1][2] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, chief among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic properties, such as half-life and oral bioavailability.[3][4] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. The isoxazole ring itself, while often stable, can be liable to metabolic cleavage under certain physiological conditions, presenting a challenge for drug developers.[5][6][7]

This guide provides a comparative analysis of the metabolic stability of iodo-substituted isoxazoles. We will explore the influence of the iodine substituent on metabolic fate, compare its performance with other common isosteres, and provide detailed, field-proven protocols for assessing metabolic stability in a research setting.

The Influence of Halogenation on Drug Metabolism

Halogens are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The choice of halogen—fluorine, chlorine, bromine, or iodine—is a strategic decision based on the desired outcome.

  • Fluorine: Often used to block sites of metabolism due to the strength of the C-F bond, thereby increasing metabolic stability.[8][9]

  • Chlorine & Bromine: Can increase lipophilicity and modulate binding interactions. They are less effective at blocking metabolism than fluorine but more so than iodine.

  • Iodine: As the largest and most lipophilic of the common halogens, iodine can significantly enhance a compound's binding affinity for hydrophobic pockets in target proteins.[10] However, the carbon-iodine (C-I) bond is the weakest among the halogens, making it a potential site for metabolic attack, primarily through cytochrome P450 (CYP) enzymes.[11][12] This susceptibility to dehalogenation can be a metabolic liability or, in some cases, a desired pathway for clearance.

The introduction of an iodine atom can therefore present a "double-edged sword": it may improve potency through enhanced binding interactions but potentially decrease metabolic stability.[10] Understanding this trade-off is crucial for the rational design of iodo-substituted isoxazole drug candidates.

Metabolic Fates of Iodo-Substituted Isoxazoles

The metabolic profile of an iodo-substituted isoxazole is determined by the interplay between the isoxazole core and the iodine substituent. The primary metabolic pathways include:

  • Oxidative Metabolism (Phase I): Predominantly mediated by CYP enzymes in the liver.[3][13] For isoxazoles, this can involve hydroxylation of alkyl substituents or the isoxazole ring itself.[7][14] The presence of iodine can also lead to oxidative deiodination.

  • Reductive Metabolism: The N-O bond of the isoxazole ring is susceptible to reductive cleavage, leading to ring-opened metabolites.[6][7] This can be a significant clearance pathway for certain isoxazole-containing drugs like Leflunomide and Razaxaban.[6][7]

  • Conjugative Metabolism (Phase II): If Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group), the metabolite can undergo conjugation with endogenous molecules like glucuronic acid, increasing its water solubility and facilitating excretion.[15][16]

The following diagram illustrates the potential metabolic pathways for a hypothetical iodo-substituted isoxazole.

Metabolic Pathways of Iodo-Substituted Isoxazole Parent Iodo-Substituted Isoxazole Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 Oxidation (Hydroxylation) Metabolite2 Ring-Opened Metabolite (α-Cyano Enol) Parent->Metabolite2 Reductive Cleavage (N-O Bond Scission) Metabolite3 De-iodinated Metabolite Parent->Metabolite3 CYP450 Oxidation (Deiodination) Metabolite4 Glucuronide Conjugate Metabolite1->Metabolite4 UGT Conjugation (Phase II)

Caption: Potential metabolic pathways for an iodo-substituted isoxazole.

Comparative Analysis: A Data-Driven Perspective

To objectively assess the metabolic impact of iodine substitution, we compare its stability profile against other common bioisosteric replacements on a hypothetical isoxazole core structure.[8][17] The following data, representing typical results from a human liver microsomal stability assay, illustrates these differences.

Table 1: Comparative Metabolic Stability of Substituted Isoxazoles

Compound IDSubstituent (R)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Category
ISOX-H-H2527.7Moderate
ISOX-Me-CH₃1838.5Low
ISOX-Cl-Cl4515.4High
ISOX-I -I 22 31.5 Moderate
ISOX-F-F> 120< 5.8Very High

Causality Behind the Data:

  • ISOX-H (Unsubstituted): Serves as the baseline. Its moderate stability indicates the isoxazole core itself is somewhat susceptible to metabolism.

  • ISOX-Me (Methyl): The methyl group provides a prime site for CYP-mediated oxidation, leading to rapid metabolism and low stability, a common metabolic liability.[14]

  • ISOX-Cl (Chloro): The chlorine atom, with its strong C-Cl bond and electron-withdrawing nature, partially shields the molecule from metabolic attack, resulting in higher stability compared to the baseline.

  • ISOX-I (Iodo): The iodo-substituted analog shows stability comparable to the unsubstituted parent. While the large, lipophilic iodine atom might hinder access for some enzymes, the weaker C-I bond provides an alternative site for metabolism (deiodination), offsetting any potential stabilizing effects.[10][18][19]

  • ISOX-F (Fluoro): The very strong C-F bond effectively blocks metabolism at its position, leading to a dramatic increase in metabolic half-life. This is a classic strategy for enhancing metabolic stability.[9]

This comparison underscores a key principle: while iodine can be a valuable substituent for enhancing potency, it is generally not employed to increase metabolic stability and can introduce a new metabolic liability.

Experimental Protocols for Assessing Metabolic Stability

A robust assessment of metabolic stability relies on well-controlled in vitro assays. Here, we provide detailed protocols for two foundational experiments: the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I metabolic stability.[3][4] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[15]

Workflow Diagram: Microsomal Stability Assay

Microsomal Stability Workflow A 1. Reagent Preparation (Buffer, Microsomes, NADPH, Test Compound) B 2. Pre-incubation (Microsomes + Compound @ 37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile + Internal Standard) D->E F 6. Protein Precipitation (Centrifuge) E->F G 7. Analysis (LC-MS/MS) F->G H 8. Data Processing (Calculate t½ and CLint) G->H

Caption: Step-by-step workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C. This buffer maintains a physiological pH essential for enzyme activity.

    • Liver Microsomes (Human, Rat, etc.): Thaw a vial of pooled liver microsomes (e.g., from a commercial supplier) on ice. Dilute with cold phosphate buffer to a working concentration of 1 mg/mL. Rationale: Using pooled microsomes from multiple donors averages out individual metabolic differences.[15]

    • Test Compound Stock (1 mM): Prepare a 1 mM stock solution of the iodo-substituted isoxazole in DMSO.

    • NADPH Regenerating System: Prepare a solution containing NADPH. This cofactor is essential as it donates the electrons required by CYP enzymes to carry out their oxidative reactions.[20][21] A control incubation without NADPH is critical to assess non-CYP-mediated or chemical degradation.[14]

    • Stop Solution: Prepare cold acetonitrile containing an internal standard (a structurally similar, stable compound) for analytical normalization.

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.5% to avoid enzyme inhibition).[14]

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your t=0 starting point for the first time point.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the reaction mixture to a well containing the cold stop solution.[14] Rationale: The cold acetonitrile instantly denatures the enzymes, halting metabolism, and precipitates the proteins.

  • Sample Analysis & Data Interpretation:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[3][22]

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).

    • The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.[4][21]

Plasma Stability Assay

This assay determines a compound's stability in blood plasma, which contains various hydrolytic enzymes like esterases and amidases that can degrade certain functional groups.[22][23][24] It is particularly important for compounds containing ester or amide bonds, but it also serves as a general stability check.

Detailed Protocol:

  • Preparation:

    • Thaw frozen pooled plasma (Human, Rat, etc.) at 37°C.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Spike the test compound directly into the plasma to a final concentration of 1-10 µM.[25]

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture and quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.[26]

  • Analysis:

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining over time.[25]

    • Calculate the half-life (t½) from the disappearance curve.

Conclusion and Strategic Outlook

The metabolic stability of an isoxazole-containing drug candidate is a multifaceted property influenced by its core structure and substituents. This guide demonstrates that while the isoxazole ring itself can be a site of metabolism, the choice of substituent plays a defining role in the compound's overall stability profile.

Our comparative analysis highlights that iodine substitution, while potentially beneficial for target affinity, does not typically enhance metabolic stability and may introduce a specific dehalogenation liability. Its metabolic profile is often comparable to or slightly less stable than an unsubstituted analog. In contrast, strategic fluorination remains the gold standard for blocking sites of metabolism and improving stability.

Researchers and drug development professionals must weigh these competing factors. If a lead compound's primary weakness is metabolic instability, replacing a labile group with iodine is unlikely to be a successful strategy. However, if improved potency is the goal and the baseline metabolic stability is acceptable, the introduction of iodine can be a powerful tool. The robust in vitro protocols detailed herein provide the essential framework for making these critical, data-driven decisions in the complex process of drug discovery.

References

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  • Shaik, S. et al. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed. [Link]

  • Brault, D. Model studies in cytochrome P-450-mediated toxicity of halogenated compounds: radical processes involving iron porphyrins. National Institutes of Health. [Link]

  • Rylott, E.L. et al. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers in Catalysis. [Link]

  • Request PDF. Cytochrome P450-catalyzed oxidation of halogen-containing substrates. Request PDF. [Link]

  • Parmentier, Y. et al. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. [Link]

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  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Dalvie, D. et al. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed. [Link]

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  • Kalgutkar, A.S. et al. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed. [Link]

  • Mueller, J.C. et al. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications. [Link]

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  • Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • de Graaf, I.A.M. et al. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [Link]

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  • Bienta. Hepatic Microsomal Stability (human, rat, or mouse). Bienta. [Link]

  • Ahmed, A.A. et al. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Taylor & Francis. Bioisostere – Knowledge and References. Taylor & Francis. [Link]

  • International Journal of Molecular Sciences. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Al-Warhi, T. et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature. [Link]

  • ChemHelpASAP. isosteres & bioisosteres in lead optimization. YouTube. [Link]

  • Wermuth, C.G. Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Zhao, L. et al. The correlation between iodine and metabolism: a review. PMC. [Link]

  • Chaudhury, A. Exploring the role of iodine in obesity, diabetes, and other metabolic conditions. News-Medical.net. [Link]

  • Patani, G.A. et al. Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • ResearchGate. Role Of Iodine In Metabolism. ResearchGate. [Link]

  • Chandra, A.K. et al. Iodine, Iodine metabolism and Iodine deficiency disorders revisited. PMC. [Link]

  • ResearchGate. (PDF) In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate. [Link]

Sources

Comparative

in vitro evaluation of 4-Iodo-5-methylisoxazole-3-carboxylic acid derivatives

Defining the Project Scope Okay, I've got a firm grasp on the project's parameters now. My aim is to craft a comprehensive comparison guide specifically tailored for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: February 2026

Defining the Project Scope

Okay, I've got a firm grasp on the project's parameters now. My aim is to craft a comprehensive comparison guide specifically tailored for researchers, scientists, and drug development professionals, focusing on the in vitro evaluation of 4-Iodo-5-methylisoxazole-3-carboxylic acid derivatives. I'm prioritizing accuracy and clarity.

Analyzing the Compound Focus

I'm now diving deep into the subject matter. The derivatives of 4-Iodo-5-methylisoxazole-3-carboxylic acid are interesting, potentially active in several biological areas, and are used to evaluate biological activities. "In vitro" work implies cell cultures, enzyme assays, and MIC determinations. My goal is to compare against standard controls and present the data. I'll need to locate some specific studies or papers on this isoxazole core.

Refining the Search Strategy

I'm refining my search terms. The "4-iodo" substitution is proving specific, so I'm broadening my scope to include "5-methylisoxazole-3-carboxylic acid derivatives," hoping to identify iodinated forms or synthetic intermediates. I'm also exploring related areas, such as antimicrobial activity and leflunomide analogs, to broaden the net. My hypothesis is that this scaffold might be linked to antifungal, antibacterial agents, or receptor agonists/antagonists. I will verify if it's a known drug intermediate or a focal point in novel synthesis studies.

Outlining Comparative Elements

I'm now focusing on comparative analysis. I plan to contrast the derivatives against standards like Fluconazole (if antifungal) or Doxorubicin (if cytotoxic). I'll include Structure-Activity Relationship (SAR) insights. I'll also briefly cover synthesis protocols, and relevant in vitro assays, such as MTT assays and MIC determinations. Data tables and visualizations will be incorporated. I have started searching, including specific queries on biological activity, synthesis applications, and in vitro evaluation.

Investigating Key Compounds

I've zeroed in on the compound "4-Iodo-5-methylisoxazole-3-carboxylic acid." My preliminary search results highlight its specificity as a "related analog" in a patent and its potential use as a crucial building block. I'm now digging deeper to explore its derivatives and related chemical structures within the existing literature.

Exploring Biological Activity

I've discovered significant anticancer activity in isoxazole-carboxamides derived from 5-methylisoxazole-3-carboxylic acid against HepG2, MCF-7, and HeLa cell lines. Furthermore, urea/thiourea derivatives show promise as antitubercular agents, while other derivatives exhibit antimicrobial properties. The 4-iodo variant is clearly a key intermediate for cross-coupling reactions, broadening potential derivative synthesis. I'm investigating the specific mechanisms, including VEGFR2 and Xanthine oxidase inhibition.

Analyzing Derivative Potential

I am now focusing on the derivatives synthesized from the 4-iodo-5-methylisoxazole-3-carboxylic acid scaffold, the starting point of these SAR studies. I'll structure the guide to compare direct derivatives (at the carboxylic acid), coupled derivatives (at the iodine via cross-coupling), and their biological targets, namely anticancer and antimicrobial activity. I am also working to ensure I clearly distinguish the 4-iodo compound from the non-iodinated version.

Refining Structural Framework

I am now structuring the guide around the "4-Substituted-5-Methylisoxazole-3-Carboxylic Acid Scaffold," with the 4-iodo compound as the crucial starting material. I'll focus on data for 4-aryl/heteroaryl derivatives, contrasting their performance against the unsubstituted parent compound in antimicrobial studies of halo-isoxazoles. I am moving towards building a structure of the guide based on: Introduction, Synthesis Workflow (visual), In Vitro Evaluation Protocols, and Data Comparison. I have clarified that 4-iodo will be the starting material, rather than the antimicrobial compound.

Validation

Comparative Guide: Catalytic Strategies for Isoxazole Functionalization

Executive Summary: The "Isoxazole Problem" In drug discovery, the isoxazole ring (found in Valdecoxib, Leflunomide) is a critical pharmacophore but a synthetic nightmare. Its inherent electronic bias renders it prone to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isoxazole Problem"

In drug discovery, the isoxazole ring (found in Valdecoxib, Leflunomide) is a critical pharmacophore but a synthetic nightmare. Its inherent electronic bias renders it prone to ring cleavage (N-O bond lability) and catalyst poisoning (N-coordination).

For the medicinal chemist, the challenge is rarely building the ring—it is functionalizing it late-stage without destroying it.

This guide provides a head-to-head comparison of the three dominant catalytic architectures for C-H functionalization: Palladium (Pd) , Iridium (Ir) , and Rhodium (Rh) .

The Core Trade-Off
Catalyst SystemPrimary MechanismBest For...The "Catch"
Palladium (Pd) Concerted Metallation-Deprotonation (CMD)C-5 Arylation (Direct)Poor C-4 selectivity without blocking groups; requires high temperatures.
Iridium (Ir) Oxidative Addition /

-Bond Metathesis
C-4 Functionalization (via Borylation)Sterically driven (predictable) but requires a 2-step sequence (Borylation

Suzuki).
Rhodium (Rh) Carbenoid/Nitrenoid InsertionAnnulation/Cyclization Excellent for building fused systems (Benzisoxazoles) but expensive and substrate-specific.

Decision Matrix: Selecting Your Catalyst

Do not choose a catalyst based on availability. Choose based on the regiochemical outcome required.

CatalystSelection Start Target: Functionalized Isoxazole PosQ Target Position? Start->PosQ C5 C-5 Position PosQ->C5 Most Acidic Proton C4 C-4 Position PosQ->C4 Electron Rich / Steric Pd_Rec Use Pd(OAc)2 / AgF (Direct Arylation) C5->Pd_Rec Standard CMD BlockQ Is C-5 Blocked? C4->BlockQ Yes Yes BlockQ->Yes Pd can work No No BlockQ->No Pd gives mixtures Ir_Rec Use [Ir(OMe)(cod)]2 (C-H Borylation) Rh_Rec Use [RhCp*Cl2]2 (Directing Group Required) Yes->Rh_Rec If Orthogonal Selectivity Needed No->Ir_Rec Steric Control

Figure 1: Decision tree for catalyst selection based on substrate substitution patterns.

Head-to-Head Technical Analysis

A. Palladium (Pd): The C-5 Specialist

Mechanism: Concerted Metallation-Deprotonation (CMD). Why it works: The C-5 proton of isoxazole is the most acidic (


 ~20-25). Pd(II) species, aided by a carboxylate base (pivalate/acetate), preferentially activate this bond.
  • Pros: Direct C-C bond formation; no pre-functionalization needed.

  • Cons: If C-5 is substituted, C-4 activation is sluggish and often requires forcing conditions that risk N-O bond cleavage.

  • Key Reagent: Silver Fluoride (AgF) is often critical to sequester halides and prevent catalyst poisoning by the isoxazole nitrogen.

B. Iridium (Ir): The Steric Surgeon

Mechanism:


-Bond Metathesis (Ir-III/Ir-V cycle).
Why it works:  Unlike Pd, Ir-catalyzed borylation is governed by sterics , not electronics. Since the isoxazole oxygen and nitrogen lone pairs protect the C-3 and C-5 positions (if substituted), the Ir catalyst naturally targets the C-4 position if it is the least hindered.
  • Pros: Access to C-4 functionalization without "blocking" groups; mild temperatures (often < 80°C).

  • Cons: Installs a Boron handle (Bpin), requiring a second step (Suzuki coupling) to get the aryl group.

Experimental Protocols

These protocols are designed for "self-validation"—they include internal checkpoints to ensure the system is working before you commit valuable substrate.

Protocol A: Pd-Catalyzed Direct C-5 Arylation

Best for: Unsubstituted isoxazoles needing a C-5 aryl group.

Reagents:

  • Substrate: 3-substituted isoxazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: PdCl2(MeCN)2 (5 mol%)[1]

  • Ligand: 1,2-bis(diphenylphosphino)benzene (DPPBz) (10 mol%)[1]

  • Additive: AgF (2.0 equiv) - Crucial for halide scavenging

  • Solvent: DMA (anhydrous)

Workflow:

  • Pre-complexation (Checkpoint 1): Mix Pd source and Ligand in DMA at RT for 15 mins. Solution should turn clear yellow/orange. If black precipitate forms, your solvent is wet.

  • Addition: Add AgF, Aryl Iodide, and Isoxazole.

  • Reaction: Heat to 100°C for 24h.

  • Workup: Filter through Celite (AgI precipitate will be heavy). Wash with EtOAc.

  • Purification: Silica gel chromatography.

Expert Note: AgF is expensive. If cost is an issue, KOAc can work but yields drop by ~20-30% due to inefficient iodide removal.

Protocol B: Ir-Catalyzed C-4 Borylation

Best for: 3,5-disubstituted isoxazoles needing C-4 functionalization.

Reagents:

  • Substrate: 3,5-dimethylisoxazole (1.0 equiv)

  • Boron Source:

    
     (0.7 equiv - Atom Economy trick: use excess substrate to drive B2pin2 conversion)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: THF or MTBE (anhydrous)

Workflow:

  • Catalyst Activation (Checkpoint 2): Mix Ir dimer, ligand, and

    
     in THF. The solution must turn deep red/brown within 5 minutes. No color change = inactive catalyst (likely 
    
    
    
    contamination).
  • Reaction: Add substrate. Heat to 60-80°C in a sealed tube for 4-16h.

  • Monitoring: GC-MS is preferred. Look for the M+126 shift (Bpin mass).

  • Workup: Evaporate volatiles. Pass through a short plug of silica (rapidly) to remove catalyst. Do not leave on silica long; isoxazole boronates can be protodeboronated.

Mechanistic Visualization

Understanding the cycle allows you to troubleshoot failures.

Mechanism cluster_Pd Palladium Cycle (Electronic Control) cluster_Ir Iridium Cycle (Steric Control) Pd0 Pd(0) PdII_Ox Ar-Pd(II)-X Pd0->PdII_Ox Oxidative Addn (Ar-I) CMD_State CMD Transition State (AgF assisted) PdII_Ox->CMD_State Isoxazole binding CMD_State->Pd0 Reductive Elim Ir_Active Ir(III)-Trisboryl Ir_Ox Ir(V) Intermediate Ir_Active->Ir_Ox C-H Activation (C4) Ir_Ox->Ir_Active Reductive Elim (R-Bpin)

Figure 2: Mechanistic comparison. Pd relies on electronic acidity (CMD), while Ir relies on steric accessibility.

Performance Summary Table

FeaturePalladium (Pd)Iridium (Ir)Rhodium (Rh)
Primary Selectivity C-5 (Electronic)C-4 (Steric)Ortho-to-Directing Group
Substrate Scope Broad for simple arylationExcellent for bulky substratesLimited (requires DG)
Functional Group Tolerance Moderate (sensitive to halides)High (tolerates halides/esters)High
Atom Economy High (Direct C-H)Lower (Requires Bpin + Suzuki)High
Cost Efficiency Medium (AgF adds cost)High (Ir is expensive)Very High (Rh is expensive)
Scalability Good (robust)Excellent (homogeneous)Moderate

Troubleshooting & Expert Insights

Problem: My Pd reaction turned black immediately and yield is <5%. Cause: "Palladium Black" precipitation. The isoxazole nitrogen is coordinating to Pd, displacing ligands and destabilizing the catalyst. Solution: Increase ligand loading to 2:1 (L:M) or switch to a bidentate ligand like DPPBz (as in Protocol A). Monodentate phosphines (PPh3) are too labile for isoxazoles.

Problem: My Ir borylation is going to C-5 instead of C-4. Cause: Your C-5 position is not sterically blocked enough, or you are using a ligand that is not bulky enough. Solution: Switch from dtbpy to tmphen (tetramethylphenanthroline).[2] The added bulk at the ligand forces the catalyst away from the C-5/N-O region toward C-4.

Problem: Ring opening observed. Cause: Reducing conditions or excessive heat. Solution: Avoid


 conditions. For cross-couplings, ensure base strength is kept moderate (Carbonates > Alkoxides).

References

  • Palladium-Catalyzed Direct C4,C5-Diarylation: Ben Romdhane, R., et al. (2024).[3] Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate. ResearchGate.

  • C5-Selective Arylation: Shigenobu, M., Takenaka, K., & Sasai, H. (2015).[4] Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie Int. Ed.

  • Iridium-Catalyzed Borylation Mechanism: Berry, J. (2022).[5] Iridium-Catalyzed C-H Borylation. University of Illinois.

  • Regioselectivity in Heterocycles: Schnürch, M., et al. (2013). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology.

  • General Isoxazole Functionalization: Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate.

Sources

Comparative

Definitive Structural Elucidation of Isoxazole Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary: The Regioisomer Challenge Isoxazole derivatives are pharmacophores of immense clinical value, found in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-lactamase-resistant antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Isoxazole derivatives are pharmacophores of immense clinical value, found in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-lactamase-resistant antibiotics. However, their synthesis—predominantly via 1,3-dipolar cycloaddition of nitrile oxides with alkynes—frequently generates mixtures of 3,5-disubstituted and 4,5-disubstituted regioisomers.

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic analysis, it often yields ambiguous data for isoxazoles due to the lack of scalar coupling in fully substituted rings or overlapping chemical shifts. Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of providing absolute structural confirmation, defining the N-O bond connectivity with sub-angstrom precision.

This guide objectively compares these methodologies and provides a field-tested protocol for crystallizing challenging isoxazole derivatives.

Comparative Analysis: SC-XRD vs. Spectroscopy

The "Blind Spot" in NMR

In 3,5-disubstituted isoxazoles, the ring proton (H-4) typically appears as a singlet around


 6.0–6.9 ppm. In the 4,5-isomer, the H-3 proton also appears as a singlet, often in a similar range. Unless distinct NOE (Nuclear Overhauser Effect) correlations exist with neighboring substituents, distinguishing these isomers by 1H or 13C NMR alone is presumptive rather than definitive.
The Crystallographic "Fingerprint"

SC-XRD solves this by directly mapping electron density. The defining structural feature of the isoxazole ring is the N-O bond length , which typically falls between 1.40–1.42 Å . This is significantly longer than the C=N bond (approx. 1.30–1.33 Å) and distinct from isomeric oxazoles, allowing for unambiguous assignment of the heteroatoms.

Performance Matrix
FeatureNMR (1H/13C/NOESY) Mass Spectrometry (HRMS) SC-XRD (X-ray Diffraction)
Primary Output Connectivity (via coupling)Molecular Formula / Mass3D Atomic Coordinates
Regioisomer ID Ambiguous (often requires reference standards)Ineffective (isomers have identical mass)Absolute (Direct visualization)
Stereochemistry Relative (via NOE/coupling)NoneAbsolute Configuration (anomalous scattering)
Sample State SolutionSolution/GasSolid Crystal (Required)
Key Limitation Overlapping peaks; lack of coupling protonsCannot distinguish isomersRequires high-quality crystal

Critical Workflow: From Synthesis to Structure

The following diagram illustrates the decision-making pathway when resolving isoxazole regioisomerism.

IsoxazoleWorkflow Start Synthesis: 1,3-Dipolar Cycloaddition Mixture Crude Mixture (3,5- & 4,5-isomers) Start->Mixture Purification Chromatography (TLC/HPLC) Mixture->Purification NMR 1H/13C NMR Analysis Purification->NMR Decision Are Signals Distinct? NMR->Decision Ambiguous Ambiguous: Singlets observed NOE inconclusive Decision->Ambiguous No (Singlets only) Solved Tentative Structure Assigned Decision->Solved Yes (Coupling found) Cryst Crystallization Protocol Ambiguous->Cryst XRD SC-XRD Data Collection Cryst->XRD Final Definitive Structure (N-O Bond: ~1.41 Å) XRD->Final

Figure 1: Decision pathway for structural elucidation. Note that NMR often leads to ambiguity for trisubstituted isoxazoles, necessitating the XRD pathway.

Experimental Protocol: Crystallizing "Oily" Isoxazoles

A major hurdle in isoxazole crystallography is that many derivatives are low-melting solids or oils due to the planar, aromatic nature of the ring which can disrupt packing. The following protocol utilizes Slow Vapor Diffusion , a superior method for such difficult organics.

Materials
  • Target Compound: >95% purity (by HPLC/NMR).

  • Good Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Anti-Solvent: Hexane or Pentane.

  • Vessels: 4 mL glass vial (inner), 20 mL glass vial (outer) with cap.

Step-by-Step Methodology
  • Saturation: Dissolve approximately 10–20 mg of the isoxazole derivative in the minimum amount of "Good Solvent" (0.5–1.0 mL) in the small inner vial. The solution should be clear and near saturation.

  • Assembly: Place the open small vial inside the larger 20 mL vial.

  • Diffusion Setup: Carefully pipette 3–5 mL of the "Anti-Solvent" (Hexane) into the outer vial. Crucial: Do not allow the hexane to spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at room temperature (20–25°C) in a vibration-free environment (e.g., a dark cupboard).

  • Mechanism: The volatile anti-solvent (hexane) will slowly vaporize and diffuse into the inner vial, gradually lowering the solubility of the isoxazole. This slow transition promotes the growth of single, diffraction-quality crystals rather than amorphous precipitation.

  • Harvesting: Check after 24–72 hours. Crystals should appear as prisms or needles. Examine under a microscope with a polarizing filter; sharp extinction indicates good crystallinity.

Diagram: Vapor Diffusion Setup

VaporDiffusion cluster_0 Vapor Diffusion Chamber Outer Outer Vial Contains Anti-Solvent (Hexane) Vapor Vapor Transfer Outer->Vapor Inner Inner Vial Isoxazole + Good Solvent (DCM) Vapor->Inner Slow Diffusion

Figure 2: Schematic of the vapor diffusion chamber. The anti-solvent vapor slowly forces the isoxazole out of solution, forming high-quality crystals.

Data Interpretation: The "Smoking Gun"

Once diffraction data is collected (typically using Mo-K


 or Cu-K

radiation), the refinement process will reveal the electron density map.

To confirm the isoxazole ring structure, validate the following bond metrics in the .cif (Crystallographic Information File):

  • N-O Bond: Look for a bond length of 1.40–1.42 Å .[1]

    • Why? This is the weakest bond in the ring and significantly longer than a standard C-N or C-O single bond due to the specific heteroatom repulsion and aromaticity.

  • C=N Bond: Should measure 1.29–1.32 Å .

  • C-C Bond (ring): Should measure 1.40–1.43 Å (intermediate between single and double, indicating delocalization).

If the N-O bond length is found to be <1.36 Å, re-evaluate the solution; you may have incorrectly assigned the atoms (e.g., swapping N and C) or the compound may have rearranged into an oxazole (where O-C bonds are shorter).

References

  • Fascio, M. L., et al. (2002).[2] Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles. Carbohydrate Research.[2] Retrieved from [Link]

  • Rios-Luci, C., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions.[3] Molecules.[1][4][5][2][6][7][8][9][10][11][12][13] Retrieved from [Link]

  • Birkett, P. (2020).[14] Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Iowa State University. Retrieved from [Link]

  • Decatur, J. (2018).[10] NOE Experiments on the Bruker 400 and 500: A Guide. Columbia University. Retrieved from [Link]

Sources

Validation

Benchmarking the Efficacy of New Isoxazole-Based Compounds: A Comparative Guide for Drug Development Professionals

Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other functional groups have led to the development of a diverse array of therapeutic agents.[3] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] This guide provides a comprehensive benchmark of the efficacy of new isoxazole-based compounds, with a focus on their performance against established therapeutic alternatives in the fields of oncology and inflammation. Through objective comparisons and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a critical resource for evaluating the potential of this versatile chemical class.

I. Anticancer Isoxazole Derivatives: Targeting Key Oncogenic Pathways

The fight against cancer has been significantly advanced by the development of targeted therapies that exploit the molecular vulnerabilities of tumor cells. Isoxazole-based compounds have emerged as potent inhibitors of several key proteins implicated in cancer progression, including Heat Shock Protein 90 (HSP90) and the BRAF kinase.[6][7]

A. Mechanism of Action: Disrupting Chaperone Function and Aberrant Signaling

1. HSP90 Inhibition:

Heat Shock Protein 90 is a molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are critical for cancer cell survival and proliferation.[8] These include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF), and transcription factors. By inhibiting the ATPase activity of HSP90, isoxazole-based inhibitors, such as NVP-AUY922, disrupt the chaperone cycle, leading to the ubiquitination and proteasomal degradation of these client proteins.[9][10] This multi-pronged attack on various oncogenic pathways simultaneously can induce cell cycle arrest and apoptosis in cancer cells.[6][8]

HSP90_Inhibition cluster_HSP90_Cycle HSP90 Chaperone Cycle cluster_Inhibition Inhibition by Isoxazole Compound Unfolded Client Protein Unfolded Client Protein HSP90 HSP90 Unfolded Client Protein->HSP90 Binding Proteasomal Degradation Proteasomal Degradation Unfolded Client Protein->Proteasomal Degradation ADP ADP HSP90->ADP Hydrolysis Folded Client Protein Folded Client Protein HSP90->Folded Client Protein Folding & Activation ATP ATP ATP->HSP90 Binds NVP-AUY922 NVP-AUY922 NVP-AUY922->HSP90 Inhibits ATP Binding

Caption: Mechanism of HSP90 inhibition by NVP-AUY922.

2. BRAF Inhibition:

Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival in melanoma and other cancers.[5][11] Isoxazole-containing compounds have been developed as potent and selective inhibitors of the mutated BRAF kinase.[7] By binding to the ATP-binding pocket of the BRAF V600E mutant protein, these inhibitors block its kinase activity, thereby preventing the phosphorylation of downstream targets MEK and ERK.[12][13] This leads to the suppression of aberrant signaling and subsequent induction of apoptosis in cancer cells harboring the BRAF mutation.[13]

BRAF_Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Isoxazole BRAF Inhibitor Isoxazole BRAF Inhibitor Isoxazole BRAF Inhibitor->BRAF (V600E) Inhibition

Caption: Inhibition of the MAPK pathway by an isoxazole-based BRAF inhibitor.

B. Comparative Efficacy: In Vitro and In Vivo Data

The following tables provide a comparative overview of the in vitro and in vivo efficacy of representative isoxazole-based anticancer compounds against established therapies.

Table 1: In Vitro Cytotoxicity of Anticancer Compounds (IC50/GI50 Values)

CompoundTargetCancer TypeCell LineIC50/GI50 (nM)Reference(s)
NVP-AUY922 (Isoxazole) HSP90Breast CancerBT-4745.4[14]
NVP-AUY922 (Isoxazole) Non-Small Cell Lung Cancer41-line panel< 100[15]
NVP-AUY922 (Isoxazole) Ovarian CancerA2780~10[8]
Doxorubicin (Standard) Topoisomerase IIBreast CancerMCF-74000[13]
Doxorubicin (Standard) Breast CancerMDA-MB-2311000[13]
Vemurafenib (Standard) BRAF V600EMelanomaA375< 500[16]
Vemurafenib (Standard) MelanomaM14< 500[16]

Table 2: In Vivo Efficacy of Anticancer Compounds in Xenograft Models

CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (%)Reference(s)
NVP-AUY922 (Isoxazole) HSP90BT-474 (Breast)50 mg/kg, i.p., daily79[8]
NVP-AUY922 (Isoxazole) A2780 (Ovarian)50 mg/kg, i.p., daily89[8]
NVP-AUY922 (Isoxazole) U87MG (Glioblastoma)50 mg/kg, i.p., daily93[8]
Vemurafenib (Standard) BRAF V600EA375 (Melanoma)50 mg/kg, once dailySignificant antitumor activity[17]
Doxorubicin (Standard) Topoisomerase IIMDA-MB-436 (Breast) in bone2 mg/kg, weeklyNo significant effect as single agent[18]

II. Anti-inflammatory Isoxazole Derivatives: Targeting Cyclooxygenase-2 (COX-2)

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The discovery of two isoforms of cyclooxygenase, COX-1 and COX-2, has paved the way for the development of selective COX-2 inhibitors with an improved gastrointestinal safety profile compared to traditional NSAIDs.[16] Isoxazole-containing compounds have been successfully developed as potent and selective COX-2 inhibitors.[2]

A. Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14][19] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[20] Selective COX-2 inhibitors, including isoxazole derivatives, preferentially bind to the active site of the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][15] This selectivity is attributed to a larger and more flexible substrate-binding channel in COX-2 compared to COX-1, which can accommodate the bulkier structures of selective inhibitors.[15]

COX2_Inhibition cluster_Prostaglandin_Synthesis Prostaglandin Synthesis Pathway cluster_Inhibition Selective Inhibition Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Gastric Protection, Platelet Aggregation Isoxazole COX-2 Inhibitor Isoxazole COX-2 Inhibitor Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Isoxazole COX-2 Inhibitor->COX-2 Selective Inhibition MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compounds Treat with compounds Incubate (24h)->Treat with compounds Incubate (48-72h) Incubate (48-72h) Treat with compounds->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add solubilization solution Add solubilization solution Incubate (2-4h)->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. [21]2. Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well. [22]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [23]7. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory properties of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow Administer test compound or vehicle Administer test compound or vehicle Wait for absorption (e.g., 30-60 min) Wait for absorption (e.g., 30-60 min) Administer test compound or vehicle->Wait for absorption (e.g., 30-60 min) Inject carrageenan into hind paw Inject carrageenan into hind paw Wait for absorption (e.g., 30-60 min)->Inject carrageenan into hind paw Measure paw volume at different time points Measure paw volume at different time points Inject carrageenan into hind paw->Measure paw volume at different time points Calculate percentage of edema inhibition Calculate percentage of edema inhibition Measure paw volume at different time points->Calculate percentage of edema inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (typically 150-200 g) for at least one week under standard laboratory conditions with free access to food and water.

  • Compound Administration: Administer the test isoxazole compound, a standard anti-inflammatory drug (e.g., Celecoxib), or the vehicle control orally or intraperitoneally. [24]3. Induction of Edema: After a predetermined time for drug absorption (e.g., 30-60 minutes), inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal. [25][26]4. Paw Volume Measurement: Measure the paw volume of each animal immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. [17][24]5. Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Determine the percentage of edema inhibition for the treated groups relative to the vehicle control group.

IV. Discussion and Future Directions

The data presented in this guide highlight the significant therapeutic potential of isoxazole-based compounds in both oncology and inflammation. As HSP90 and BRAF inhibitors, certain isoxazole derivatives demonstrate potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo tumor growth inhibition, often at nanomolar concentrations. In the realm of anti-inflammatory agents, isoxazole-containing molecules exhibit impressive COX-2 selectivity and in vivo efficacy comparable to, and in some cases exceeding, that of established drugs like Celecoxib.

The versatility of the isoxazole scaffold allows for extensive chemical modification, providing a rich platform for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds to enhance their clinical translatability. [27]Furthermore, exploring the potential of isoxazole derivatives against other therapeutic targets and in combination therapies holds promise for addressing unmet medical needs.

V. References

  • Eccles, S. A., Massey, A., Raynaud, F. I., Sharp, S. Y., Box, G., Valenti, M., ... & Workman, P. (2008). NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis. Cancer research, 68(8), 2850-2860.

  • Garon, E. B., Jänne, P. A., Sequist, L. V., ... & Wakelee, H. A. (2013). The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. Molecular cancer therapeutics, 12(6), 946-954.

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Drug Targets, 24(12), 1085-1100.

  • Isoxazole derivatives as anticancer agents. ChemicalBook.

  • NVP-AUY922 (VER 52296, CAS Number: 747412-49-3). Cayman Chemical.

  • Cyclooxygenase 2 (COX-2) inhibitors. EBSCO.

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research.

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  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Oncology Letters, 11(6), 3931-3937.

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica, 24(1), 59-64.

  • The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. Molecular Cancer Therapeutics.

  • Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy. International Journal of Molecular Sciences, 25(14), 7869.

  • Carrageenan-induced paw edema assay. Bio-protocol.

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(16), 8049-8071.

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. BMC Cancer, 18(1), 1-13.

  • Efficacy of Intra-Articular Injection of Celecoxib in a Rabbit Model of Osteoarthritis. International Journal of Molecular Sciences, 11(10), 3926-3938.

  • COX Inhibitors. StatPearls.

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry–A European Journal, 31(41), e202500806.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Iodo-5-methylisoxazole-3-carboxylic acid

For researchers, scientists, and professionals in drug development, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides es...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential safety and logistical information for the disposal of 4-Iodo-5-methylisoxazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As this compound is a halogenated organic acid, it necessitates specific handling and disposal procedures.

Understanding the Compound: Hazard Profile and Key Characteristics

Key Hazard Considerations:

  • Irritant: Causes skin, eye, and respiratory irritation upon contact or inhalation.[1]

  • Halogenated Organic Compound: Contains iodine, which places it in a special category for waste disposal. Halogenated waste streams are typically incinerated at high temperatures to ensure complete destruction and prevent the release of harmful substances.

  • Acidic Nature: The carboxylic acid group will impart acidic properties to the compound, requiring consideration for neutralization, especially in the event of a spill.

Hazard Category Description Primary Safety Precaution
Skin Irritant May cause redness, itching, and inflammation upon contact. Prolonged contact may lead to more severe irritation.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Eye Irritant Can cause serious eye irritation, including redness, pain, and watering.Always wear safety glasses with side shields or chemical splash goggles.
Respiratory Irritant Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.Handle in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the powdered form.
Acidic Possesses acidic properties that can cause corrosion and may react with bases.Store away from bases and other incompatible materials. Have appropriate neutralizing agents readily available.
Environmental Hazard As with many synthetic organic compounds, release into the environment should be avoided. The toxicological and ecological effects have not been fully investigated.[2]Do not dispose of down the drain or in regular trash. All waste must be collected and disposed of as hazardous chemical waste.

Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a systematic process that begins with waste collection at the point of generation and ends with its removal by certified hazardous waste professionals.

SpillResponse A Assess the Spill (Size & Location) B Evacuate & Alert (If necessary) A->B Large or hazardous spill C Don Appropriate PPE A->C Small, manageable spill D Contain the Spill C->D E Neutralize (If Acidic) D->E F Absorb & Collect E->F G Decontaminate Area F->G H Package & Label Waste G->H

Figure 2. A decision-making workflow for responding to a chemical spill.

Small Spill Cleanup Protocol (for manageable spills by trained personnel):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Containment: If the material is a solid, prevent it from becoming airborne. Do not sweep dry powder. If it is a solution, create a dike around the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.

  • Neutralization: For this acidic compound, it is prudent to neutralize the spilled material. Cautiously apply a weak base such as sodium bicarbonate (baking soda) or soda ash, starting from the outside of the spill and working inwards. Use pH paper to test the slurry until it is in a neutral range (pH 6-8). Be aware that the neutralization process may generate some heat or effervescence. [3][4][5]5. Absorption and Collection: Once neutralized, absorb the material with an inert absorbent. Carefully scoop the mixture into a designated waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Waste Disposal: The collected spill debris must be placed in a sealed, labeled hazardous waste container and disposed of through your institution's EHS department.

For large spills, or if you are ever in doubt about your ability to handle a spill safely, evacuate the area, alert your supervisor, and contact your institution's emergency response team.

Regulatory Considerations: EPA Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 4-Iodo-5-methylisoxazole-3-carboxylic acid is not specifically listed by name on the F, K, P, or U lists, it would likely be classified as a hazardous waste based on its characteristics. [6]

  • Corrosivity (D002): If the pH of the waste is less than or equal to 2, it would be classified as corrosive. [6][7]* Toxicity Characteristic (D-series): If the compound leaches certain toxic constituents above regulatory limits, it could be classified as such. However, without specific testing, this is difficult to determine.

Given its nature as a halogenated organic compound, it falls into the broad category of wastes that require specialized disposal. The most appropriate course of action is to manage it as a regulated hazardous waste and consult with your EHS department for specific guidance on waste codes used at your institution.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.

References

  • Greenflow. (2024, September 17). How to Get Rid of Acidic Waste Safely and Responsibly. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. Neutralization Guide. Retrieved from [Link]

  • BW Water. Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]

  • Lab Alley. (2024, September 2). How to neutralize sulfuric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. ACS Omega. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. F001-F005 Spent Solvents. Retrieved from [Link]

  • Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • Washington State Department of Ecology. Dangerous Waste Sources (F and K Codes). Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Info Form Code. Retrieved from [Link]

  • Sterlitech Corporation. Chemical Compatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. Retrieved from [Link]

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Handling

Comprehensive Safety and Handling Guide for 4-Iodo-5-methylisoxazole-3-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Iodo-5-methylisoxazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Iodo-5-methylisoxazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who work with this and similar chemical compounds. The information herein is synthesized from established safety data for structurally related molecules and general best practices for laboratory chemical handling to ensure a comprehensive safety framework.

Hazard Identification and Risk Assessment

  • Skin Irritation and Corrosion: Similar isoxazole and carboxylic acid derivatives are known to cause skin irritation.[1][2][3][4][5] Prolonged contact may lead to more severe chemical burns.

  • Serious Eye Damage/Irritation: This class of compounds poses a significant risk to the eyes, with the potential to cause serious and lasting damage.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: As a solid, the compound may exist as a fine powder that can be easily inhaled, leading to respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful.[2][3][6]

Due to the presence of the iodo- group, there is also the potential for the release of iodine or hydrogen iodide upon decomposition, which are corrosive and toxic.

Hazard Summary Table
Potential Hazard GHS Classification (Inferred) Primary Route of Exposure Potential Health Effects
Skin Corrosion/IrritationCategory 2Dermal ContactRedness, pain, chemical burns
Serious Eye Damage/IrritationCategory 1/2AOcular ContactSevere irritation, pain, potential for lasting eye damage
Specific Target Organ ToxicityCategory 3InhalationCoughing, shortness of breath, respiratory discomfort
Acute Toxicity (Oral)Category 4IngestionNausea, vomiting, internal damage

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

All work involving 4-Iodo-5-methylisoxazole-3-carboxylic acid, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[8][9] This is the primary line of defense to minimize inhalation exposure. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE) Protocol

The following PPE is required at all times when handling this compound. This protocol is designed to be a self-validating system; if any part of the PPE is compromised, work should cease until it is replaced.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[8][10][11][12] For extended handling or in the case of a spill, heavier-duty gloves such as butyl rubber may be necessary. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[11][13][14][15] In addition, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[13][15]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[10][11][14] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a respirator may be necessary.[1][13] A NIOSH-approved respirator with a particulate filter (P100) is recommended in such situations.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory operation.

PPE_Selection_Workflow PPE Selection Workflow for Handling 4-Iodo-5-methylisoxazole-3-carboxylic acid start Start: Assess Task weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Use in Reaction start->reaction fume_hood Work in Fume Hood weighing->fume_hood gloves Nitrile Gloves weighing->gloves goggles Chemical Splash Goggles weighing->goggles lab_coat Lab Coat weighing->lab_coat respirator Consider Respirator (if dusty) weighing->respirator dissolving->fume_hood dissolving->gloves dissolving->goggles dissolving->lab_coat face_shield Add Face Shield dissolving->face_shield reaction->fume_hood reaction->gloves reaction->goggles reaction->lab_coat reaction->face_shield apron Add Chemical Apron reaction->apron

Caption: PPE selection based on the laboratory task.

Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for minimizing exposure risk.

  • Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing:

    • Perform all weighing activities within the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • Close the container immediately after use.

  • Dissolving:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction:

    • Ensure all glassware is properly secured.

    • Maintain a clear and organized workspace within the fume hood.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or outside of the fume hood, evacuate the lab and contact emergency services.

    • For small spills within the fume hood, use an inert absorbent material to clean it up. Wear appropriate PPE, including respiratory protection. Place the absorbed material in a sealed container for hazardous waste disposal.

Disposal Plan

Chemical waste containing 4-Iodo-5-methylisoxazole-3-carboxylic acid must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including unused compounds, contaminated absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless compatible.

  • Disposal Method:

    • Iodinated organic compounds should not be disposed of down the drain.[16]

    • The primary disposal method should be through a licensed hazardous waste disposal company.

    • Some facilities may offer chemical treatment to reduce the iodine to a less hazardous iodide salt before final disposal.[17] High-temperature decomposition is another potential method for iodine recovery and disposal.[18]

Disposal Workflow Diagram

Disposal_Workflow Disposal Workflow for 4-Iodo-5-methylisoxazole-3-carboxylic acid Waste start Waste Generated collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Hazardous Waste Area segregate->store dispose Transfer to Licensed Hazardous Waste Vendor store->dispose

Caption: Step-by-step waste disposal protocol.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Iodo-5-methylisoxazole-3-carboxylic acid, ensuring a safe and productive research environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • BASF. (2026, February 14).
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  • Fisher Scientific. (2025, December 24).
  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • Sigma-Aldrich. (2026, January 20).
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  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19).
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  • Thermo Fisher Scientific. (2025, September 22).
  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • ChemicalBook. (n.d.).
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  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Fisher Scientific. (2023, September 1).
  • Reddit. (2021, June 4). How to store / dispose of Iodine crystals? Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • TCI Chemicals. (2025, November 18).

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